MSTP
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(5-methylsulfonyltetrazol-1-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3S/c1-16(14,15)8-9-10-11-12(8)6-2-4-7(13)5-3-6/h2-5,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSYCUKCNSVBRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=NN1C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Biological Function of Mammalian Sterile 20-like Kinases (MST1/STK4 & MST2/STK3): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mammalian Sterile 20-like (MST) kinases, primarily MST1 (also known as STK4) and MST2 (also known as STK3), are critical serine/threonine kinases that function as core components of the Hippo signaling pathway.[1][2][3] This pathway is a fundamental regulator of organ size, tissue homeostasis, and tumor suppression, achieved through the meticulous control of cell proliferation, apoptosis, and stem cell self-renewal.[1][4][5] Dysregulation of MST1/2 activity is implicated in a range of human pathologies, including a variety of cancers and autoimmune diseases, making these kinases significant targets for therapeutic development.[4][6][7] This guide provides an in-depth overview of the biological functions of MST1 and MST2, their roles in signaling, quantitative interaction data, and detailed experimental protocols for their study.
Core Biological Functions and Signaling Pathways
MST1 and MST2 are highly homologous kinases that act redundantly in many cellular contexts.[4][5] Their primary and most well-characterized function is to initiate the Hippo signaling cascade, a tumor-suppressive pathway conserved in metazoans.[1][2]
The Canonical Hippo Signaling Pathway
The central function of MST1/2 is to act as the upstream activators of a kinase cascade that ultimately controls the activity of the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ).[1][3][8]
-
Activation of MST1/2: In response to upstream signals such as high cell density, mechanical stress, or cellular stress, MST1 and MST2 kinases form a complex with the scaffold protein Salvador homolog 1 (SAV1). This interaction facilitates MST1/2 autophosphorylation and activation.[1][8]
-
Phosphorylation of LATS1/2: Activated MST1/2, in conjunction with SAV1, then phosphorylate and activate the Large Tumor Suppressor kinases 1 and 2 (LATS1/2).[1][3][8] This activation is further facilitated by the MOB kinase activator 1 (MOB1), which is also a substrate of MST1/2.[9]
-
Inactivation of YAP/TAZ: Activated LATS1/2 kinases phosphorylate YAP and TAZ at multiple serine residues.[1][8] This phosphorylation event leads to the cytoplasmic sequestration of YAP/TAZ through their binding to 14-3-3 proteins, and also primes them for ubiquitination and subsequent proteasomal degradation.[8]
-
Transcriptional Regulation: When the Hippo pathway is inactive, unphosphorylated YAP/TAZ translocate to the nucleus, where they bind to TEA domain (TEAD) transcription factors to promote the expression of genes involved in cell proliferation and survival.[5][8] Thus, by preventing YAP/TAZ nuclear entry, MST1/2 activation effectively suppresses growth and promotes apoptosis.
Non-Canonical Signaling and Functions
Beyond the Hippo-YAP/TAZ axis, MST1/2 are involved in several other critical cellular processes:
-
Immune System Regulation: MST1/2 play crucial roles in both the innate and adaptive immune systems.[6][7] They are involved in T-cell adhesion, migration, and survival, and their deficiency can lead to immunodeficiency and autoimmune diseases.[10] In macrophages, MST1/2 can regulate inflammatory responses.[11]
-
Apoptosis: MST1/2 are stress-activated, pro-apoptotic kinases.[12][13] Upon cellular stress, such as from reactive oxygen species (ROS), MST1/2 can phosphorylate and activate the transcription factor Forkhead box O3 (FOXO3), leading to its nuclear translocation and the expression of pro-apoptotic genes.[12][13]
-
Cell Cycle Control: MST1/2 contribute to cell cycle arrest by influencing the stability of cell cycle regulatory proteins.[14]
-
Redox Homeostasis: MST1/2 can sense and respond to oxidative stress, playing a role in maintaining cellular redox balance.[4]
Quantitative Data and Protein Interactions
The function of MST1/2 is tightly regulated by their interactions with scaffold proteins, substrates, and inhibitors.
Table 1: Key Interacting Proteins of MST1/2
| Interacting Protein | Protein Class | Function of Interaction |
| MST1 (STK4), MST2 (STK3) | Kinase | Homodimerization and heterodimerization via SARAH domains, facilitating autophosphorylation and activation.[15] |
| SAV1 (WW45) | Scaffold Protein | Binds to MST1/2 via SARAH domains, acting as a scaffold to recruit LATS1/2 for phosphorylation.[1][9] |
| LATS1, LATS2 | Kinase (Substrate) | Major substrates of MST1/2. Phosphorylation by MST1/2 activates LATS1/2 kinase activity.[1][3] |
| MOB1A, MOB1B | Co-activator (Substrate) | Substrates of MST1/2. Phosphorylation enhances MOB1's ability to bind and co-activate LATS1/2.[9] |
| RASSF family (e.g., RASSF1A, RASSF5) | Scaffold/Tumor Suppressor | Bind to MST1/2 via SARAH domains, linking MST1/2 to upstream signals like Ras GTPases.[1][9] |
| FOXO3 | Transcription Factor (Substrate) | Phosphorylated by MST1/2 under oxidative stress, leading to its nuclear translocation and pro-apoptotic activity.[12][13] |
| Histone H2B | Histone Protein (Substrate) | Phosphorylated at Serine-14 by MST1 during apoptosis, contributing to chromatin condensation.[12] |
| STRIPAK complex | Phosphatase Complex | A negative regulator that dephosphorylates and inactivates MST1/2.[1] |
Table 2: Inhibitors of MST1/2 Kinase Activity
| Inhibitor | Type | IC₅₀ (MST1) | IC₅₀ (MST2) | Notes |
| XMU-MP-1 | Reversible, ATP-competitive | 77.1 nM | 38.1 nM | A selective inhibitor used to pharmacologically modulate the Hippo pathway and promote tissue regeneration.[16] |
Experimental Protocols
Studying the function of MST1/2 often involves assessing their kinase activity and identifying interacting partners. Below are foundational protocols for these key experiments.
Immunoprecipitation (IP) of Endogenous MST1/2
This protocol is for the isolation of native MST1/2 protein complexes from cell lysates.
A. Solutions and Reagents:
-
Cell Lysis Buffer: 1X Cell Lysis Buffer (e.g., Cell Signaling Technology #9803) supplemented with 1 mM PMSF immediately before use.
-
Antibody: Specific primary antibody for MST1 (STK4) or MST2 (STK3).
-
Beads: Protein A or Protein G agarose/magnetic beads.
-
Wash Buffer: 1X Cell Lysis Buffer or PBS.
B. Procedure:
-
Cell Lysis:
-
Culture and treat cells as required.
-
Rinse cell monolayer with ice-cold PBS.
-
Add ice-cold 1X Cell Lysis Buffer, incubate on ice for 5 minutes.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate briefly on ice if necessary to shear DNA.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new, pre-chilled tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the lysate.
-
To 200-500 µg of protein lysate, add the recommended amount of primary antibody.
-
Incubate with gentle rocking for 2 hours to overnight at 4°C.
-
Add 20 µl of Protein A/G bead slurry and incubate with gentle rocking for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation (or using a magnetic rack).
-
Aspirate the supernatant.
-
Wash the pellet 3-5 times with 500 µl of ice-cold Wash Buffer.
-
-
Elution:
-
After the final wash, the immunoprecipitated protein complex is ready for downstream analysis, such as Western blotting or a kinase assay.
-
In Vitro Kinase Assay for MST1/2
This protocol measures the ability of immunoprecipitated or recombinant MST1/2 to phosphorylate a substrate.
A. Solutions and Reagents:
-
Kinase Buffer (1X): 25 mM Tris-HCl (pH 7.5), 5 mM beta-glycerophosphate, 2 mM dithiothreitol (DTT), 0.1 mM Na₃VO₄, 10 mM MgCl₂.
-
ATP: [γ-³²P]ATP and 10 mM cold ATP stock.
-
Substrate: Recombinant LATS1 or a generic substrate like Myelin Basic Protein (MBP).
-
IP Pellet: Immunoprecipitated MST1/2 complex on beads (from Protocol 3.1).
-
SDS Sample Buffer (3X): For terminating the reaction.
B. Procedure:
-
Prepare IP Pellet: Perform immunoprecipitation as described above. After the final wash, wash the pellet twice more with 1X Kinase Buffer.[17]
-
Set up Kinase Reaction:
-
Resuspend the washed bead pellet in 30 µl of 1X Kinase Buffer.
-
Add 5-10 µg of the desired substrate (e.g., recombinant LATS1).
-
To initiate the reaction, add 10 µl of ATP mix (containing 10 µCi of [γ-³²P]ATP and cold ATP to a final concentration of 50-100 µM).
-
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes with occasional mixing.
-
Termination: Stop the reaction by adding 20 µl of 3X SDS Sample Buffer.[17]
-
Analysis:
-
Boil the samples at 95-100°C for 5 minutes.
-
Centrifuge to pellet the beads.
-
Load the supernatant onto an SDS-PAGE gel.
-
After electrophoresis, dry the gel and expose it to autoradiography film or a phosphorimager screen to detect the radiolabeled, phosphorylated substrate.
-
Clinical Relevance and Therapeutic Potential
Given their central role as tumor suppressors, the inactivation of MST1/2 is frequently observed in various cancers, particularly liver cancer.[5] Loss of MST1/2 function leads to the hyperactivation of YAP/TAZ, driving uncontrolled cell proliferation and tumor development.[4][5] Therefore, strategies aimed at reactivating the Hippo pathway or inhibiting the downstream effectors YAP/TAZ are being actively explored for cancer therapy.
Conversely, in the context of regenerative medicine, transient inhibition of MST1/2 kinases has been shown to promote tissue repair and regeneration in preclinical models of intestinal and liver injury.[16] The small molecule inhibitor XMU-MP-1, by temporarily blocking MST1/2 activity, can stimulate cell proliferation, demonstrating the potential for targeted regenerative therapeutics.[16]
In immunology, mutations leading to loss of MST1 function are associated with a rare primary immunodeficiency syndrome, highlighting its critical, non-redundant role in human immune cell function.[15] This underscores the importance of MST1 as a potential target for modulating immune responses in autoimmune disorders.
Conclusion
MST1 and MST2 are master regulators of tissue growth and homeostasis, acting primarily through the Hippo signaling pathway. Their functions extend to critical areas such as immunity and cellular stress responses. A thorough understanding of their biochemical activity, protein-protein interactions, and intricate signaling networks is paramount for researchers in both basic science and drug development. The methodologies and data presented in this guide offer a comprehensive resource for the continued investigation of these vital kinases and their potential as therapeutic targets.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Hippo signaling pathway - Wikipedia [en.wikipedia.org]
- 3. Mechanisms of Hippo pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mst1 and Mst2 kinases: regulations and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Hippo Kinases MST1/2 Regulate Immune Cell Functions in Cancer, Infection, and Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dl.begellhouse.com [dl.begellhouse.com]
- 8. researchgate.net [researchgate.net]
- 9. Protein Kinases of the Hippo Pathway: Regulation and Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MST1/2 in inflammation and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inactivation of MST1/2 Controls Macrophage Polarization to Affect Macrophage-Related Disease via YAP and Non-YAP Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uniprot.org [uniprot.org]
- 13. STK4 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 14. Stk4 serine/threonine kinase 4 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 15. MST1/MST2 Protein Kinases: Regulation and Physiologic Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
Unveiling the Neurotoxin: A Technical Guide to the Discovery and Isolation of MPTP
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and core principles of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a potent and selective neurotoxin. Initially identified through a tragic series of events, the study of MPTP has inadvertently revolutionized our understanding of Parkinson's disease and provided an invaluable tool for neurodegenerative disease research. This document details the compound's origins, its mechanism of action, and the experimental protocols used to investigate its effects, with a focus on quantitative data and signaling pathways.
Discovery and Isolation: A Serendipitous and Tragic Unveiling
The discovery of MPTP's neurotoxic properties was not the result of a targeted research program but rather a series of unfortunate accidents in the late 1970s and early 1980s.
Initial Observations: In 1976, a 23-year-old chemistry graduate student in Maryland synthesized and self-injected a batch of a synthetic opioid, MPPP (1-methyl-4-phenyl-4-propionoxypiperidine), which was contaminated with MPTP.[1] Within days, he developed severe symptoms of Parkinson's disease. This isolated case was a critical first clue.
Confirmation and Isolation: A more significant breakthrough occurred in the early 1980s when a cluster of young heroin addicts in California suddenly developed profound and irreversible parkinsonism.[2] Investigations revealed that they had all used a new "synthetic heroin" that was later found to be MPPP contaminated with significant amounts of MPTP.[3] The common link in these cases was the presence of MPTP, which was identified as the causative agent.
Synthesis: MPTP was first synthesized in 1947 as a potential analgesic.[1] It can be synthesized by the reaction of phenylmagnesium bromide with 1-methyl-4-piperidinone.[1] However, its neurotoxic potential was not recognized until decades later. The illicit synthesis of MPPP, a meperidine analog, can inadvertently produce MPTP as a byproduct, especially under improper reaction conditions.[3][4]
Quantitative Data on MPTP Neurotoxicity
The neurotoxic effects of MPTP and its active metabolite, MPP+ (1-methyl-4-phenylpyridinium), have been quantified in various in vitro and in vivo models.
| Parameter | Model System | Value | Reference |
| LD50 (Lethal Dose, 50%) | Adult Zebrafish (intraperitoneal) | 200 µg/g | [5] |
| Cell Loss (50%) | PC12 cells (in vitro) | 0.5 mM MPTP (72h exposure) | [6] |
| Striatal Dopamine Depletion | C57BL/6 Mice (acute regimen) | 40-90% | [7] |
| MPP+ Toxicity | PC12 cells (in vitro) | ~100 times more potent than MPTP | [6] |
Experimental Protocols
The study of MPTP has led to the development of standardized protocols for inducing parkinsonism in animal models and for assessing its neurotoxic effects in vitro.
In Vivo: MPTP Mouse Model of Parkinson's Disease
This model is widely used to study the pathogenesis of Parkinson's disease and to test potential therapeutic agents.[8][9][10][11][12]
Objective: To induce a consistent and reproducible loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc) of mice.
Materials:
-
MPTP hydrochloride (handled with extreme caution in a certified chemical fume hood)
-
Sterile saline (0.9% NaCl)
-
C57BL/6 mice (a susceptible strain)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Preparation of MPTP Solution: Dissolve MPTP hydrochloride in sterile saline to the desired concentration (e.g., 2 mg/ml). Prepare fresh on the day of use.
-
Animal Dosing: A common acute regimen involves administering four i.p. injections of MPTP (e.g., 20 mg/kg) at 2-hour intervals.[7] The total volume injected should be approximately 10 µl per gram of body weight to avoid fluid overload.[7]
-
Post-Injection Monitoring: House the animals in a dedicated, well-ventilated area. Monitor for any signs of distress.
-
Tissue Collection and Analysis: Euthanize the animals at a specified time point after the last injection (e.g., 7 days).[7] Dissect the brains and isolate the striatum and ventral midbrain (containing the substantia nigra).
-
Endpoint Analysis:
-
Biochemical: Measure dopamine and its metabolites (DOPAC, HVA) in the striatum using high-performance liquid chromatography (HPLC).[10]
-
Histological: Perform immunohistochemistry for tyrosine hydroxylase (TH) on brain sections to quantify the loss of dopaminergic neurons in the SNpc and their terminals in the striatum.[10]
-
In Vitro: Mitochondrial Permeability Transition Pore (mPTP) Assay
This assay is used to assess the opening of the mitochondrial permeability transition pore, a key event in MPTP-induced cell death.[13][14][15]
Objective: To measure the opening of the mPTP in cultured cells following exposure to a toxic stimulus.
Principle: The assay utilizes a fluorescent dye, Calcein-AM, which is loaded into cells and accumulates in all compartments, including mitochondria, where it fluoresces green. A quencher, CoCl₂, is then added to the extracellular medium. CoCl₂ can quench the fluorescence of Calcein in the cytoplasm but cannot cross the mitochondrial membranes in healthy cells. If the mPTP opens, CoCl₂ can enter the mitochondria and quench the mitochondrial Calcein fluorescence.
Materials:
-
Cultured cells (e.g., SH-SY5Y neuroblastoma cells)
-
Calcein-AM
-
Cobalt (II) Chloride (CoCl₂)
-
Ionomycin (a positive control for mPTP opening)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well plate) and allow them to adhere.
-
Loading with Calcein-AM: Incubate the cells with Calcein-AM in a suitable buffer for 15-30 minutes at 37°C.
-
Washing: Wash the cells to remove excess Calcein-AM.
-
Quenching Cytoplasmic Fluorescence: Add CoCl₂ to the medium and incubate for a short period.
-
Treatment: Treat the cells with the test compound (e.g., MPP+) or a positive control (Ionomycin).
-
Fluorescence Measurement: Measure the fluorescence intensity of the mitochondrial Calcein over time. A decrease in fluorescence indicates mPTP opening.
Signaling Pathways and Mechanism of Action
The neurotoxicity of MPTP is not direct. It is a prodrug that is metabolized to the active toxicant, MPP+, which then selectively damages dopaminergic neurons.[1][16]
Bioactivation of MPTP
Caption: Bioactivation of MPTP to its toxic metabolite MPP+ in glial cells.
Cellular Uptake and Mitochondrial Toxicity of MPP+
Once formed, MPP+ is selectively taken up by dopaminergic neurons and accumulates in the mitochondria, where it exerts its toxic effects.
Caption: Cellular uptake and mitochondrial toxicity of MPP+ in dopaminergic neurons.
Downstream Apoptotic Signaling Cascade
The inhibition of mitochondrial Complex I and the subsequent increase in reactive oxygen species (ROS) trigger a cascade of events leading to apoptotic cell death.
Caption: Downstream apoptotic signaling cascade initiated by MPTP-induced oxidative stress.
Conclusion
The discovery of MPTP's neurotoxic effects, while tragic for those affected, has been a pivotal moment in neuroscience. It provided researchers with a robust and reliable tool to model Parkinson's disease, enabling significant advances in our understanding of the disease's pathogenesis and the development of novel therapeutic strategies. This guide has provided a technical overview of the key aspects of MPTP, from its discovery and isolation to the detailed molecular mechanisms and experimental protocols that are fundamental to its study. Continued research utilizing the MPTP model holds promise for the development of effective treatments for Parkinson's disease and other neurodegenerative disorders.
References
- 1. MPTP - Wikipedia [en.wikipedia.org]
- 2. 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridin (MPTP): One Designer Drug and Serendipity | Office of Justice Programs [ojp.gov]
- 3. The MPTP Story - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MPTP-Treated Zebrafish Recapitulate ‘Late-Stage’ Parkinson’s-like Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the toxicity of the dopaminergic neurotoxins MPTP and MPP+ in PC12 pheochromocytoma cells: binding and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. modelorg.com [modelorg.com]
- 8. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. scispace.com [scispace.com]
- 12. criver.com [criver.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. Mitochondrial Permeability Transition Pore Assay - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 15. Mitochondrial Permeability Transition Pore Assay Kit (ab239704) is not available | Abcam [abcam.com]
- 16. MPTP-Induced Parkinsonian Syndrome - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
Elucidating the Mammalian Sterile 20-like Kinase (MST) Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mammalian Sterile 20-like (MST) kinases are a family of serine/threonine kinases that play pivotal roles in the regulation of fundamental cellular processes, including proliferation, apoptosis, migration, and organ size control. This family is comprised of five members: MST1 (also known as STK4), MST2 (STK3), MST3 (STK24), MST4 (STK26), and YSK1 (STK25 or SOK1). MST1 and MST2 are core components of the well-characterized Hippo signaling pathway, a critical tumor suppressor cascade. The functions of MST3, MST4, and YSK1 are less understood but are emerging as important regulators of cellular architecture and stress responses. This technical guide provides an in-depth exploration of the core MST signaling pathways, detailed experimental protocols for their investigation, and a summary of key quantitative data to facilitate further research and therapeutic development.
Core Signaling Pathways
The Canonical Hippo Pathway: MST1/2-LATS1/2-YAP/TAZ Axis
The most extensively studied function of MST kinases is the role of MST1 and MST2 in the canonical Hippo signaling pathway. This pathway is a key regulator of tissue homeostasis and its dysregulation is frequently observed in cancer.[1]
The core of the canonical Hippo pathway is a kinase cascade initiated by the activation of MST1/2. Upon activation by various upstream signals such as cell-cell contact and mechanical stress, MST1 and MST2 kinases form a complex with the scaffold protein Salvador homolog 1 (SAV1). This complex then phosphorylates and activates the Large Tumor Suppressor kinases 1 and 2 (LATS1/2) and their co-activator, MOB kinase activator 1 (MOB1). Activated LATS1/2, in turn, phosphorylate the transcriptional co-activators Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ). Phosphorylation of YAP and TAZ leads to their sequestration in the cytoplasm and subsequent degradation, thereby preventing their nuclear translocation and interaction with TEA domain (TEAD) transcription factors. This ultimately leads to the repression of genes that promote cell proliferation and inhibit apoptosis, such as CTGF and CYR61.[1]
Canonical Hippo Signaling Pathway
Non-Canonical MST Signaling
Beyond the canonical Hippo pathway, MST kinases participate in a variety of other signaling networks. These non-canonical pathways are often independent of LATS1/2 and YAP/TAZ and are involved in processes such as apoptosis and immune regulation.
For instance, in response to apoptotic stimuli, MST1/2 can be cleaved by caspases. The resulting N-terminal kinase domain translocates to the nucleus and phosphorylates histone H2B, promoting chromatin condensation and apoptosis.
Non-Canonical MST Signaling in Apoptosis
MST3, MST4, and YSK1 Signaling
MST3, MST4, and YSK1 form a distinct subfamily of MST kinases. They are implicated in the regulation of cell polarity, migration, and cytoskeletal dynamics.
-
MST4 has been shown to be activated by binding to the Golgi matrix protein GM130.[2] Activated MST4 can then influence cell migration and invasion.[2]
-
YSK1 , similar to MST4, is also activated by GM130 and plays a role in cell migration through its substrate 14-3-3ζ.[2][3]
-
MST3 is involved in the regulation of cell morphology and apoptosis.
Overview of MST3, MST4, and YSK1 Signaling
Quantitative Data Summary
The following tables summarize key quantitative data related to the MST signaling pathway. This information is crucial for building accurate models of the pathway and for designing experiments to probe its function.
| Interacting Proteins | Binding Affinity (Kd) | Method |
| YAP - TEAD2 | 96 nM | Isothermal Titration Calorimetry (ITC)[4] |
| Phospho-MOB1 - LATS1 | Weak binding for non-phosphorylated MOB1, significantly enhanced upon phosphorylation | In vitro binding assay[5] |
| MST1 - Phospho-MOB1A | Reduced binding affinity upon MOB1A phosphorylation | Fluorescence Polarization[6] |
| Gene | Fold Change (MST1/2 knockout vs. Wild-type Liver) | Method |
| Gpc3 | ~3.5 | Quantitative RT-PCR[7] |
| Osteopontin | ~4.5 | Quantitative RT-PCR[7] |
| Ctgf | ~2.5 | Quantitative RT-PCR[7] |
| Cyclin D1 | ~2.0 | Quantitative RT-PCR[7] |
| Condition | Observation | Method |
| MST1/2 knockout in adult mouse liver | 4-fold increase in liver size by 3 months | Gross morphology and measurement[8] |
| MST1/2 knockout in adult mouse liver | ~4-fold increase in hepatocyte proliferation | Ki-67 staining[8] |
| High cell density culture | Increased YAP phosphorylation | Western Blot[9] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate investigation of the MST signaling pathway. The following sections provide methodologies for key experiments.
In Vitro Kinase Assay for MST1/2
This protocol describes the measurement of MST1/2 kinase activity using a non-radioactive, luminescence-based assay.
Materials:
-
Recombinant active MST1 or MST2 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare Kinase Reaction: In a well of a white plate, prepare the kinase reaction mixture containing kinase buffer, recombinant MST1/2 enzyme, and the substrate MBP.
-
Initiate Reaction: Add ATP to the reaction mixture to a final concentration of 10-100 µM to start the kinase reaction.
-
Incubation: Incubate the reaction at 30°C for 30-60 minutes. The optimal time should be determined empirically.
-
Terminate Reaction and Detect ADP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Generate Luminescent Signal: Add Kinase Detection Reagent to convert ADP to ATP and then to a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure Luminescence: Read the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.
Workflow for a Luminescence-based Kinase Assay
Western Blotting for Phosphorylated YAP
This protocol outlines the steps for detecting the phosphorylation status of YAP, a key indicator of Hippo pathway activity.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-YAP (e.g., Ser127) and anti-total-YAP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells in a buffer containing phosphatase and protease inhibitors to preserve phosphorylation states. Determine protein concentration using a standard assay (e.g., BCA).
-
SDS-PAGE: Separate protein lysates on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-phospho-YAP or anti-total-YAP) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities for phosphorylated and total YAP to determine the relative phosphorylation level.
Co-Immunoprecipitation (Co-IP) of MST1 and SAV1
This protocol is for investigating the interaction between MST1 and its scaffold protein SAV1.
Materials:
-
Cell lysates
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody against MST1 or SAV1
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer containing protease inhibitors.
-
Pre-clearing: (Optional) Incubate the lysate with protein A/G beads for 30-60 minutes to reduce non-specific binding.
-
Immunoprecipitation: Add the primary antibody (e.g., anti-MST1) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads and wash them 3-5 times with Co-IP wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the putative interaction partner (e.g., anti-SAV1).
Co-Immunoprecipitation Workflow
Conclusion and Future Directions
The MST signaling pathway is a complex and multifaceted network that is integral to cellular and organismal homeostasis. While significant progress has been made in elucidating the canonical Hippo pathway, the functions of MST3, MST4, and YSK1, as well as the non-canonical roles of MST1/2, remain areas of active investigation. The development of more specific inhibitors and activators for each MST kinase will be crucial for dissecting their individual contributions to physiology and disease. Furthermore, a deeper understanding of the upstream regulatory mechanisms and the crosstalk with other signaling pathways will provide a more complete picture of MST kinase function. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our knowledge of this critical signaling pathway and its therapeutic potential.
References
- 1. Comprehensive Molecular Characterization of the Hippo Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. YSK1 is activated by the Golgi matrix protein GM130 and plays a role in cell migration through its substrate 14-3-3ζ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Structural and functional analysis of the YAP-binding domain of human TEAD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for Mob1-dependent activation of the core Mst–Lats kinase cascade in Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Protein Interactions by Mps One Binder (MOB1) Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hippo signaling is a potent in vivo growth and tumor suppressor pathway in the mammalian liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mst1 and Mst2 maintain hepatocyte quiescence and suppress the development of hepatocellular carcinoma through inactivation of the Yap1 oncogene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inactivation of YAP oncoprotein by the Hippo pathway is involved in cell contact inhibition and tissue growth control - PMC [pmc.ncbi.nlm.nih.gov]
Identifying the Cellular Receptor for Macrophage-Stimulating Protein (MSTP): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the identification and characterization of the cellular receptor for Macrophage-Stimulating Protein (MSTP). It includes a summary of key quantitative data, detailed experimental protocols for pivotal assays, and visualizations of the associated signaling pathways and experimental workflows.
The Cellular Receptor for this compound is Ron (Recepteur d'Origine Nantais)
The cellular receptor for Macrophage-Stimulating Protein (this compound), also known as Hepatocyte Growth Factor-Like Protein (HGFL), is the Ron receptor tyrosine kinase . Ron is a member of the MET proto-oncogene family and is also referred to as MST1R (Macrophage Stimulating 1 Receptor). The binding of this compound to the extracellular domain of Ron induces receptor dimerization, leading to the autophosphorylation of specific tyrosine residues within its intracellular kinase domain. This activation initiates a cascade of downstream signaling events that regulate a variety of cellular processes, including cell growth, motility, and differentiation.
Quantitative Data: this compound-Ron Binding Affinity
The interaction between this compound and its receptor Ron is characterized by a high binding affinity. The equilibrium dissociation constant (Kd) is a measure of this affinity, with a lower Kd value indicating a stronger interaction.
| Ligand | Receptor | Cell Line | Kd (nM) | Method | Reference |
| This compound | Ron | Human Bronchial Epithelial Cells | 0.5 | Radioligand Binding Assay | [1] |
Experimental Protocols
The identification and characterization of the this compound-Ron interaction have been elucidated through a series of key experiments. The following sections provide detailed methodologies for these assays.
Co-Immunoprecipitation (Co-IP) to Demonstrate this compound-Ron Interaction
Co-immunoprecipitation is a technique used to identify physiologically relevant protein-protein interactions by using an antibody to isolate a specific protein of interest and its binding partners.
Objective: To demonstrate the physical interaction between this compound and the Ron receptor in a cellular context.
Materials:
-
Cell Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween-20, 1 mM DTT, 1 mM NaF, 100 µM PMSF, and protease inhibitor cocktail.[2]
-
Wash Buffer: Cold PBS or cell lysis buffer.[3]
-
Elution Buffer: 2x SDS loading buffer.[2]
-
Anti-Ron antibody (for immunoprecipitation)
-
Anti-MSTP antibody (for Western blot detection)
-
Protein A/G magnetic beads
-
Cell line expressing the Ron receptor (e.g., T47D human breast cancer cells)
-
Recombinant this compound
Procedure:
-
Cell Culture and Stimulation: Culture Ron-expressing cells to 80-90% confluency. Stimulate the cells with recombinant this compound for the desired time (e.g., 15-30 minutes) at 37°C to induce receptor binding and activation.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold cell lysis buffer. Incubate on ice for 30 minutes with periodic vortexing.
-
Clarification of Lysate: Centrifuge the cell lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a fresh, pre-chilled microcentrifuge tube.
-
Pre-clearing the Lysate (Optional but Recommended): Add protein A/G magnetic beads to the cell lysate and incubate with gentle rotation for 1 hour at 4°C. This step removes proteins that non-specifically bind to the beads. Pellet the beads using a magnetic rack and transfer the supernatant to a new tube.[3]
-
Immunoprecipitation: Add the anti-Ron antibody to the pre-cleared lysate and incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Capture of Immune Complexes: Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads using a magnetic rack and discard the supernatant. Wash the beads three to five times with 1 ml of cold wash buffer. With each wash, resuspend the beads and then pellet them.[2][3]
-
Elution: After the final wash, remove all residual wash buffer. Add 2x SDS loading buffer to the beads and boil for 5-10 minutes to elute the protein complexes.
-
Western Blot Analysis: Pellet the beads, and load the supernatant onto an SDS-PAGE gel. Following electrophoresis and transfer to a membrane, probe with an anti-MSTP antibody to detect the co-immunoprecipitated this compound.
In Vitro Ron Kinase Assay
This assay measures the kinase activity of the Ron receptor, typically by quantifying the phosphorylation of a substrate in the presence of ATP.
Objective: To determine if this compound binding stimulates the kinase activity of the Ron receptor.
Materials:
-
Ron Kinase Buffer (1X): 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT.[4] Other kinase buffers may include 25 mM Tris-HCl (pH 7.5), 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, and 10 mM MgCl2.[5]
-
Recombinant Ron kinase domain
-
Recombinant this compound
-
ATP
-
Kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
Procedure:
-
Kinase Reaction Setup: In a 384-well plate, prepare the kinase reaction mixture. A typical reaction might include:
-
1 µl of inhibitor or vehicle (e.g., 5% DMSO)
-
2 µl of recombinant Ron enzyme (e.g., 2 ng)
-
2 µl of substrate/ATP mix
-
-
Initiation of Reaction: Add the substrate/ATP mix to initiate the kinase reaction.
-
Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Detection of Kinase Activity (using ADP-Glo™):
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.
Visualizations
Experimental Workflow for Cellular Receptor Identification
The following diagram illustrates a generalized workflow for identifying the cellular receptor for a given ligand, such as this compound.
Caption: Workflow for Cellular Receptor Identification.
This compound-Ron Signaling Pathway
Upon binding of this compound, the Ron receptor activates downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways, which are crucial for mediating the cellular responses to this compound.
Caption: this compound-Ron Signaling Pathway.
References
- 1. Role of macrophage-stimulating protein and its receptor, RON tyrosine kinase, in ciliary motility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. promega.jp [promega.jp]
- 5. Kinase Buffer (10X) | Cell Signaling Technology [cellsignal.com]
Unraveling the Molecular Mechanisms of Mammalian Sterile 20-like Kinases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mammalian Sterile 20-like (MST) kinases are a family of serine/threonine kinases that play pivotal roles in the regulation of fundamental cellular processes, including cell proliferation, apoptosis, organ size control, and immune signaling. As key components of intricate signaling networks, particularly the Hippo pathway, their dysregulation is frequently implicated in the pathogenesis of various diseases, most notably cancer. This technical guide provides an in-depth exploration of the molecular mechanisms of action of MST kinases, with a focus on their roles in signaling, their structural biology, and the experimental methodologies used to investigate their function. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of this critical kinase family.
The MST Kinase Family: An Overview
The MST kinase family in mammals is comprised of five members, which are broadly categorized into two subfamilies based on their sequence homology and domain architecture:
-
GCK-II Subfamily: This includes MST1 (also known as STK4) and MST2 (also known as STK3), the core upstream kinases of the Hippo signaling pathway.
-
GCK-III Subfamily: This group consists of MST3 (STK24), MST4 (STK26), and YSK1 (STK25), which are involved in regulating cell polarity, cytoskeletal dynamics, and other cellular processes.
Molecular Mechanism of Action: The Hippo Signaling Pathway
The most extensively characterized function of MST1 and MST2 is their role as the central kinases in the Hippo signaling pathway, a critical regulator of tissue growth and organ size.
Upstream Regulation of MST1/2
The activation of MST1/2 is a tightly controlled process initiated by a variety of upstream signals, including cell-cell contact, mechanical stress, and G-protein coupled receptor (GPCR) signaling. The activation mechanism involves the homodimerization of MST1/2 through their C-terminal SARAH (Sav/Rassf/Hpo) domains, which facilitates trans-autophosphorylation on a conserved threonine residue within the activation loop (Thr183 in MST1 and Thr180 in MST2).
Several key proteins regulate this activation process:
-
Scaffold Proteins: Salvador (SAV1) binds to the SARAH domain of MST1/2 and promotes their kinase activity. Neurofibromin 2 (NF2 or Merlin) also acts as an upstream activator.
-
Inhibitory Proteins: Raf-1 kinase can sequester and inhibit MST2. Akt can phosphorylate and inhibit MST1/2.
-
Activating Kinases: TAO kinases can directly phosphorylate and activate MST1/2.
The Core Kinase Cascade
Once activated, MST1/2 initiate a phosphorylation cascade that constitutes the core of the Hippo pathway:
-
LATS1/2 Phosphorylation: Activated MST1/2, in complex with SAV1, directly phosphorylate the Large Tumor Suppressor kinases 1 and 2 (LATS1/2) on their hydrophobic motif.
-
MOB1 Phosphorylation: MST1/2 also phosphorylate the MOB kinase activator 1 (MOB1), which then binds to and further activates LATS1/2.
-
YAP/TAZ Phosphorylation: The activated LATS1/2-MOB1 complex then phosphorylates the key downstream effectors of the Hippo pathway: Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ). Phosphorylation of YAP (e.g., at Ser127) and TAZ creates a binding site for 14-3-3 proteins.
-
Cytoplasmic Sequestration and Degradation: The binding of 14-3-3 proteins leads to the cytoplasmic retention of YAP and TAZ, preventing their translocation to the nucleus. This cytoplasmic localization also primes YAP/TAZ for further phosphorylation and subsequent ubiquitination and proteasomal degradation.
Downstream Transcriptional Regulation
When the Hippo pathway is inactive, unphosphorylated YAP and TAZ translocate to the nucleus. There, they primarily interact with the TEAD family of transcription factors to drive the expression of genes that promote cell proliferation and inhibit apoptosis, such as CTGF and CYR61. Thus, the activation of the MST1/2 kinase cascade ultimately leads to the suppression of cell growth and the promotion of apoptosis.
Molecular Mechanisms of MST3 and MST4
While MST1 and MST2 are the primary drivers of the canonical Hippo pathway, MST3 and MST4 are involved in distinct signaling cascades, primarily related to cytoskeletal organization and cell polarity.
Upstream Regulation and Activation of MST3/4
The activation of MST3 and MST4 is also dependent on autophosphorylation of a conserved threonine in their activation loop (Thr178 in MST4). Their activity is regulated by interactions with scaffolding proteins:
-
GM130: The Golgi matrix protein 130 binds to and activates MST4 at the Golgi apparatus.
-
MO25: This scaffolding protein interacts with and regulates MST3/4 activity.
-
CCM3: Cerebral Cavernous Malformation 3 protein interacts with and can increase the kinase activity of MST3/4.
-
STRIPAK Complex: This complex, containing the PP2A phosphatase, acts as a negative regulator of MST3 and MST4.
Downstream Substrates and Cellular Functions
MST3 and MST4 phosphorylate a distinct set of substrates compared to MST1/2, reflecting their different cellular roles:
-
Ezrin/Radixin/Moesin (ERM) proteins: MST4 phosphorylates Ezrin, linking the actin cytoskeleton to the plasma membrane and regulating cell polarity and migration.
-
NDR1/2: MST3 can phosphorylate and activate NDR1/2 kinases, which are involved in cell cycle progression and morphology.
-
VAV2: MST3 can phosphorylate VAV2, leading to the activation of the Rac1-cyclin D1 pathway and promoting cell growth in some cancers.
-
ATG4B: MST4 can phosphorylate and activate the autophagy-related protein ATG4B, implicating it in the regulation of autophagy.
-
YAP: In a non-canonical pathway, MST4 has been shown to directly phosphorylate YAP at a different site (Thr83), which can suppress gastric tumorigenesis.
Quantitative Data
A summary of key quantitative data for MST kinases is presented below. This data is crucial for understanding the enzymatic properties of these kinases and for the development of specific inhibitors.
| Parameter | Kinase | Substrate/Inhibitor | Value | Assay Conditions | Reference |
| IC50 | MST1 | XMU-MP-1 | 71.1 ± 12.9 nM | In vitro kinase assay | [1] |
| IC50 | MST2 | XMU-MP-1 | 38.1 ± 6.9 nM | In vitro kinase assay | [1] |
| IC50 | MST2 | CEP-11981 | < 25 nM | In vitro kinase assay | [2] |
| IC50 | STK3 (MST2) | Compound 20 | < 150 nM | Biochemical kinase assay | [3] |
| IC50 | STK4 (MST1) | Compound 20 | < 150 nM | Biochemical kinase assay | [3] |
| Km (ATP) | STK3 (MST2) | - | 75 µM | In vitro kinase assay | [3] |
| Km (ATP) | STK4 (MST1) | - | 140 µM | In vitro kinase assay | [3] |
Structural Biology of MST Kinases
The three-dimensional structures of MST kinases provide critical insights into their regulation and function. The overall architecture consists of a conserved N-terminal kinase domain and a C-terminal regulatory region containing the SARAH domain in MST1/2.
-
Kinase Domain: The kinase domains of MST1, MST3, and MST4 have been crystallized, revealing the canonical bilobal structure of protein kinases.[2] The structure of MST4 has been determined in an inactive conformation, providing insights into the mechanism of activation.[2] The crystal structure of MST1 has also been solved (PDB ID: 3COM).[4]
-
SARAH Domain: The crystal structure of the MST2 SARAH domain has been determined, showing an antiparallel homodimeric coiled-coil.[5][6][7] This homodimerization is crucial for the trans-autophosphorylation and activation of MST1/2. The SARAH domain also mediates heterodimerization with SAV1 and RASSF proteins, which is critical for pathway regulation.[5][7]
Experimental Protocols
A variety of experimental techniques are employed to study the molecular mechanisms of MST kinases. Below are outlines of key protocols.
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of MST kinases towards a specific substrate.
Principle: Recombinant MST kinase is incubated with a substrate (e.g., recombinant MOB1 for MST1/2) in the presence of ATP. The phosphorylation of the substrate is then detected, often by western blotting with a phospho-specific antibody or by using radiolabeled ATP ([γ-32P]-ATP) and autoradiography.
Workflow:
-
Reagent Preparation: Purify recombinant MST kinase and substrate. Prepare kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase, substrate, and kinase buffer.
-
Initiation: Start the reaction by adding ATP. For inhibitor studies, pre-incubate the kinase with the inhibitor before adding ATP.
-
Incubation: Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Detection: Analyze the reaction products by SDS-PAGE and western blotting using an antibody specific for the phosphorylated substrate.
Immunoprecipitation (IP) Kinase Assay
This method is used to measure the activity of endogenous MST kinases from cell lysates.
Principle: MST kinase is specifically immunoprecipitated from cell lysates using an antibody. The immunoprecipitated kinase is then used in an in vitro kinase assay.
Detailed Protocol:
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an anti-MST antibody overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G agarose or magnetic beads to capture the antibody-kinase complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Kinase Assay: Resuspend the beads in kinase buffer containing the substrate and ATP.
-
Incubation and Detection: Follow the steps for the in vitro kinase assay described above.
Western Blotting for YAP/TAZ Phosphorylation
This is a key method to assess the activity of the Hippo pathway in cells.
Principle: The phosphorylation status of YAP and TAZ is determined by western blotting using antibodies that specifically recognize the phosphorylated forms of these proteins (e.g., phospho-YAP Ser127).
Detailed Protocol:
-
Cell Treatment and Lysis: Treat cells with stimuli or inhibitors of interest and then lyse the cells.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-YAP/TAZ or total YAP/TAZ.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities and determine the ratio of phosphorylated protein to total protein.
Conclusion
The Mammalian Sterile 20-like kinases are central players in a complex network of signaling pathways that govern cellular fate. The MST1/2-driven Hippo pathway is a paradigm of organ size control and a critical tumor suppressor pathway. The related MST3 and MST4 kinases are emerging as important regulators of cell polarity and cytoskeletal dynamics. A thorough understanding of their molecular mechanisms of action, facilitated by the experimental approaches detailed in this guide, is essential for the development of novel therapeutic strategies targeting the diseases in which these kinases are implicated. The continued investigation into the intricate regulation and diverse functions of the MST kinase family promises to unveil new avenues for therapeutic intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Comparison of Human Mammalian Ste20-Like Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of the Hippo Pathway Kinases STK3/MST2 and STK4/MST1 Have Utility for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. Structure of MST2 SARAH domain provides insights into its interaction with RAPL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystallization and preliminary X-ray crystallographic study of the human MST2 SARAH domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural basis of the heterodimerization of the MST and RASSF SARAH domains in the Hippo signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Tissue-Specific Expression of MST1 and MPST
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the tissue expression patterns of two distinct genes often associated with the acronym "MSTP": Macrophage Stimulating Protein, encoded by the MST1 gene, and Mercaptopyruvate Sulfurtransferase, encoded by the MPST gene. This document delves into quantitative expression data, detailed experimental methodologies, and the intricate signaling pathways associated with each protein, offering valuable insights for researchers, scientists, and professionals in drug development.
Section 1: Macrophage Stimulating Protein (MST1) and its Receptor (MST1R/RON)
Macrophage Stimulating Protein (MSP), encoded by the MST1 gene, is a secreted protein belonging to the plasminogen-related growth factor family.[1] It exerts its biological effects by binding to its specific receptor, the RON (Recepteur d'Origine Nantaise) tyrosine kinase, which is encoded by the MST1R gene.[2][3] The MST1/RON signaling axis plays a crucial role in various physiological and pathological processes, including immune regulation, tissue regeneration, and cancer.
Tissue Expression of MST1 (the ligand)
MST1 is predominantly expressed in the liver, where it is synthesized and secreted into the bloodstream.[1][4] However, its expression has also been detected in other tissues, albeit at lower levels.
The Human Protein Atlas project provides a comprehensive overview of MST1 RNA expression across a wide range of human tissues. The data indicates that the liver is the primary site of MST1 transcription.
| Tissue | RNA Expression Level (TPM) | Specificity |
| Liver | High | Tissue Enriched |
| Kidney | Low | Low |
| Pancreas | Low | Low |
Table 1: Summary of MST1 RNA expression in selected human tissues. TPM (Transcripts Per Million) values are qualitative summaries from the Human Protein Atlas.
Consistent with the RNA expression data, the MST1 protein is primarily detected in the plasma, reflecting its secretion from the liver.[5] Immunohistochemical staining has also revealed cytoplasmic positivity in various tissues.
| Tissue | Protein Expression Level | Cellular Localization |
| Plasma | High | Secreted |
| Lymphatic Tissues | Detected | Cytoplasmic |
| Various Normal Cells | Weak to Moderate | Cytoplasmic, Membranous, Nuclear |
Table 2: Summary of MST1 protein expression and localization. Data is based on immunohistochemistry from the Human Protein Atlas.[5][6]
Tissue Expression of MST1R (the receptor)
The biological effects of MST1 are dictated by the expression of its receptor, RON (MST1R). MST1R is expressed on the surface of various epithelial cells, macrophages, and certain neurons.[2][3]
MST1R transcripts are found in a variety of tissues, with notable expression in the lung, gastrointestinal tract, and skin.
| Tissue | RNA Expression Level (TPM) |
| Lung | Medium |
| Colon | Medium |
| Small Intestine | Medium |
| Kidney | Medium |
| Skin | Low |
| Brain | Low |
Table 3: Summary of MST1R RNA expression in selected human tissues. TPM (Transcripts Per Million) values are qualitative summaries from publicly available databases.
The RON protein is typically localized to the plasma membrane of expressing cells. Its expression is crucial for mediating the downstream effects of MST1 binding.
| Tissue/Cell Type | Protein Expression Level | Cellular Localization |
| Lung (ciliated epithelia) | Detected | Plasma Membrane |
| Macrophages | Detected | Plasma Membrane |
| Sensory and Sympathetic Neurons | Detected | - |
| Various Epithelial Cells | Detected | Plasma Membrane |
Table 4: Summary of MST1R (RON) protein expression and localization. [2][3][7]
Experimental Protocols
Objective: To visualize the localization and expression level of MST1 or MST1R protein in tissue sections.
Methodology:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0) to unmask the antigenic sites.
-
Blocking: Sections are incubated with a blocking solution (e.g., 5% normal goat serum in PBS) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for MST1 or MST1R overnight at 4°C.
-
Secondary Antibody Incubation: A biotinylated secondary antibody is applied, followed by incubation with a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Detection: The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstaining: Sections are counterstained with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Sections are dehydrated through a series of ethanol and xylene washes and mounted with a coverslip.
Objective: To quantify the abundance of MST1 and MST1R transcripts in a given tissue.
Methodology:
-
RNA Extraction: Total RNA is extracted from fresh-frozen tissue samples using a suitable RNA isolation kit.
-
Library Preparation: mRNA is enriched from the total RNA, fragmented, and reverse transcribed into cDNA. Adapters are ligated to the cDNA fragments to create a sequencing library.
-
Sequencing: The prepared library is sequenced using a next-generation sequencing platform.
-
Data Analysis: Raw sequencing reads are aligned to a reference genome. The number of reads mapping to the MST1 and MST1R genes is counted and normalized to obtain expression values (e.g., TPM or FPKM).
Signaling Pathway of MST1/RON
The binding of MST1 to its receptor RON triggers a cascade of intracellular signaling events that regulate various cellular processes.
Figure 1: Simplified MST1/RON signaling pathway.
Upon MST1 binding, the RON receptor dimerizes and autophosphorylates, creating docking sites for adaptor proteins like GRB2 and GAB1.[2] This leads to the activation of downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which ultimately regulate cellular responses such as migration, proliferation, and survival.
Section 2: Mercaptopyruvate Sulfurtransferase (MPST)
Mercaptopyruvate Sulfurtransferase (MPST) is an enzyme involved in cysteine metabolism and the production of hydrogen sulfide (H₂S), a gaseous signaling molecule. The gene encoding this enzyme is MPST.
Tissue Expression of MPST
MPST shows a broad tissue distribution, with notable expression in the kidney, liver, and brain.
The Human Protein Atlas indicates that MPST RNA is detected in a wide array of tissues.
| Tissue | RNA Expression Level (TPM) |
| Kidney | High |
| Liver | High |
| Adrenal Gland | Medium |
| Brain | Medium |
| Heart Muscle | Medium |
Table 5: Summary of MPST RNA expression in selected human tissues. TPM (Transcripts Per Million) values are qualitative summaries from the Human Protein Atlas.
The MPST protein exhibits a granular cytoplasmic expression pattern in most tissues.[8] It is primarily localized to the mitochondria and cytosol.[8]
| Tissue | Protein Expression Level | Cellular Localization |
| Most Tissues | Detected | Cytoplasmic (granular) |
| - | - | Mitochondria, Cytosol |
Table 6: Summary of MPST protein expression and localization. Data is based on immunohistochemistry from the Human Protein Atlas.[8]
Experimental Protocols
The experimental protocols for detecting MPST expression are similar to those described for MST1 and MST1R, namely immunohistochemistry for protein visualization and RNA-sequencing for transcript quantification. The specific primary antibodies used in IHC would, of course, be directed against the MPST protein.
Metabolic Pathway involving MPST
MPST plays a key role in the metabolism of 3-mercaptopyruvate, a product of cysteine catabolism.
Figure 2: Metabolic pathway involving MPST.
MPST catalyzes the transfer of a sulfur atom from 3-mercaptopyruvate to a sulfane sulfur acceptor, producing pyruvate. The persulfide intermediate on the enzyme can then release hydrogen sulfide (H₂S), a molecule with diverse signaling functions.
This guide provides a foundational understanding of the tissue expression and biological context of both Macrophage Stimulating Protein (MST1) and Mercaptopyruvate Sulfurtransferase (MPST). For more detailed, quantitative data and specific experimental conditions, researchers are encouraged to consult the primary literature and public databases such as the Human Protein Atlas and GeneCards.
References
- 1. Macrophage Stimulating Protein Is a Novel Neurotrophic Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Tissue expression of MST1 - Summary - The Human Protein Atlas [proteinatlas.org]
- 5. MST1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 6. Tissue expression of MST1 - Primary data - The Human Protein Atlas [proteinatlas.org]
- 7. MST1R macrophage stimulating 1 receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. MPST protein expression summary - The Human Protein Atlas [proteinatlas.org]
Evolutionary Conservation of Macrophage-Stimulating Protein (MSTP): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrophage-stimulating protein (MSTP), also known as hepatocyte growth factor-like protein (HGFL), is a secreted protein that plays a crucial role in regulating the function of macrophages and other epithelial cells. It is encoded by the MST1 gene. This compound and its receptor, RON (Recepteur d'Origine Nantais), a receptor tyrosine kinase, form a signaling axis implicated in a variety of physiological and pathological processes, including inflammation, tissue regeneration, and cancer. Understanding the evolutionary conservation of this compound is paramount for elucidating its fundamental biological roles and for the development of therapeutic strategies targeting the this compound/RON pathway. This technical guide provides an in-depth analysis of the evolutionary conservation of this compound, including quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Data Presentation: Quantitative Analysis of this compound Conservation
The evolutionary conservation of this compound was assessed by comparing the amino acid sequences of human this compound with its orthologs in various vertebrate species. The following table summarizes the percentage of sequence identity and similarity.
| Species | Common Name | UniProt Accession | Length (Amino Acids) | % Identity to Human | % Similarity to Human |
| Homo sapiens | Human | P26927 | 725 | 100% | 100% |
| Mus musculus | Mouse | P26928 | 716 | 79% | 87% |
| Gallus gallus | Chicken | Q5ZKL0 | 705 | 62% | 76% |
| Xenopus tropicalis | Western clawed frog | F7EDW8 | 736 | 58% | 73% |
| Danio rerio | Zebrafish | Q6P4A1 | 709 | 51% | 67% |
Note: Percentage identity and similarity were calculated using the BLASTp suite.
Mandatory Visualization
This compound/RON Signaling Pathway
The binding of this compound to its receptor RON triggers a cascade of intracellular signaling events that mediate the diverse cellular functions of this pathway. The following diagram illustrates the core components of the this compound/RON signaling pathway.
Experimental Workflow: Phylogenetic Analysis of this compound
This diagram outlines the typical workflow for performing a phylogenetic analysis to study the evolutionary relationships of this compound across different species.
Experimental Protocols
Multiple Sequence Alignment (MSA) of this compound Orthologs
Objective: To align the amino acid sequences of this compound orthologs from different species to identify conserved regions.
Methodology:
-
Sequence Retrieval: Obtain the FASTA formatted amino acid sequences of this compound orthologs from public databases such as NCBI or UniProt.
-
Alignment Tool: Utilize a multiple sequence alignment tool such as Clustal Omega or MUSCLE.
-
Execution (Clustal Omega - Command Line):
-
-i: Input file containing the FASTA sequences.
-
-o: Output file for the alignment.
-
--outfmt: Specifies the output format.
-
-
Visualization and Analysis: The resulting alignment file can be visualized using software like Jalview or GeneDoc to manually inspect conserved residues and domains.
Phylogenetic Tree Construction of this compound
Objective: To infer the evolutionary relationships between this compound orthologs.
Methodology:
-
Prerequisites: A high-quality multiple sequence alignment of this compound orthologs.
-
Software: Use phylogenetic analysis software such as MEGA (Molecular Evolutionary Genetics Analysis) or RAxML.
-
Protocol using MEGA: a. Open Alignment: Launch MEGA and open the multiple sequence alignment file. b. Model Selection: Use the "Models" tool in MEGA to find the best-fitting amino acid substitution model (e.g., JTT, WAG, LG) based on the Bayesian Information Criterion (BIC) or Akaike Information Criterion (AIC). c. Tree Building: i. Select the "Phylogeny" menu and choose a method (e.g., Maximum Likelihood, Neighbor-Joining). ii. For Maximum Likelihood, select the chosen substitution model and set the number of bootstrap replications (e.g., 1000) to assess the statistical support for the tree topology. iii. Run the analysis. d. Tree Visualization: The resulting phylogenetic tree can be visualized and edited within the MEGA tree explorer.
Functional Conservation Assay: Macrophage Chemotaxis (Boyden Chamber Assay)
Objective: To determine if this compound orthologs from different species can induce the migration of macrophages, indicating functional conservation.
Methodology:
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Recombinant Proteins: Obtain or produce recombinant this compound proteins from the species of interest (e.g., human, mouse, zebrafish).
-
Boyden Chamber Setup: a. Use a transwell insert with a porous membrane (e.g., 8 µm pore size) placed in a well of a 24-well plate. b. Add serum-free media containing a specific concentration of the respective this compound ortholog to the lower chamber (chemoattractant). c. Add a suspension of macrophages in serum-free media to the upper chamber of the transwell insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a defined period (e.g., 4-6 hours) to allow for cell migration.
-
Quantification of Migration: a. Remove the transwell inserts. b. Fix and stain the cells that have migrated to the underside of the membrane with a dye such as crystal violet. c. Elute the dye and measure the absorbance using a spectrophotometer. d. Alternatively, count the number of migrated cells in several microscopic fields.
-
Analysis: Compare the migratory response induced by the different this compound orthologs to that of the human this compound. A similar level of migration suggests functional conservation.
Conclusion
The analysis of this compound across various vertebrate species reveals a significant degree of evolutionary conservation, both at the sequence and functional levels. The high percentage of sequence identity and similarity, particularly in the key functional domains, underscores the protein's critical and conserved biological roles. The provided experimental protocols offer a framework for researchers to further investigate the evolutionary aspects of this compound and its signaling pathway. This knowledge is fundamental for leveraging animal models in preclinical studies and for the rational design of therapeutics targeting the this compound/RON axis in human diseases.
Unraveling the Acronym: "MSTP" in Biomedical Research Primarily Refers to the Medical Scientist Training Program
An extensive review of preliminary in vitro studies and biomedical research literature reveals that the acronym "MSTP" predominantly stands for the Medical Scientist Training Program . This is a dual-degree program, supported by the National Institutes of Health (NIH), that integrates medical (MD) and doctoral (PhD) training to cultivate the next generation of physician-scientists.[1][2][3][4] Our comprehensive search for "preliminary in vitro studies of this compound effects" did not yield significant results for a compound or molecule abbreviated as this compound. The overwhelming majority of scientific literature associates "this compound" with this prestigious training program.
The Medical Scientist Training Program was established in 1964 by the National Institute of General Medical Sciences (NIGMS) to support the training of physician-scientists who can bridge the gap between biomedical research and clinical practice.[1][2] These programs are highly competitive and are offered at numerous universities across the United States.[1][4] The curriculum is designed to provide a rigorous foundation in both scientific research and clinical medicine, typically spanning seven to eight years.[3]
While our search did identify a single instance of "MST" in the context of the Hippo signaling pathway, referring to "MST1/2 kinase" and its activator RASSF5, this appears to be an isolated and distinct abbreviation from the widely recognized "this compound".[5]
Given the near-universal association of "this compound" with the Medical Scientist Training Program in the biomedical field, we are unable to provide an in-depth technical guide or whitepaper on the "preliminary in vitro studies of this compound effects" as a compound or molecule. The existing body of scientific literature does not support the existence of a widely studied substance with this designation for which in vitro data would be available.
Therefore, we conclude that the initial query may be based on a misunderstanding of the acronym "this compound". Should "this compound" refer to a different, more specific entity not captured in our broad search, we recommend providing a more detailed name or context to enable a more targeted and accurate literature review.
References
- 1. History and Outcomes of Fifty Years of Physician-Scientist Training in Medical Scientist Training Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound? | this compound ACCESS | Washington University in St. Louis [sites.wustl.edu]
- 3. bulletin.case.edu [bulletin.case.edu]
- 4. Medical Scientist Training Program (this compound) at UC San Diego School of Medicine [medschool.ucsd.edu]
- 5. RASSF5: An MST activator and tumor suppressor in vivo but opposite in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Subcellular Landscape of Macrophage-Stimulating Protein (MSTP): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Macrophage-Stimulating Protein (MSP), encoded by the MST1 gene, is a crucial hepatokine that plays a significant role in regulating inflammatory responses, cell motility, and proliferation. As a secreted protein, its primary site of action is the extracellular space, where it binds to its cognate receptor, RON (Recepteur d'Origine Nantais), a receptor tyrosine kinase. This interaction triggers a cascade of intracellular signaling events. While MSP's extracellular functions are well-documented, a comprehensive understanding of its subcellular localization during its synthesis and secretion is paramount for elucidating its complete biological role and for the development of targeted therapeutics. This technical guide provides an in-depth overview of the subcellular localization of MSP, detailing the experimental methodologies used to study protein localization and outlining the key signaling pathways it modulates.
Introduction to Macrophage-Stimulating Protein (MSP)
Macrophage-Stimulating Protein (MSP) is a serum-derived growth factor belonging to the plasminogen-related kringle domain family.[1] It is primarily synthesized and secreted by hepatocytes as an inactive single-chain precursor, pro-MSP.[1] In the extracellular environment, pro-MSP is cleaved by serine proteases into its active heterodimeric form, consisting of an α-chain and a β-chain linked by a disulfide bond. Active MSP is the sole known ligand for the RON receptor.[1] The binding of MSP to RON initiates a variety of cellular responses, including the regulation of macrophage activation, epithelial cell scattering, and tumorigenesis.
Subcellular Localization of MSP: The Secretory Pathway
As a protein destined for secretion, MSP follows the canonical secretory pathway, a fundamental cellular process for transporting proteins to the extracellular space or to specific organelles. This pathway ensures the proper folding, modification, and transport of MSP. The primary subcellular localizations of MSP during its synthesis and secretion are the endoplasmic reticulum, the Golgi apparatus, and secretory vesicles.
While the qualitative pathway is well-established for secreted proteins, specific quantitative data on the distribution of MSP within these organelles is not extensively available in the current literature. The following sections describe the inferred pathway and the experimental approaches that can be used to quantitatively determine the subcellular localization of MSP.
Endoplasmic Reticulum (ER)
The synthesis of MSP begins on ribosomes, and the nascent polypeptide chain is co-translationally translocated into the lumen of the endoplasmic reticulum. Within the ER, MSP undergoes critical post-translational modifications, including disulfide bond formation and glycosylation, which are essential for its proper folding and stability.
Golgi Apparatus
Correctly folded MSP is then transported from the ER to the Golgi apparatus. In the Golgi, MSP undergoes further post-translational modifications and is sorted for its final destination.
Secretory Vesicles and Extracellular Space
From the trans-Golgi network, MSP is packaged into secretory vesicles. These vesicles move towards the plasma membrane, where they fuse and release mature MSP into the extracellular space. Once secreted, MSP can circulate in the bloodstream or act locally on target cells expressing the RON receptor.
Quantitative Analysis of MSP Subcellular Localization
Determining the relative abundance of MSP in different subcellular compartments is crucial for a complete understanding of its cellular biology. The following table summarizes the expected and potential findings from quantitative analyses.
| Subcellular Compartment | Expected Presence of MSP | Potential Quantitative Data to be Determined |
| Endoplasmic Reticulum | High during active synthesis | Percentage of total cellular MSP; residence time |
| Golgi Apparatus | Moderate, transient | Percentage of total cellular MSP; transit time |
| Secretory Vesicles | High, concentrated for release | Percentage of total cellular MSP; concentration within vesicles |
| Cytosol | Very low to none | Baseline levels to assess secretion efficiency |
| Nucleus | Not expected | Absence of signal would confirm secretory pathway fidelity |
| Extracellular Medium | High after secretion | Concentration over time |
Experimental Protocols for Determining Subcellular Localization
Subcellular Fractionation and Western Blotting
Subcellular fractionation is a powerful technique to isolate different organelles, allowing for the quantification of a protein of interest within each fraction.
Protocol:
-
Cell Culture and Lysis: Culture MSP-producing cells (e.g., hepatocytes) to 80-90% confluency. Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice to swell the cells.
-
Homogenization: Disrupt the cell membrane using a Dounce homogenizer or by passing the cell suspension through a narrow-gauge needle. The number of strokes should be optimized to maximize cell lysis while keeping organelles intact.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclei.
-
Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g) to pellet the mitochondria.
-
Transfer the resulting supernatant to an ultracentrifuge tube and spin at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction (containing ER and Golgi).
-
The final supernatant represents the cytosolic fraction.
-
-
Protein Quantification: Determine the protein concentration of each fraction using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific to MSP. Use antibodies against known organelle markers (e.g., Calnexin for ER, GM130 for Golgi, Histone H3 for nucleus, Tubulin for cytosol) to assess the purity of the fractions.
-
Densitometry: Quantify the band intensities for MSP in each fraction to determine its relative abundance.
Immunofluorescence Microscopy
Immunofluorescence allows for the direct visualization of a protein's location within a cell.
Protocol:
-
Cell Culture and Fixation: Grow MSP-producing cells on glass coverslips. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with a detergent such as 0.1% Triton X-100 in PBS for 10 minutes to allow antibodies to access intracellular antigens.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 5% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against MSP diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Co-localization Staining: To identify specific organelles, co-stain with antibodies against organelle markers (e.g., KDEL for ER, TGN46 for trans-Golgi network).
-
Mounting and Imaging: Mount the coverslips on microscope slides using a mounting medium containing DAPI to stain the nuclei. Visualize the cells using a confocal microscope.
MSP-RON Signaling Pathways
Upon binding of MSP to the RON receptor, the receptor dimerizes and autophosphorylates on tyrosine residues in its intracellular domain. This creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways that regulate cell proliferation, survival, and migration.
PI3K/AKT Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a major signaling cascade activated by MSP/RON, playing a crucial role in cell survival and proliferation.
Caption: MSP-RON activation of the PI3K/AKT signaling pathway.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another key cascade initiated by MSP/RON, primarily involved in regulating gene expression and cell proliferation.
Caption: MSP-RON mediated activation of the MAPK/ERK pathway.
JNK Pathway
The c-Jun N-terminal Kinase (JNK) pathway, a component of the MAPK signaling network, is also activated by MSP/RON and is involved in cellular responses to stress, apoptosis, and inflammation.
Caption: Activation of the JNK signaling pathway by MSP/RON.
Experimental Workflow for Studying MSP-RON Signaling
The following diagram illustrates a typical experimental workflow to investigate the activation of downstream signaling pathways upon MSP stimulation.
References
Identifying MSTP Binding Partners: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to identify and characterize the binding partners of Macrophage-stimulating protein (MSTP). This compound, a member of the plasminogen-related growth factor family, plays a crucial role in various cellular processes, making the identification of its interacting molecules a key area of research for therapeutic development. This document details the primary binding partner of this compound, the experimental protocols to validate this interaction, and the subsequent signaling cascades.
The Primary Binding Partner of this compound: RON Receptor Tyrosine Kinase
The principal and well-established binding partner of Macrophage-stimulating protein (this compound) is the RON (Recepteur d'Origine Nantais) receptor tyrosine kinase. RON is a member of the MET proto-oncogene family and its activation by this compound initiates a cascade of intracellular signaling events that regulate cell growth, motility, and differentiation.
The interaction between this compound and RON is highly specific and exhibits a strong binding affinity. Quantitative analysis has demonstrated that the dissociation constant (Kd) for the binding of the full-length, disulfide-linked heterodimeric this compound to the RON receptor is in the nanomolar range, typically reported between 0.6 and 0.8 nM. The primary binding site for RON is located on the β-chain of this compound, which on its own binds to RON with a slightly lower affinity, having a Kd of approximately 1.4 nM.
Quantitative Data on this compound-RON Interaction
The following table summarizes the key quantitative data related to the binding affinity of this compound and its receptor, RON. This data is crucial for comparative studies and for the design of experiments aimed at modulating this interaction.
| Interacting Molecules | Method of Measurement | Dissociation Constant (Kd) | Reference |
| Full-length this compound and RON Receptor | Radioligand Binding Assay | 0.6 - 0.8 nM | [1] |
| This compound β-chain and RON Receptor | Radioligand Binding Assay | 1.4 nM | [1] |
Experimental Protocols for Identifying and Characterizing this compound Binding Partners
This section provides detailed methodologies for key experiments used to identify, validate, and characterize the interaction between this compound and its binding partners, with a primary focus on the RON receptor.
Co-Immunoprecipitation (Co-IP) of Endogenous RON Receptor
Co-immunoprecipitation is a fundamental technique to demonstrate protein-protein interactions within a cellular context. This protocol is optimized for the immunoprecipitation of the endogenous RON receptor and its interacting partners.
Materials:
-
Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween-20, 1 mM DTT, 1 mM NaF, 100 µM PMSF, and protease inhibitor cocktail. For membrane proteins like RON, RIPA buffer can also be effective.
-
Wash Buffer: Lysis buffer without protease inhibitors.
-
Elution Buffer: 1x SDS-PAGE sample loading buffer or a "soft" elution buffer (0.2% SDS, 0.1% Tween-20, 50 mM Tris-HCl, pH 8.0) for mass spectrometry applications to minimize antibody co-elution.
-
Antibodies: A high-quality, IP-validated monoclonal or polyclonal antibody specific for the RON receptor. An isotype-matched IgG should be used as a negative control.
-
Protein A/G Beads: Agarose or magnetic beads.
Protocol:
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells by adding ice-cold lysis buffer and incubating on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (clarified lysate) to a new tube.
-
-
Pre-clearing (Optional but Recommended):
-
Add Protein A/G beads to the clarified lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-RON antibody (typically 1-5 µg) to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold wash buffer. After the final wash, carefully remove all supernatant.
-
-
Elution:
-
Resuspend the beads in elution buffer.
-
Boil the samples for 5-10 minutes if using SDS-PAGE loading buffer. For soft elution, incubate at room temperature for 10 minutes.
-
Pellet the beads and collect the supernatant containing the immunoprecipitated proteins.
-
-
Analysis:
-
Analyze the eluate by Western blotting using antibodies against expected binding partners or by mass spectrometry for unbiased identification of novel interactors.
-
Mass Spectrometry for Proteomic Analysis of the RON Interactome
Mass spectrometry (MS) is a powerful tool for identifying the components of protein complexes isolated by techniques like co-immunoprecipitation.
Protocol Overview:
-
Sample Preparation:
-
Elute the immunoprecipitated protein complex from the beads. For MS analysis, on-bead digestion or soft elution is preferred to minimize antibody contamination.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using a protease, most commonly trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography (LC) based on their hydrophobicity.
-
Introduce the separated peptides into the mass spectrometer.
-
The mass spectrometer will perform two stages of mass analysis (MS/MS or tandem MS). The first stage measures the mass-to-charge ratio of the peptides, and the second stage fragments the peptides and measures the mass-to-charge ratio of the fragments.
-
-
Data Analysis:
-
The fragmentation spectra are searched against a protein database to identify the amino acid sequences of the peptides.
-
The identified peptides are then mapped back to their parent proteins to identify the components of the original protein complex.
-
Split-Ubiquitin Yeast Two-Hybrid (Y2H) Screening for Membrane Proteins
The conventional yeast two-hybrid system is not suitable for integral membrane proteins like RON. The split-ubiquitin system overcomes this limitation by allowing the interaction to be detected at the cell membrane.
Principle:
The system relies on the reconstitution of a functional ubiquitin molecule from two separate fragments, the N-terminal (Nub) and C-terminal (Cub) halves. The bait protein (RON) is fused to the Cub fragment and a transcription factor. The prey protein (from a cDNA library) is fused to the Nub fragment. If the bait and prey proteins interact, the Nub and Cub fragments are brought into close proximity, reconstituting ubiquitin. This is recognized by ubiquitin-specific proteases, which cleave the transcription factor, allowing it to translocate to the nucleus and activate reporter genes.
Protocol Outline:
-
Vector Construction:
-
Clone the full-length or specific domains of the RON receptor into a "bait" vector, creating a fusion with the Cub-transcription factor moiety.
-
Construct a "prey" cDNA library in a vector that fuses the library proteins to the Nub fragment.
-
-
Yeast Transformation:
-
Co-transform a suitable yeast reporter strain with the bait plasmid and the prey library.
-
-
Screening:
-
Plate the transformed yeast on selective media lacking specific nutrients that are required for growth unless the reporter genes are activated.
-
Colonies that grow on the selective media indicate a potential protein-protein interaction.
-
-
Validation:
-
Isolate the prey plasmids from the positive colonies.
-
Sequence the cDNA insert to identify the interacting protein.
-
Re-transform the identified prey plasmid with the original bait plasmid to confirm the interaction.
-
Surface Plasmon Resonance (SPR) for Kinetic Analysis of MSP-RON Binding
Surface Plasmon Resonance is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of biomolecular interactions in real-time.
Protocol Steps:
-
Immobilization of Ligand:
-
Covalently immobilize the purified extracellular domain of the RON receptor onto a sensor chip surface (e.g., a CM5 chip via amine coupling). The immobilization level should be optimized to avoid mass transport limitations.
-
-
Analyte Injection:
-
Inject a series of concentrations of purified this compound (analyte) over the sensor surface at a constant flow rate.
-
A reference flow cell without the immobilized ligand should be used to subtract non-specific binding and bulk refractive index changes.
-
-
Data Acquisition:
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) over time to generate a sensorgram. The association phase is monitored during analyte injection, and the dissociation phase is monitored during the subsequent flow of buffer.
-
-
Regeneration:
-
Inject a regeneration solution (e.g., a low pH buffer) to remove the bound analyte from the ligand, preparing the surface for the next injection.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
In Vitro Kinase Assay for RON Autophosphorylation
This assay measures the kinase activity of the RON receptor upon stimulation with this compound.
Materials:
-
Purified recombinant RON receptor (intracellular domain or full-length).
-
Recombinant this compound.
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT).
-
ATP (often radiolabeled with γ-³²P-ATP for traditional assays, or unlabeled for detection by phospho-specific antibodies).
-
Substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) or a specific peptide substrate for RON).
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the purified RON receptor and the substrate in the kinase reaction buffer.
-
Initiate the reaction by adding this compound to stimulate autophosphorylation and subsequent substrate phosphorylation.
-
Add ATP to start the kinase reaction.
-
-
Incubation:
-
Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes).
-
-
Termination:
-
Stop the reaction by adding SDS-PAGE loading buffer or a solution containing EDTA to chelate Mg²⁺.
-
-
Detection:
-
Separate the reaction products by SDS-PAGE.
-
If using radiolabeled ATP, detect the phosphorylated proteins by autoradiography.
-
If using unlabeled ATP, detect phosphorylation by Western blotting with a phospho-tyrosine specific antibody or an antibody specific to a phosphorylated RON residue.
-
Visualization of this compound-RON Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways activated by the this compound-RON interaction and the general workflow for identifying binding partners.
This compound-RON Signaling Pathway
Caption: The this compound-RON signaling cascade leading to the activation of PI3K/AKT and MAPK/ERK pathways.
Experimental Workflow for Identifying this compound Binding Partners
Caption: A typical experimental workflow for the identification of this compound/RON binding partners.
This guide provides a foundational understanding and practical protocols for researchers investigating the molecular interactions of this compound. The detailed methodologies and visual representations of signaling pathways aim to facilitate the design and execution of experiments in this critical area of cell biology and drug discovery.
References
Methodological & Application
Protocol for the Laboratory Synthesis of Mesenchymal Stem Cell Targeting Peptide (MSTP): E7 Peptide (EPLQLKM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesenchymal stem cells (MSCs) hold significant promise in regenerative medicine and drug delivery due to their ability to home to sites of injury and inflammation. Targeting MSCs with specific peptides can enhance their therapeutic efficacy and enable the development of novel cell-based therapies. This document provides a detailed protocol for the laboratory synthesis of a well-characterized MSC-targeting peptide, E7 (sequence: Glu-Pro-Leu-Gln-Leu-Lys-Met), which has been shown to promote MSC adhesion and chondrogenic differentiation.[1]
The synthesis of the E7 peptide is achieved through Fmoc solid-phase peptide synthesis (SPPS), a robust and widely used method for creating custom peptides.[2] This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the synthesis, cleavage, purification, and characterization of the E7 peptide.
Data Presentation
Table 1: Reagents and Materials for E7 Peptide Synthesis
| Reagent/Material | Supplier | Grade | Purpose |
| Rink Amide MBHA Resin | Various | Synthesis Grade | Solid support for peptide assembly |
| Fmoc-Met-OH | Various | Synthesis Grade | Protected Methionine |
| Fmoc-Lys(Boc)-OH | Various | Synthesis Grade | Protected Lysine |
| Fmoc-Leu-OH | Various | Synthesis Grade | Protected Leucine |
| Fmoc-Gln(Trt)-OH | Various | Synthesis Grade | Protected Glutamine |
| Fmoc-Pro-OH | Various | Synthesis Grade | Protected Proline |
| Fmoc-Glu(OtBu)-OH | Various | Synthesis Grade | Protected Glutamic Acid |
| N,N-Dimethylformamide (DMF) | Various | HPLC Grade | Solvent for washing and reactions |
| Dichloromethane (DCM) | Various | HPLC Grade | Solvent for washing |
| Piperidine | Various | Synthesis Grade | Reagent for Fmoc deprotection |
| HBTU | Various | Synthesis Grade | Coupling agent |
| HOBt | Various | Synthesis Grade | Coupling additive |
| N,N-Diisopropylethylamine (DIPEA) | Various | Synthesis Grade | Base for coupling reaction |
| Trifluoroacetic Acid (TFA) | Various | Reagent Grade | Cleavage from resin |
| Triisopropylsilane (TIS) | Various | Reagent Grade | Scavenger for cleavage |
| Water | Various | HPLC Grade | Scavenger for cleavage |
| Diethyl Ether | Various | ACS Grade | Peptide precipitation |
| Acetonitrile (ACN) | Various | HPLC Grade | HPLC mobile phase |
Table 2: Typical Parameters for Fmoc-SPPS of E7 Peptide
| Parameter | Value/Range | Notes |
| Synthesis Scale | 0.1 mmol | |
| Resin Substitution | 0.3 - 0.7 mmol/g | |
| Amino Acid Excess | 4-5 equivalents | Relative to resin substitution |
| Coupling Agent Excess | 4-5 equivalents | Relative to resin substitution |
| Base Excess | 8-10 equivalents | Relative to resin substitution |
| Coupling Time | 1-2 hours per amino acid | Can be monitored by Kaiser test |
| Deprotection Time | 20-30 minutes | |
| Cleavage Time | 2-3 hours | |
| Crude Purity | >70% | Typical for short peptides |
| Final Purity (after HPLC) | >95% | |
| Expected Yield | 50-70% | Dependent on synthesis and purification efficiency |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of E7 Peptide
This protocol is based on the Fmoc/tBu strategy. All steps are performed at room temperature unless otherwise specified.
1.1. Resin Swelling:
-
Place Rink Amide MBHA resin (0.1 mmol) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for 30 minutes with gentle agitation.
-
Drain the DMF.
1.2. Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times).
1.3. Amino Acid Coupling (repeated for each amino acid in the sequence: Met, Lys, Leu, Gln, Leu, Pro, Glu):
-
In a separate vial, dissolve the Fmoc-protected amino acid (4-5 eq.), HBTU (4-5 eq.), and HOBt (4-5 eq.) in DMF.
-
Add DIPEA (8-10 eq.) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
-
After a negative Kaiser test (colorless or yellowish beads), drain the coupling solution and wash the resin with DMF (3-5 times) and then with Dichloromethane (DCM) (3-5 times).
-
Proceed to the next Fmoc deprotection step until the entire E7 peptide sequence (EPLQLKM) is assembled.
Cleavage and Deprotection
-
After the final amino acid coupling and subsequent Fmoc deprotection, wash the resin-bound peptide with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment).
-
Add the cleavage cocktail to the dried resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and residual TFA.
-
Dry the crude peptide pellet under vacuum.
Peptide Purification and Characterization
3.1. Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
-
Purify the peptide using a preparative C18 RP-HPLC column.
-
Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA). A typical gradient for a short peptide like E7 would be 10-60% acetonitrile over 30-40 minutes.
-
Monitor the elution profile at 210-220 nm.[3]
-
Collect the fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pool the fractions with the desired purity (>95%).
-
Lyophilize the pooled fractions to obtain the purified E7 peptide as a white powder.
3.2. Characterization:
-
Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify the correct molecular weight.
-
Determine the final peptide concentration using a suitable method such as UV absorbance at 210 nm or a colorimetric assay.[4]
Mandatory Visualization
References
- 1. E7 Peptide Enables BMSC Adhesion and Promotes Chondrogenic Differentiation of BMSCs Via the LncRNA H19/miR675 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. Frontiers | Long Non-coding RNAs and MicroRNAs Interplay in Osteogenic Differentiation of Mesenchymal Stem Cells [frontiersin.org]
Application Notes: Microscale Thermophoresis (MST) in Cell Culture Experiments
Introduction
Microscale Thermophoresis (MST) is a powerful biophysical technique for the quantitative analysis of biomolecular interactions in solution.[1] It measures the directed movement of molecules in a microscopic temperature gradient, a phenomenon known as thermophoresis.[2] This movement is highly sensitive to changes in the molecule's size, charge, and hydration shell, which are often altered upon binding to a ligand.[1][3] Consequently, MST is an invaluable tool for researchers, scientists, and drug development professionals to determine binding affinities, stoichiometry, and thermodynamics of interactions directly in complex biological liquids like cell lysates, circumventing the need for protein purification.[4][5][6]
Key Applications in Cell Culture and Drug Development
-
Quantitative Analysis of Biomolecular Interactions: MST allows for the precise measurement of binding affinities (dissociation constant, Kd) for a wide range of interactions, including protein-protein, protein-small molecule, protein-DNA, and protein-RNA interactions.[6]
-
Drug Discovery and Lead Optimization: The technique is instrumental in high-throughput screening of compound libraries to identify potential drug candidates that bind to a specific target protein.[6][7] It provides crucial data for structure-activity relationship (SAR) studies and lead optimization.
-
Studying Interactions in a Near-Native Environment: A significant advantage of MST is its compatibility with complex biological matrices such as cell lysates and serum.[5] This enables the study of molecular interactions in an environment that closely mimics the cellular context, providing more physiologically relevant data.[4]
-
Analysis of Difficult-to-Purify Proteins: For proteins that are challenging to express and purify, such as membrane proteins and transcription factors, MST offers a purification-free method for interaction analysis.[8][9]
Principle of Microscale Thermophoresis
An MST experiment involves a fluorescently labeled molecule (the target) and a non-fluorescent ligand. The movement of the fluorescent target molecule in a temperature gradient is monitored. When the ligand binds to the target, the complex's thermophoretic properties change, leading to a different movement pattern compared to the unbound target. This change is detected as a variation in the fluorescence signal. By titrating the ligand at various concentrations against a constant concentration of the fluorescent target, a binding curve can be generated, from which the dissociation constant (Kd) is calculated.[10][11]
Experimental Protocols
Protocol 1: Preparation of Cell Lysate for MST Experiments
This protocol describes the preparation of cell lysate from adherent cells overexpressing a fluorescently tagged protein (e.g., GFP-fusion protein).
Materials:
-
Adherent cells cultured in T75 flasks
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Lysis Buffer (e.g., RIPA buffer with protease inhibitors)[3]
-
Cell scraper
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Procedure:
-
Culture adherent cells expressing the fluorescently tagged protein of interest to about 80-90% confluency.
-
Wash the cells by briefly rinsing with ice-cold PBS (10 ml per T75 flask).[4]
-
Keep the cells on ice for 5 minutes or until they start to detach from the flask.[4] A cell scraper can be used to aid detachment.
-
Resuspend the cells in 10 ml of ice-cold PBS and transfer to a pre-chilled 15 ml centrifuge tube.
-
Pellet the cells by centrifugation at 400-600 x g for 5 minutes at 4°C.[4]
-
Discard the supernatant and resuspend the cell pellet in 200 µl of ice-cold lysis buffer.[4]
-
Incubate the cell suspension on ice for 30 minutes with gentle vortexing every 10 minutes to ensure complete lysis.
-
Clarify the lysate by centrifugation at high speed (e.g., 25,200 x g) for 45 minutes at 4°C to pellet cell debris.[3]
-
Carefully collect the supernatant (cell lysate) and store it on ice for immediate use or at -80°C for long-term storage.[3]
Protocol 2: Performing the MST Experiment
This protocol outlines the steps for measuring the binding affinity of a ligand to a fluorescently tagged protein in the prepared cell lysate.
Materials:
-
Prepared cell lysate containing the fluorescent target protein
-
Ligand of interest
-
MST Buffer (buffer in which the binding interaction is studied)
-
MST instrument (e.g., NanoTemper Monolith)
-
MST capillaries
-
Low-binding microcentrifuge tubes
Procedure:
-
Ligand Dilution Series: Prepare a 16-step serial dilution of the ligand in MST buffer. Start with a concentration at least 20-fold higher than the expected Kd.
-
Sample Preparation:
-
Dilute the cell lysate with MST buffer to achieve an optimal fluorescence signal (typically between 200 and 1500 fluorescence units, but this can vary depending on the instrument).[9]
-
In a series of 16 low-binding tubes, mix a constant volume of the diluted cell lysate with an equal volume of each ligand dilution.[4] Include a control with MST buffer instead of the ligand.
-
-
Capillary Loading: Load approximately 4 µl of each mixture into a separate MST capillary.[12]
-
MST Measurement:
-
Place the capillaries into the sample tray of the MST instrument.
-
Set the experimental parameters (e.g., LED power, MST power) in the control software. Typically, medium MST power is a good starting point.[13]
-
Start the measurement. The instrument will apply an infrared laser to create a temperature gradient and record the fluorescence changes over time.[12]
-
-
Data Analysis:
-
The software will generate MST traces (fluorescence vs. time).
-
The change in normalized fluorescence (ΔFnorm) is plotted against the logarithm of the ligand concentration.
-
Fit the resulting binding curve using an appropriate binding model (e.g., Kd model) to determine the dissociation constant (Kd).[10]
-
Data Presentation
The quantitative data from MST experiments are typically summarized in a table to facilitate comparison of binding affinities.
| Target Protein | Ligand | Dissociation Constant (Kd) | Reference |
| PD-1-eGFP | PD-L1 (human) | 7.2 µM | [13] |
| PD-1-eGFP | PD-L1 (murine) | 8.5 µM | [13] |
| PD-L1-eGFP | PD-1 (cross-species) | 8.7 µM | [13] |
Mandatory Visualization
Experimental Workflow for MST in Cell Lysate
Caption: Workflow for determining binding affinity using MST with cell lysates.
Signaling Pathway Analysis with MST
MST can be utilized to dissect signaling pathways by quantifying the interactions between key protein players. For example, in the Hippo signaling pathway, MST can be used to measure the binding affinity between MST1/2 kinases and their substrates.
References
- 1. Measurement of Protein-Protein Interactions through Microscale Thermophoresis (MST) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmiweb.com [pharmiweb.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MicroScale Thermophoresis (MST) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 6. MagHelix™ Microscale Thermophoresis (MST) - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. nanotempertech.com [nanotempertech.com]
- 11. On the acquisition and analysis of microscale thermophoresis data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Note & Protocol: Development of a Biochemical Assay for Measuring Microsomal Signal Transduction Phosphatase (MSTP/PTPN23) Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Microsomal Signal Transduction Phosphatase (MSTP), also known as Protein Tyrosine Phosphatase Non-Receptor Type 23 (PTPN23), is a member of the protein tyrosine phosphatase (PTP) family.[1][2] PTPs are critical signaling enzymes that counteract the activity of protein tyrosine kinases, thereby regulating a host of cellular processes.[3][4] PTPN23 has been identified as a key regulator of cell motility, adhesion, and invasion, with significant implications in cancer biology, particularly breast cancer.[5][6] It functions in complex signaling networks, including the regulation of SRC family kinases (SFKs) like FYN and SRC, and the modulation of E-cadherin/β-catenin signaling complexes.[5][6] Furthermore, PTPN23 is involved in regulating endosomal trafficking of cell surface receptors such as the Epidermal Growth Factor Receptor (EGFR).[7]
While some studies have suggested that PTPN23 may be catalytically inactive,[8][9] compelling evidence demonstrates its phosphatase activity towards specific physiological substrates. For instance, PTPN23 has been shown to directly dephosphorylate and inactivate the SFK FYN at its activating tyrosine residue (Tyr420), thereby suppressing downstream signaling that promotes tumor growth.[6]
This application note provides a comprehensive framework for developing and implementing a robust, non-radioactive biochemical assay to quantify the enzymatic activity of this compound/PTPN23. The described malachite green-based colorimetric assay is suitable for characterizing enzyme kinetics, studying inhibitor potency, and screening for novel therapeutic modulators of this compound/PTPN23 activity.
This compound/PTPN23 Signaling Pathway
This compound/PTPN23 acts as a negative regulator in signaling pathways that promote cell motility and invasion. It directly dephosphorylates and inactivates SRC Family Kinases (SFKs) such as FYN. The active, phosphorylated form of FYN can promote signaling cascades that lead to decreased cell adhesion and increased cell migration, contributing to tumorigenesis. By inactivating FYN, this compound/PTPN23 helps to suppress these oncogenic processes.
Assay Principle & Experimental Workflow
Several methods can be used to measure PTP activity, including those that rely on radioactive, colorimetric, or fluorometric detection.[10] This protocol details a colorimetric assay using Malachite Green, a widely used, sensitive, and non-radioactive method.
The assay principle is as follows:
-
This compound/PTPN23 enzymatically cleaves the phosphate group from a synthetic phosphopeptide substrate. This substrate is designed based on the amino acid sequence surrounding the phosphorylation site of a known physiological substrate, such as FYN (Tyr420).[6]
-
The reaction is stopped, and a Malachite Green-Ammonium Molybdate reagent is added.
-
The reagent forms a stable, colored complex with the free inorganic phosphate (Pi) released during the enzymatic reaction.
-
The absorbance of this complex is measured spectrophotometrically at approximately 620 nm. The amount of Pi produced is directly proportional to the this compound/PTPN23 activity. A phosphate standard curve is used to quantify the results.
The overall experimental workflow is depicted below.
Detailed Experimental Protocols
This protocol is adapted from established methods for isolating microsomal membranes, which are fragments of the endoplasmic reticulum.[11][12]
Materials:
-
Cell Scraper
-
Dounce Homogenizer
-
Refrigerated Centrifuge and Ultracentrifuge
-
Homogenization Buffer: 250 mM sucrose, 20 mM HEPES (pH 7.4), 1 mM EDTA, and protease inhibitor cocktail.
-
Resuspension Buffer: 20 mM HEPES (pH 7.4), 150 mM KCl, and protease inhibitor cocktail.
Procedure:
-
Harvest cultured cells by scraping them into ice-cold PBS.
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in 5 volumes of ice-cold Homogenization Buffer.
-
Homogenize the cells using a Dounce homogenizer with 15-20 strokes on ice.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and mitochondria.
-
Carefully transfer the supernatant to an ultracentrifuge tube.
-
Centrifuge the supernatant at 100,000 x g for 1 hour at 4°C to pellet the microsomal membranes.
-
Discard the supernatant (cytosolic fraction). Resuspend the microsomal pellet in an appropriate volume of Resuspension Buffer.
-
Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Aliquot and store the microsomal fraction at -80°C until use.
This protocol is designed for a 96-well plate format and is based on commercially available PTP assay kits.[13]
Reagents & Materials:
-
Enzyme Source: Purified recombinant this compound/PTPN23 or microsomal fraction from Protocol 1.
-
Phosphopeptide Substrate: A custom synthetic peptide containing the FYN pTyr420 sequence (e.g., Ac-GEE-pY-IQTAE-NH2). Dissolve in water to a stock concentration of 1 mM.
-
Assay Buffer (2X): 100 mM MES (pH 6.0), 200 mM NaCl, 2 mM DTT, 2 mM EDTA.
-
Phosphate Standard (1 mM): KH2PO4 dissolved in water.
-
Malachite Green Reagent: Commercially available solutions are recommended (e.g., from Sigma-Aldrich, Cat# PTP101, or Millipore, Cat# 17-125).[13] Typically, this consists of a solution of malachite green and ammonium molybdate in acid.
-
PTP Inhibitor (Control): 100 mM Sodium Orthovanadate (Na3VO4) in water.
-
Equipment: 96-well clear microplate, multichannel pipette, microplate reader capable of measuring absorbance at 620 nm.
Procedure:
Part A: Phosphate Standard Curve
-
Prepare serial dilutions of the 1 mM Phosphate Standard in water to get concentrations from 0 to 50 µM.
-
In a 96-well plate, add 50 µL of each standard dilution in duplicate.
-
Add 50 µL of water to each well to bring the final volume to 100 µL.
-
Add 50 µL of Malachite Green Reagent to each well.
-
Incubate for 15 minutes at room temperature for color development.
-
Measure absorbance at 620 nm.
-
Plot Absorbance vs. nmol of phosphate to generate the standard curve.
Part B: Phosphatase Reaction
-
Prepare the enzyme solution by diluting the this compound/PTPN23 source (recombinant protein or microsomal fraction) in 1X Assay Buffer to the desired concentration. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Set up the reactions in a 96-well plate as described in the table below. Prepare a master mix for each condition to ensure consistency.
| Component | Sample Well | No-Enzyme Control | No-Substrate Control | Inhibitor Control |
| 2X Assay Buffer | 25 µL | 25 µL | 25 µL | 25 µL |
| Water / Inhibitor | 15 µL | 15 µL | 25 µL | 5 µL Na3VO4 + 10 µL H2O |
| Enzyme Solution | 10 µL | - | 10 µL | 10 µL |
| Water | - | 10 µL | - | - |
| Total Volume | 50 µL | 50 µL | 50 µL | 50 µL |
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of 500 µM Phosphopeptide Substrate to each well (final concentration: 100 µM).
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). This time should be within the linear range of the reaction, which can be determined via a time-course experiment.[10]
-
Stop the reaction by adding 50 µL of Malachite Green Reagent to all wells.
-
Incubate for 15 minutes at room temperature.
-
Measure absorbance at 620 nm.
Data Presentation and Analysis
-
Calculate Net Absorbance: For each sample, subtract the average absorbance of the "No-Enzyme Control" from the sample absorbance.
-
Quantify Phosphate Released: Use the linear equation from the phosphate standard curve (y = mx + c, where y is absorbance and x is nmol of phosphate) to calculate the nmol of Pi released in each sample well.
-
Calculate Specific Activity: Use the following formula:
Specific Activity (nmol/min/mg) = (nmol of Pi released) / (Incubation Time (min) x Protein amount (mg))
Table 1: Example Phosphate Standard Curve Data
| Phosphate (nmol/well) | Absorbance (620 nm) - Blank |
| 0 | 0.000 |
| 0.25 | 0.115 |
| 0.5 | 0.230 |
| 1.0 | 0.465 |
| 1.5 | 0.690 |
| 2.0 | 0.910 |
Table 2: Example this compound Activity Measurement Data
| Condition | Protein (µg) | Avg. Absorbance (620 nm) | Net Absorbance | Pi Released (nmol) | Specific Activity (nmol/min/mg) |
| Recombinant this compound | 0.5 | 0.515 | 0.450 | 0.98 | 65.3 |
| Inhibitor Control | 0.5 | 0.075 | 0.010 | 0.02 | 1.3 |
| No-Enzyme Control | 0 | 0.065 | 0.000 | 0.00 | N/A |
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background Signal | Contaminating phosphate in buffers or enzyme prep. | Use phosphate-free buffers and reagents. If using cell lysates, perform a buffer exchange step (e.g., using a desalting column) to remove endogenous free phosphate. |
| No or Low Activity | Inactive enzyme; inappropriate buffer pH or components; wrong substrate. | Confirm enzyme integrity via SDS-PAGE. Optimize assay pH and buffer conditions. Verify the phosphopeptide substrate sequence and purity. |
| Non-linear Reaction Rate | Enzyme concentration is too high; substrate is depleted. | Perform an enzyme titration and a time-course experiment to find conditions that yield a linear reaction rate.[10] |
| Precipitation on Reagent Addition | High protein concentration in the well. | Reduce the amount of protein added to the reaction. |
This document is for research use only and is not intended for diagnostic purposes.
References
- 1. PTPN23 Gene: Function, Roles in Disease, and Therapeutic Potential [learn.mapmygenome.in]
- 2. PTPN23 - Wikipedia [en.wikipedia.org]
- 3. Protein tyrosine phosphatase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of phosphatases in signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of PTPN23 as a novel regulator of cell invasion in mammary epithelial cells from a loss-of-function screen of the ‘PTP-ome' - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of protein tyrosine phosphatase N23 predisposes to breast tumorigenesis via activation of FYN kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. molbiolcell.org [molbiolcell.org]
- 9. PTPN23-dependent activation of PI3KC2α is a therapeutic vulnerability of BRAF-mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein Tyrosine Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. merckmillipore.com [merckmillipore.com]
Illuminating Cellular Conversations: Macromolecular-Sized Targeting Probes in Fluorescence Microscopy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The intricate dance of molecules within a living cell governs its function, and the ability to visualize these interactions in real-time is paramount to understanding health and disease. Macromolecular-Sized Targeting Probes (MSTPs) have emerged as a powerful class of tools in fluorescence microscopy, enabling researchers to specifically label and track proteins, analyze their interactions, and dissect complex signaling pathways with high precision. This document provides detailed application notes and protocols for utilizing two prominent MSTP technologies: Fluorogen Activating Proteins (FAPs) and Bimolecular Fluorescence Complementation (BiFC), with a focus on their application in studying G-Protein Coupled Receptor (GPCR) signaling.
Key Applications of MSTPs in Fluorescence Microscopy
Macromolecular-Sized Targeting Probes offer a versatile toolkit for cellular imaging, allowing for:
-
Live-Cell Imaging of Protein Localization and Trafficking: MSTPs enable the visualization of proteins in their native cellular environment without the need for harsh fixation methods. This is crucial for studying dynamic processes like protein synthesis, transport, and degradation.
-
Analysis of Protein-Protein Interactions: Techniques like BiFC provide a direct readout of when and where two proteins interact within a cell, offering invaluable insights into the formation and regulation of protein complexes.
-
Super-Resolution Microscopy: The specificity and brightness of some MSTPs make them ideal for advanced imaging techniques like STED and PALM/STORM, allowing researchers to visualize cellular structures and molecular interactions at the nanoscale.[1]
-
Drug Discovery and Development: By enabling the study of protein interactions and signaling pathways in a cellular context, MSTPs are instrumental in screening for drugs that modulate these processes and in understanding their mechanisms of action.
Quantitative Data Summary
The selection of an appropriate this compound system often depends on factors such as binding affinity, kinetics, and the specific application. The following table summarizes key quantitative data for FAP and BiFC systems.
| This compound System | Probe Components | Target | Typical Binding Affinity (Kd) | Fluorescence Increase upon Binding | Key Applications | References |
| Fluorogen Activating Proteins (FAPs) | Single-chain antibody (scFv) fused to protein of interest; Fluorogenic dye (e.g., Malachite Green derivatives) | Cell surface or intracellular proteins | Nanomolar (nM) range | Up to 20,000-fold | Live-cell imaging, protein trafficking, receptor endocytosis | [1][2] |
| Bimolecular Fluorescence Complementation (BiFC) | Two non-fluorescent fragments of a fluorescent protein (e.g., Venus, GFP) fused to interacting proteins of interest | Interacting protein pairs | Dependent on the affinity of the interacting proteins | Reconstitution of fluorescence upon interaction | Visualization of protein-protein interactions, studying protein complex formation | [3][4][5][6] |
Featured Application: Visualizing GPCR Dimerization and Signaling
G-Protein Coupled Receptors (GPCRs) are the largest family of cell surface receptors and are crucial drug targets. Many GPCRs are known to form dimers or higher-order oligomers, which can influence their signaling properties.[4][5][7] The BiFC assay is a powerful tool to visualize and study GPCR dimerization in living cells.[3][4][5][8][9]
Signaling Pathway Diagram: GPCR Dimerization and Downstream Signaling
The following diagram illustrates the principle of using BiFC to study the dimerization of a hypothetical GPCR and its subsequent activation of a downstream signaling cascade.
References
- 1. spectragenetics.com [spectragenetics.com]
- 2. Optimization of the fluorogen-activating protein tag for quantitative protein trafficking and colocalization studies in S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visualization of G protein-coupled receptor (GPCR) Interactions in Living Cells Using Bimolecular Fluorescence Complementation (BiFC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bimolecular fluorescence complementation analysis of G protein-coupled receptor dimerization in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Visualization of G protein-coupled receptor (GPCR) interactions in living cells using bimolecular fluorescence complementation (BiFC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bimolecular Fluorescence Complementation (BiFC) Analysis of Protein-Protein Interactions and Assessment of Subcellular Localization in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Genetically encoded fluorescent biosensors for GPCR research [frontiersin.org]
- 8. Extracellular bimolecular fluorescence complementation for investigating membrane protein dimerization: a proof of concept using class B GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extracellular bimolecular fluorescence complementation for investigating membrane protein dimerization: a proof of concept using class B GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Mesenchymal Stem Cell (MSC) Concentration
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mesenchymal Stem Cells, also referred to as Mesenchymal Stromal Cells (MSCs), are multipotent adult stem cells with significant therapeutic potential in regenerative medicine and immunomodulation.[1][2] Accurate quantification of MSC concentration in a given sample is a critical step in both preclinical research and the manufacturing of cell-based therapeutic products. It ensures dose accuracy, enables the monitoring of manufacturing processes, and is fundamental for quality control and regulatory compliance.[3][4]
This document provides detailed application notes and protocols for several established techniques used to measure MSC concentration. The methods covered range from direct cell counting to advanced immunophenotypic and molecular assays.
General Experimental Workflow
The process of quantifying MSCs, regardless of the specific technique, generally follows a standardized workflow from sample acquisition to final data analysis.
References
Application Notes and Protocols for Creating a Stable Cell Line Expressing Macrophage-Stimulating Protein (MSTP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable cell lines, which have foreign DNA integrated into their genome, are invaluable tools in biomedical research and drug development.[1][2][3][4] They provide a consistent and reproducible system for studying gene function, producing recombinant proteins, and screening for therapeutic compounds.[1][3][5] This document provides a comprehensive guide to creating and characterizing a stable cell line expressing a protein of interest, referred to here as Macrophage-Stimulating Protein (MSTP). The protocols outlined below cover the entire workflow, from initial vector selection and transfection to single-cell cloning and validation of protein expression.
Macrophage-stimulating protein (MSP), the ligand for the RON receptor tyrosine kinase, is involved in various cellular processes including migration, proliferation, and inflammation.[6] The aberrant activity of the MSP-RON signaling pathway has been implicated in several types of cancer.[6] Therefore, stable cell lines expressing this compound are crucial for investigating its physiological roles and its potential as a therapeutic target.
Experimental Workflow Overview
The generation of a stable cell line is a multi-step process that can take several weeks to months to complete.[7] The general workflow involves introducing a vector containing the gene of interest and a selectable marker into a host cell line, selecting for cells that have successfully integrated the vector, isolating single clones, and expanding them to create a homogenous and stable cell line.[1][7]
Phase 1: Vector Preparation and Transfection
Vector Selection
The choice of expression vector is critical for successful stable cell line generation.[1] The vector should contain the gene of interest (this compound) under the control of a strong constitutive promoter (e.g., CMV or EF-1α) and a selectable marker gene that confers resistance to a specific antibiotic.[8]
| Vector Component | Purpose | Recommended Choices |
| Promoter | Drives the expression of the gene of interest. | CMV, EF-1α, SV40 |
| Gene of Interest | The cDNA of the protein to be expressed (this compound). | Full-length, sequence-verified cDNA |
| Selectable Marker | Confers resistance to a selection antibiotic. | Neomycin (neo), Puromycin (pac), Hygromycin B (hph), Blasticidin S (bsd)[2][9][10] |
| Polyadenylation Signal | Ensures proper termination and stabilization of the mRNA transcript. | SV40 polyA, BGH polyA |
Host Cell Line Selection
The choice of the host cell line depends on the specific research application. Commonly used cell lines for stable expression include HEK293, CHO, and HeLa cells.[11] It is important to ensure that the chosen cell line is easy to transfect and can be grown as single-cell clones.[7]
Transfection Protocol
Transfection is the process of introducing the expression vector into the host cells.[4] Various methods can be used, including lipid-based transfection, electroporation, or viral transduction.[1][11][12][13] The choice of method depends on the cell type and transfection efficiency.[11]
Protocol: Lipid-Based Transfection
-
Cell Seeding: The day before transfection, seed the host cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
Dilute 2.5 µg of the this compound expression vector into 250 µL of serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute 5-10 µL of a lipid-based transfection reagent into 250 µL of serum-free medium.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Remove the growth medium from the cells and wash once with PBS.
-
Add 2 mL of fresh, complete growth medium to each well.
-
Add the 500 µL of the transfection complex dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before starting the selection process.[11]
Phase 2: Selection and Pool Generation
Determination of Antibiotic Concentration (Kill Curve)
Before starting the selection of transfected cells, it is crucial to determine the optimal concentration of the selection antibiotic for the specific host cell line.[7] This is done by performing a "kill curve" experiment.
Protocol: Kill Curve Determination
-
Seed the host cells in a 24-well plate at a low density.
-
The next day, replace the medium with fresh medium containing a range of concentrations of the selection antibiotic (e.g., for G418: 100, 200, 400, 600, 800, 1000 µg/mL).[10] Include a no-antibiotic control.
-
Incubate the cells and monitor cell viability every 2-3 days.
-
Replace the medium with fresh antibiotic-containing medium every 3-4 days.
-
The optimal concentration is the lowest concentration that results in complete cell death within 7-10 days.
| Antibiotic | Resistance Gene | Typical Concentration Range (µg/mL) |
| G418 (Geneticin) | neo | 200 - 800[10] |
| Puromycin | pac | 1 - 10 |
| Hygromycin B | hph | 100 - 1000 |
| Blasticidin S | bsd | 2 - 10 |
Selection of Stable Transfectants
Forty-eight hours post-transfection, the selection process is initiated to eliminate non-transfected cells.[2][7]
Protocol: Antibiotic Selection
-
Split the transfected cells into new culture dishes at a low density (e.g., 1:10 or 1:20 dilution).
-
Add complete growth medium containing the predetermined optimal concentration of the selection antibiotic.
-
Replace the selective medium every 3-4 days.
-
Monitor the cells for the formation of resistant colonies, which typically takes 2-3 weeks.[7]
-
Once distinct colonies are visible, the cells can be pooled together to create a stable polyclonal population or subjected to single-cell cloning to generate monoclonal cell lines.
Phase 3: Clonal Isolation and Expansion
To ensure a homogenous cell population with consistent expression levels, it is essential to isolate and expand single-cell clones.[14][15]
Single-Cell Cloning Methods
Several methods can be used for single-cell cloning, including limiting dilution, cloning rings, and automated cell sorting.[14][16][17]
Protocol: Limiting Dilution
-
Trypsinize the stable cell pool and perform a cell count.
-
Dilute the cell suspension in complete growth medium to a final concentration of 0.5-1 cell per 100 µL.
-
Dispense 100 µL of the cell suspension into each well of several 96-well plates.[14]
-
Based on the Poisson distribution, a certain percentage of wells should contain a single cell.
-
Incubate the plates and monitor for the growth of single colonies.
-
Wells containing a single colony are then expanded.
Expansion of Clonal Lines
Clones that show healthy growth are gradually expanded from 96-well plates to larger culture vessels.
Protocol: Clone Expansion
-
When a single colony in a 96-well plate reaches approximately 50-70% confluency, trypsinize the cells.
-
Transfer the cell suspension to a well of a 24-well plate containing fresh selective medium.
-
Continue to expand the culture to a 6-well plate, and then to T-25 and T-75 flasks.
-
At each stage, a portion of the cells can be cryopreserved for backup.
Phase 4: Characterization and Banking
The final and most critical phase is to verify the expression of the protein of interest in the expanded clonal lines and to establish a cryopreserved cell bank.[1][18]
Verification of this compound mRNA Expression by RT-qPCR
Quantitative real-time PCR (RT-qPCR) is used to quantify the mRNA expression level of this compound in the generated stable cell lines.[19][20]
Protocol: Two-Step RT-qPCR
-
RNA Isolation: Isolate total RNA from the clonal cell lines and a non-transfected control cell line using a commercial RNA isolation kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[19]
-
qPCR:
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers specific for this compound, and a SYBR Green master mix.[21]
-
Run the qPCR reaction on a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of this compound mRNA, normalized to a housekeeping gene (e.g., GAPDH or β-actin).
-
| Parameter | Description |
| Ct Value | The cycle number at which the fluorescence signal crosses the threshold.[22] |
| ΔCt | The difference in Ct values between the target gene (this compound) and the housekeeping gene. |
| ΔΔCt | The difference between the ΔCt of the stable cell line and the ΔCt of the control cell line. |
| Fold Change | 2^(-ΔΔCt) |
Verification of this compound Protein Expression by Western Blotting
Western blotting is a standard technique to detect and quantify the expression of a specific protein.[23][24][25][26]
Protocol: Western Blotting
-
Protein Extraction: Lyse the clonal cell lines and control cells in RIPA buffer supplemented with protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate 20-30 µg of total protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[25]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[25]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for this compound overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should be used to ensure equal protein loading.
Cell Banking
Once a stable cell line with the desired level of this compound expression is confirmed, it is essential to create a cryopreserved cell bank for long-term storage and to ensure reproducibility of future experiments.
Protocol: Cryopreservation
-
Grow the selected clonal cell line to 80-90% confluency.
-
Trypsinize the cells and resuspend them in complete growth medium.
-
Centrifuge the cells and resuspend the pellet in freezing medium (e.g., 90% FBS, 10% DMSO).
-
Aliquot the cell suspension into cryovials (1-2 million cells per vial).
-
Place the vials in a controlled-rate freezing container and store at -80°C overnight.
-
Transfer the vials to liquid nitrogen for long-term storage.
This compound Signaling Pathway
Macrophage-stimulating protein (MSP) is the sole ligand for the RON (Recepteur d'Origine Nantais) receptor tyrosine kinase.[6] The binding of MSP to RON induces receptor dimerization and autophosphorylation, leading to the activation of several downstream signaling pathways, including the PI3K/AKT and MAPK pathways.[6] These pathways regulate various cellular functions such as proliferation, migration, and survival.[6]
It is important to note that "MST" can also refer to the Mammalian Sterile 20-like kinases (MST1/MST2), which are core components of the Hippo signaling pathway.[27][28][29] This pathway plays a crucial role in regulating organ size and cell proliferation.[27] If the "this compound" of interest is related to the Hippo pathway, further investigation into that specific signaling cascade would be necessary.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. Stable Cell Line Generation | Thermo Fisher Scientific - US [thermofisher.com]
- 3. cusabio.com [cusabio.com]
- 4. Stable Transfection | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 5. biocompare.com [biocompare.com]
- 6. A network map of macrophage-stimulating protein (MSP) signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable Cell Line Generation | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Transfection types, methods and strategies: a technical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. invivogen.com [invivogen.com]
- 10. What is the best antibiotic to use for stable cell selection in mammalian cells? | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 11. knowledge.lonza.com [knowledge.lonza.com]
- 12. Generation of stable cell lines via retroviral or lentiviral transduction [protocols.io]
- 13. Transfection Guide | Overview of Transfection Methods | Promega [promega.sg]
- 14. bitesizebio.com [bitesizebio.com]
- 15. A Fast and Reliable Method to Generate Pure, Single Cell-derived Clones of Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. researchgate.net [researchgate.net]
- 18. Establishment and Characterization of a Stable Producer Cell Line Generation Platform for the Manufacturing of Clinical-Grade Lentiviral Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. elearning.unite.it [elearning.unite.it]
- 20. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. stackscientific.nd.edu [stackscientific.nd.edu]
- 22. youtube.com [youtube.com]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 24. bosterbio.com [bosterbio.com]
- 25. Western Blot Protocol | Proteintech Group [ptglab.com]
- 26. algentbio.com [algentbio.com]
- 27. flag-peptide.com [flag-peptide.com]
- 28. MST1/MST2 Protein Kinases: Regulation and Physiologic Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 29. What are MST2 modulators and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for Studying MST1/MST2 Function Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing CRISPR-Cas9 technology for the investigation of Mammalian Sterile 20-like kinases 1 and 2 (MST1/STK4 and MST2/STK3), the core components of the Hippo signaling pathway. Understanding the function of these kinases is crucial due to their integral role in organ size control, cell proliferation, apoptosis, and tumorigenesis.[1][2][3]
Introduction to MST1/MST2 and the Hippo Signaling Pathway
MST1 and MST2 are serine/threonine kinases that act as the central regulators of the Hippo signaling pathway.[2][3] This evolutionarily conserved pathway plays a critical role in tissue homeostasis. In mammals, MST1 and MST2, in conjunction with the scaffold protein SAV1, form a complex that phosphorylates and activates the downstream kinases LATS1 and LATS2.[4] Activated LATS1/2 then phosphorylate the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ).[1][4] This phosphorylation leads to the cytoplasmic sequestration and degradation of YAP/TAZ, preventing their translocation to the nucleus.[1] When the Hippo pathway is inactive, unphosphorylated YAP/TAZ accumulate in the nucleus, where they bind to transcription factors, primarily the TEAD family, to induce the expression of genes that promote cell proliferation and inhibit apoptosis.[1][4]
Dysregulation of the Hippo pathway is a hallmark of various cancers. Loss of function of upstream components like MST1/MST2 can lead to the hyperactivation of YAP/TAZ, resulting in uncontrolled cell growth and tumor development.[2][5] Therefore, MST1 and MST2 are considered tumor suppressors.
The Power of CRISPR-Cas9 in Elucidating MST1/MST2 Function
The CRISPR-Cas9 system offers a powerful and precise tool for genome editing, enabling researchers to create knockout models to study gene function.[6] Given the functional redundancy of MST1 and MST2, single-knockout models often exhibit no obvious phenotype, whereas double-knockout (dKO) of both kinases leads to significant developmental defects and tumorigenesis, highlighting their overlapping roles.[2][5] CRISPR-Cas9 allows for the efficient generation of MST1/MST2 dKO cell lines and animal models, providing invaluable tools to dissect their specific functions and the downstream consequences of their inactivation.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of MST1/MST2 knockout.
Table 1: Effects of MST1/MST2 Knockout on Cell Proliferation and Apoptosis
| Model System | Genotype | Parameter | Observation | Reference |
| Mouse Epididymis | Mst1/2 dKO | Ki67+ Cells | Increased proliferation in all segments of the epididymis. | [1] |
| Mouse Embryos (E9.5) | Mst1/Mst2 dKO | Ki67+ Cells | No significant increase in overall cell proliferation. | [7] |
| Mouse Embryos (E8.5 & E9.5) | Mst1/Mst2 dKO | TUNEL+ Cells | Increased number of apoptotic cells. | [7] |
| Mouse Liver | Postnatal Mst1/Mst2 dKO | Apoptosis (TNFα-induced) | Resistant to TNFα-induced apoptosis. | [5] |
| Non-Small-Cell Lung Cancer (NSCLC) Cells (A549) | MST1 Overexpression | Cell Proliferation (MTT) | Reduced proliferation rate. | [8] |
| NSCLC Cells (LTE) | MST1 Knockdown | Cell Proliferation (MTT) | Increased proliferation rate. | [8] |
| NSCLC Cells (A549) | MST1 Overexpression | Colony Formation | Significant reduction in foci number (131±9 vs. 70±6). | [8] |
| NSCLC Cells (LTE) | MST1 Knockdown | Colony Formation | Significant increase in foci number (130±10 vs. 197±6). | [8] |
Table 2: Effects of MST1/MST2 Knockout on Cell Migration and Gene Expression
| Model System | Genotype / Condition | Parameter | Observation | Reference |
| Mouse Thymocytes | Mst1/Mst2 dKO | Chemotaxis to S1P | Greatly inhibited migration. | [9] |
| NSCLC Cells (A549) | MST1 Overexpression | Cell Invasion (Matrigel) | Significantly inhibited invasion (150±9 vs. 70±17 invaded cells). | [8] |
| NSCLC Cells (LTE) | MST1 Knockdown | Cell Invasion (Matrigel) | Significantly stronger invasion ability (103±16 vs. 166±29 invaded cells). | [8] |
| Mouse Adrenal Cortex | Mst1/2 dKO | Gene Expression (YAP targets) | Overexpression of Ajuba, Aqp1, Fn1, Ibsp, Igf1, Igfbp2, Mmp2, Thbs1. | [10][11] |
| Mouse Kidney | Tubule-specific Mst1/2 dKO | Gene Expression (YAP targets) | Increased expression of Ankrd1, Cyr61, Ctgf. | [12] |
Experimental Protocols
Protocol 1: Generation of MST1/MST2 Double-Knockout (dKO) Cell Lines using CRISPR-Cas9
This protocol outlines the steps for creating a stable MST1/MST2 dKO cell line from a parental mammalian cell line.
1. sgRNA Design and Cloning:
-
Design 2-3 unique sgRNAs targeting the early exons of both MST1 and MST2 genes using an online design tool (e.g., CHOPCHOP, CRISPOR).
-
Select sgRNAs with high on-target scores and low off-target predictions.
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed sgRNAs into a suitable CRISPR-Cas9 expression vector (e.g., a lentiviral vector co-expressing Cas9 and the sgRNA). For dKO, you can either co-transfect cells with two separate vectors (one for MST1 and one for MST2) or clone both sgRNAs into a single vector if it has multiple sgRNA expression cassettes.
2. Lentivirus Production (Optional but Recommended for Hard-to-Transfect Cells):
-
Co-transfect HEK293T cells with the sgRNA-Cas9 lentiviral vector(s) and packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Harvest the lentiviral particles from the supernatant 48-72 hours post-transfection.
-
Titer the virus to determine the optimal multiplicity of infection (MOI).
3. Transfection/Transduction of Target Cells:
-
Transfection: Transfect the target cells with the sgRNA-Cas9 plasmid(s) using a suitable transfection reagent (e.g., Lipofectamine).
-
Transduction: Transduce the target cells with the lentiviral particles at the predetermined MOI in the presence of polybrene.
4. Selection of Edited Cells:
-
If the vector contains a selection marker (e.g., puromycin resistance), apply the appropriate antibiotic to select for successfully transfected/transduced cells.
5. Single-Cell Cloning:
-
After selection, dilute the cell population to a concentration of a single cell per well in a 96-well plate.
-
Allow single cells to grow into clonal colonies.
6. Screening and Validation of dKO Clones:
-
Genomic DNA Extraction and PCR: Extract genomic DNA from each clone. Amplify the genomic regions targeted by the sgRNAs using PCR.
-
T7 Endonuclease I (T7E1) Assay or Sanger Sequencing: Use the T7E1 assay to screen for clones with insertions or deletions (indels). Confirm the knockout by Sanger sequencing of the PCR products. Look for frameshift mutations that result in premature stop codons.
-
Western Blot Analysis: Validate the absence of MST1 and MST2 protein expression in the candidate dKO clones by Western blot.
Protocol 2: YAP/TAZ Nuclear Translocation Assay by Immunofluorescence
This protocol is used to assess the subcellular localization of YAP and TAZ, which is a key readout of Hippo pathway activity.
1. Cell Culture and Treatment:
-
Seed wild-type (WT) and MST1/MST2 dKO cells on glass coverslips in a 24-well plate.
-
Culture cells to the desired confluency. Low cell density typically results in nuclear YAP/TAZ, while high cell density promotes cytoplasmic localization in WT cells.
2. Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes. For TAZ staining, permeabilization with 1% SDS for 5 minutes may improve signal.[13]
3. Blocking and Antibody Incubation:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate with primary antibodies against YAP and/or TAZ diluted in the blocking buffer overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with fluorescently labeled secondary antibodies diluted in the blocking buffer for 1 hour at room temperature in the dark.
4. Mounting and Imaging:
-
Wash three times with PBST.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence or confocal microscope.
Protocol 3: Cell Proliferation Assay by Ki67 Immunofluorescence
This assay quantifies the percentage of actively proliferating cells.
1. Cell Culture and Fixation:
-
Culture WT and MST1/MST2 dKO cells on coverslips.
-
Fix and permeabilize the cells as described in Protocol 2.
2. Antibody Staining:
-
Block the cells as described in Protocol 2.
-
Incubate with a primary antibody against Ki67 overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody.
3. Imaging and Analysis:
-
Counterstain with DAPI and mount the coverslips.
-
Acquire images using a fluorescence microscope.
-
Quantify the percentage of Ki67-positive cells by counting the number of Ki67-positive nuclei and dividing by the total number of DAPI-stained nuclei.
Protocol 4: Cell Migration Wound Healing Assay
This assay measures the rate of collective cell migration.
1. Cell Seeding:
-
Seed WT and MST1/MST2 dKO cells in a 6-well plate and grow them to 100% confluency.
2. Creating the "Wound":
-
Using a sterile 200 µL pipette tip, create a straight scratch through the center of the cell monolayer.
-
Gently wash the well with PBS to remove dislodged cells.
-
Replace the PBS with fresh culture medium.
3. Image Acquisition:
-
Place the plate on a microscope with a live-cell imaging chamber or in a standard incubator.
-
Capture images of the wound at the same position immediately after creating the scratch (T=0) and at regular intervals (e.g., every 4-8 hours) until the wound in one of the conditions is nearly closed.
4. Data Analysis:
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the rate of wound closure by determining the change in wound area over time.
Visualizations
Caption: The Hippo Signaling Pathway.
Caption: Experimental workflow for studying MST1/MST2 function.
References
- 1. Hippo kinases MST1 and MST2 control the differentiation of the epididymal initial segment via the MEK-ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mst1 and Mst2 kinases: regulations and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. portlandpress.com [portlandpress.com]
- 5. Mammalian Mst1 and Mst2 kinases play essential roles in organ size control and tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional role of Mst1/Mst2 in embryonic stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MST1 inhibits cell proliferation and invasion of non-small-cell lung cancer by regulating YAP phosphorylation and Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Mst1 and Mst2 kinases control activation of rho family GTPases and thymic egress of mature thymocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Inactivation of Mst1 and Mst2 in the Mouse Adrenal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Inactivation of Mst1 and Mst2 in the Mouse Adrenal Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tubule-Specific Mst1/2 Deficiency Induces CKD via YAP and Non-YAP Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunofluorescence microscopy to study endogenous TAZ in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: MST1 as a Potential Biomarker for Colorectal Cancer
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mammalian Sterile 20-like kinase 1 (MST1), also known as STK4, is a core component of the highly conserved Hippo signaling pathway, which plays a crucial role in regulating cell proliferation, apoptosis, and organ size.[1][2] Emerging evidence suggests that MST1 acts as a tumor suppressor, and its dysregulation is implicated in the development and progression of several cancers, including colorectal cancer (CRC).[1][3][4] Loss or downregulation of MST1 expression in CRC is associated with tumor progression, higher tumor grade, and poorer patient prognosis.[1][3] These findings highlight MST1 as a promising biomarker for early detection, prognosis, and a potential therapeutic target in colorectal cancer.[3]
This document provides detailed application notes on the significance of MST1 in CRC and protocols for its detection and quantification in research settings.
Data Presentation
Table 1: Association of Cytoplasmic MST1 Expression with Clinicopathological Features in Colorectal Cancer.[1]
| Clinicopathological Feature | Loss of Cytoplasmic MST1 | P-value |
| T stage (Tumor size) | Associated with higher T stage | P=0.001 |
| N stage (Node metastasis) | Associated with higher N stage | P=0.029 |
| Vascular Invasion | Associated with vascular invasion | P=0.017 |
| Overall Survival | Associated with shortened survival | P=0.014 |
Table 2: Diagnostic Performance of Serum MST1 in Colorectal Cancer.[3]
| Biomarker / Combination | Sensitivity | Specificity | Area Under the Curve (AUC) |
| MST1 | 82.4% | 93.8% | 0.934 |
| CEA (Carcinoembryonic Antigen) | Not specified | Not specified | Less accurate than MST1 |
| MST1 + CEA + FOBT (Fecal Occult Blood Test) | 92.3% | 100% | Not specified |
Note: A cutoff value of 398.50 µg/ml for serum MST1 was used to differentiate CRC patients from healthy controls.[3]
Signaling Pathway and Experimental Workflow Visualization
The Hippo signaling pathway is a key regulator of tissue growth and tumor suppression.[5][6] When the pathway is "ON," MST1/2 kinases phosphorylate and activate LATS1/2, which in turn phosphorylates the transcriptional co-activators YAP and TAZ, leading to their cytoplasmic retention and degradation.[5] When the pathway is "OFF," unphosphorylated YAP/TAZ translocate to the nucleus, bind to TEAD transcription factors, and promote the expression of genes involved in cell proliferation and survival.[6][7]
A typical workflow for assessing MST1 as a biomarker involves sample collection from patients, followed by protein quantification using methods like ELISA, Western Blot, or Immunohistochemistry (IHC) for tissue analysis.
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for Serum MST1 Quantification
This protocol is for a sandwich ELISA format to quantitatively measure MST1 in human serum.
Materials:
-
Human MST1 ELISA Kit (e.g., Avscera Bioscience, Sino Biological)[8][9]
-
Microplate reader capable of measuring absorbance at 450 nm
-
Wash buffer (1x PBS with 0.05% Tween-20)
-
Dilution Buffer (e.g., 1% BSA in PBS)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Polypropylene test tubes[8]
-
Deionized or distilled water
Procedure:
-
Sample Preparation:
-
Collect whole blood and allow it to clot at room temperature for 2 hours or overnight at 2-8°C.[10]
-
Centrifuge at 1,000 x g for 20 minutes at 4°C.[10]
-
Carefully collect the serum supernatant. Assay immediately or aliquot and store at ≤ -20°C. Avoid repeated freeze-thaw cycles.[8]
-
Dilute serum samples with Dilution Buffer. The optimal dilution factor should be determined empirically, but a 50% dilution is a good starting point.[11]
-
-
Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Reconstitute the MST1 Standard with 1.0 mL of Dilution Buffer to create a stock solution. Allow it to sit for at least 15 minutes with gentle agitation.[8]
-
Prepare a 7-point standard curve using 2-fold serial dilutions of the stock solution in Dilution Buffer. Use Dilution Buffer as the zero standard (0 pg/mL).[9]
-
Prepare the Detection Antibody working solution as per the kit manufacturer's instructions.[8]
-
-
Assay Procedure:
-
Add 100 µL of each standard, control, and diluted sample to the appropriate wells of the pre-coated microplate. It is recommended to run all samples and standards in duplicate.[10]
-
Seal the plate and incubate for 90 minutes at 37°C or as specified by the kit.[10]
-
Aspirate the liquid from each well and wash the plate 3-5 times with 300 µL of 1x Wash Buffer per well.
-
Add 100 µL of the prepared Detection Antibody to each well.
-
Seal the plate and incubate for 1 hour at room temperature.
-
Repeat the wash step as described above.
-
Add 100 µL of Substrate Solution (e.g., TMB) to each well. Incubate for 20-30 minutes at room temperature, protected from light.
-
Add 50 µL of Stop Solution to each well to terminate the reaction. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm within 30 minutes.
-
-
Data Analysis:
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.
-
Use the standard curve to determine the concentration of MST1 in the samples.
-
Multiply the calculated concentration by the sample dilution factor to get the final concentration.
-
Western Blot for MST1 Detection in Tissue Lysates
This protocol describes the detection of MST1 protein in lysates from colorectal tissue.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors[12]
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2x)[12]
-
SDS-PAGE gels (4-20% gradient recommended)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST)[12]
-
Primary antibody: Anti-MST1 antibody (e.g., Cell Signaling Technology #3682)[13]
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation:
-
Homogenize fresh or frozen tissue samples in ice-cold RIPA buffer.
-
Agitate the lysate for 30 minutes at 4°C.[12]
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[12]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Mix 20-30 µg of protein from each sample with an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.[12]
-
-
Gel Electrophoresis:
-
Load the boiled samples and a molecular weight marker into the wells of an SDS-PAGE gel.
-
Run the gel at 100-150 V until the dye front reaches the bottom.[12]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. A common condition is 100V for 1-2 hours.[12]
-
(Optional) Stain the membrane with Ponceau S to verify transfer efficiency.
-
-
Immunodetection:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-MST1 antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C.[12]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities, normalizing to a loading control like β-actin or GAPDH.
-
Immunohistochemistry (IHC) for MST1 in Paraffin-Embedded Tissues
This protocol is for the localization of MST1 protein in formalin-fixed, paraffin-embedded (FFPE) colorectal tissue sections.
Materials:
-
FFPE tissue sections (5-8 µm) on charged slides[14]
-
Xylene and graded ethanol series (100%, 95%, 70%)[15]
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)[16]
-
Hydrogen peroxide (3%) to block endogenous peroxidase activity[14]
-
Blocking buffer (e.g., 10% normal goat serum in PBS)[16]
-
Primary antibody: Anti-MST1 antibody
-
Biotinylated secondary antibody and Avidin-HRP complex (for ABC method) or HRP-polymer-based detection system[16]
-
DAB (3,3'-Diaminobenzidine) substrate kit[16]
-
Hematoxylin for counterstaining[14]
-
Mounting medium[16]
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Staining:
-
Block endogenous peroxidase activity by incubating sections in 3% H₂O₂ for 10 minutes. Rinse with PBS.[14]
-
Apply blocking buffer and incubate for 30-60 minutes to prevent non-specific antibody binding.
-
Incubate with the primary anti-MST1 antibody (diluted to its optimal concentration) in a humidified chamber overnight at 4°C.
-
Wash slides with PBS (3 changes, 5 minutes each).
-
Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Wash with PBS, then apply the Avidin-HRP complex and incubate for 30 minutes.
-
Wash again with PBS.
-
-
Visualization and Counterstaining:
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded ethanol series and clear in xylene.[14]
-
Coverslip the slides using a permanent mounting medium.
-
Examine under a microscope to assess the staining intensity and subcellular localization of MST1.
-
References
- 1. Prognostic significance of mammalian sterile20-like kinase 1 in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The history and regulatory mechanism of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of MST1 as a potential early detection biomarker for colorectal cancer through a proteomic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MST1 inhibits the progression of breast cancer by regulating the Hippo signaling pathway and may serve as a prognostic biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. p9.secure.hostingprod.com [p9.secure.hostingprod.com]
- 9. sinobiological.com [sinobiological.com]
- 10. assaygenie.com [assaygenie.com]
- 11. ELISA Protocol [protocols.io]
- 12. bio-rad.com [bio-rad.com]
- 13. MST1 Antibody | Cell Signaling Technology [cellsignal.com]
- 14. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 15. Immunohistochemistry Procedure [sigmaaldrich.com]
- 16. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - JP [thermofisher.com]
In Vivo Animal Models for Microtubule-Severing Protein Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing in vivo animal models to study the function of Microtubule-Severing Proteins (MSTPs), including spastin, katanin, and fidgetin. These proteins play crucial roles in regulating microtubule dynamics, which is essential for various cellular processes, particularly in the nervous system. Dysregulation of MSTPs is implicated in several neurodegenerative diseases, most notably Hereditary Spastic Paraplegias (HSPs). The following sections offer insights into common animal models, key experimental protocols with step-by-step instructions, quantitative data summaries, and visualizations of relevant signaling pathways.
Overview of Animal Models
A variety of animal models are employed to investigate the in vivo functions of MSTPs. Each model offers unique advantages for studying different aspects of MSTP biology, from fundamental cellular mechanisms to disease pathogenesis.
-
Mouse Models (Mus musculus): Mouse models, particularly those carrying mutations analogous to human HSPs, are invaluable for studying the systemic and behavioral consequences of this compound dysfunction.[1][2] Knockout and knock-in models for genes like SPAST (spastin), KATNA1 (katanin p60), and FIGN (fidgetin) allow for detailed investigation of motor deficits, axonal degeneration, and the efficacy of potential therapeutic interventions.[3][4][5]
-
Fruit Fly Models (Drosophila melanogaster): The fruit fly is a powerful genetic model for dissecting the cellular and molecular functions of MSTPs.[6][7] Its relatively simple nervous system, short generation time, and the availability of sophisticated genetic tools make it ideal for studying synaptic morphology, axonal transport, and the fundamental roles of this compound orthologs like spastin (spas) in neuronal development and maintenance.[8][9]
-
Zebrafish Models (Danio rerio): The optical transparency of zebrafish embryos allows for real-time in vivo imaging of microtubule dynamics and neuronal development.[10][11] This model is particularly useful for studying the roles of fidgetin and its family members in processes like endothelial and neuronal branching.[10][11]
-
Frog Models (Xenopus laevis): Xenopus egg extracts have been instrumental in the initial biochemical characterization of MSTPs like katanin and in studying their roles in cell division and spindle formation.[12][13][14] In vivo studies in Xenopus embryos can provide insights into the developmental functions of these proteins.[15][16]
-
Nematode Models (Caenorhabditis elegans): C. elegans is a valuable model for studying the role of katanin in meiosis and spindle dynamics due to its genetic tractability and well-characterized cell lineage.[17]
Quantitative Data Summary
The following tables summarize quantitative findings from studies utilizing in vivo animal models to investigate MSTPs. This data provides a comparative overview of the functional consequences of altered this compound activity.
| Animal Model | This compound Investigated | Genotype/Treatment | Key Quantitative Finding(s) | Reference(s) |
| Mouse | Spastin | Spg11 knockout | Progressive motor impairments. | [1][2] |
| Mouse | ZFYVE26 (SPG15) | Zfyve26 knockout | Progressive spastic gait disorder. | [5] |
| Mouse | AP4B1 (SPG47) | Ap4b1 knockout | Impaired motor function on rotarod. | [4] |
| Rat | Fidgetin | shRNA-fidgetin | Faster axonal growth. | [18] |
| Drosophila | Spastin | spastin null | Aberrant distal synapse morphology. | [6] |
| Drosophila | Fidgetin | fidgetin RNAi | Delayed dendrite degeneration after injury. | [19] |
| Zebrafish | Fidgetin-like 2 | fignl2 null mutant | Reduced swimming velocity in response to light-darkness shift. | [10] |
| Zebrafish | Fidgetin-like 2 | fignl2 morpholino | Longer axonal length and more branches of caudal primary neurons. | [10] |
Experimental Protocols
This section provides detailed protocols for key experiments used to assess the in vivo functions of MSTPs in animal models.
Assessment of Motor Coordination in Mice: Rotarod Test
The rotarod test is a widely used behavioral assay to evaluate motor coordination, balance, and motor learning in rodent models of neurological disorders, including those related to this compound dysfunction.[10][20][21]
Materials:
-
Rotarod apparatus for mice
-
Experimental mice and control littermates
-
70% ethanol for cleaning
Procedure:
-
Acclimation:
-
Bring mice to the testing room in their home cages at least 30-60 minutes before the experiment to allow for acclimation to the new environment.[20]
-
Handle the mice gently to minimize stress.
-
-
Training (optional but recommended):
-
On the day before the test, train the mice on the rotarod at a constant low speed (e.g., 4-5 RPM) for a fixed duration (e.g., 60 seconds).[20]
-
Perform 2-3 training trials with an inter-trial interval of at least 15 minutes. This helps to reduce anxiety and improve performance consistency.
-
-
Testing:
-
Set the rotarod to an accelerating speed protocol (e.g., from 4 to 40 RPM over 300 seconds).[10][20]
-
Place the mouse on the rotating rod, facing away from the direction of rotation, so that it must walk forward to maintain its balance.[21]
-
Start the acceleration and the timer simultaneously.
-
Record the latency to fall (the time at which the mouse falls off the rod). The apparatus often has automated sensors for this.
-
If a mouse clings to the rod and completes a full passive rotation, this is also considered a fall, and the time should be recorded.[20]
-
Perform three consecutive trials with a 15-minute inter-trial interval.
-
-
Data Analysis:
-
The primary endpoint is the latency to fall for each trial.
-
Average the latency to fall across the three trials for each mouse.
-
Compare the average latency between different experimental groups (e.g., wild-type vs. mutant) using appropriate statistical tests (e.g., t-test or ANOVA).
-
Analysis of Synaptic Morphology at the Drosophila Neuromuscular Junction (NMJ)
The Drosophila larval NMJ is an excellent model system to study the role of MSTPs in synapse development and maintenance.[9] This protocol describes the dissection and immunofluorescent staining of the larval NMJ to visualize and quantify synaptic structures.[22][23][24]
Materials:
-
Third instar Drosophila larvae
-
Dissection dish with a silicone elastomer base (e.g., Sylgard)
-
Fine dissection forceps and scissors
-
Insect pins
-
Schneider's insect medium or HL3.1 saline
-
4% Paraformaldehyde (PFA) in PBS
-
Phosphate-buffered saline (PBS) with 0.1% Triton X-100 (PBST)
-
Blocking solution (e.g., 5% normal goat serum in PBST)
-
Primary antibodies (e.g., anti-Bruchpilot (nc82) for active zones, anti-HRP for neuronal membranes)
-
Fluorescently-labeled secondary antibodies
-
Mounting medium
-
Confocal microscope
Procedure:
-
Dissection:
-
Select a wandering third instar larva and place it in a drop of saline in the dissection dish.
-
Secure the larva with insect pins at the anterior and posterior ends.
-
Make a dorsal midline incision from the posterior to the anterior end.
-
Pin the body wall flat to expose the internal organs and musculature.
-
Carefully remove the internal organs, including the gut and fat bodies, to expose the body wall muscles and the attached nervous system.
-
Cut the segmental nerves to remove the central nervous system (CNS), leaving the motor axons and NMJs intact on the body wall preparation.
-
-
Fixation and Staining:
-
Fix the dissected larva in 4% PFA for 20-30 minutes at room temperature.
-
Wash the preparation three times for 10 minutes each in PBST.
-
Block for 1 hour at room temperature in blocking solution.
-
Incubate with primary antibodies diluted in blocking solution overnight at 4°C.
-
Wash three times for 10 minutes each in PBST.
-
Incubate with fluorescently-labeled secondary antibodies diluted in blocking solution for 2 hours at room temperature or overnight at 4°C.
-
Wash three times for 10 minutes each in PBST.
-
-
Mounting and Imaging:
-
Carefully unpin the larval fillet and mount it on a microscope slide in a drop of mounting medium.
-
Image the NMJs of interest (e.g., on muscles 6 and 7 in abdominal segments A2-A4) using a confocal microscope.
-
-
Quantitative Analysis:
-
Acquire Z-stacks of the NMJs.
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify various synaptic parameters, such as:
-
Number of synaptic boutons (swellings along the axon terminal).
-
Total length of the synaptic arbor.
-
Number of active zones (visualized by anti-Bruchpilot staining).
-
-
Analysis of Axon Degeneration in Mouse Models
Studying axon degeneration is critical for understanding the pathology of HSPs. This protocol provides a general framework for assessing axon degeneration in the spinal cord of mouse models.[16][25]
Materials:
-
Anesthetized mice
-
Perfusion pump
-
PBS and 4% PFA
-
Vibratome or cryostat
-
Primary antibodies (e.g., anti-beta-III tubulin for axons, anti-myelin basic protein for myelin)
-
Fluorescently-labeled secondary antibodies
-
Mounting medium
-
Fluorescence or confocal microscope
Procedure:
-
Tissue Preparation:
-
Deeply anesthetize the mouse and perform transcardial perfusion with PBS followed by 4% PFA.
-
Dissect the spinal cord and post-fix it in 4% PFA overnight at 4°C.
-
Cryoprotect the tissue by incubating in a sucrose gradient (e.g., 15% then 30% sucrose in PBS).
-
Embed the tissue in OCT compound and freeze.
-
Cut transverse or longitudinal sections of the spinal cord (e.g., 20-40 µm thick) using a cryostat or vibratome.
-
-
Immunohistochemistry:
-
Mount the sections on microscope slides.
-
Permeabilize the tissue with PBST.
-
Block with a suitable blocking solution for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash with PBST.
-
Incubate with secondary antibodies for 2 hours at room temperature.
-
Wash with PBST and counterstain with a nuclear stain (e.g., DAPI).
-
Mount with coverslips using an anti-fade mounting medium.
-
-
Imaging and Quantification:
-
Image the corticospinal tracts in the spinal cord sections using a fluorescence or confocal microscope.
-
Assess axon integrity by observing the morphology of labeled axons. Signs of degeneration include axonal swellings (spheroids) and fragmentation.
-
Quantify the extent of axon degeneration by:
-
Counting the number of degenerating axons per unit area.
-
Measuring the area of axonal swellings.
-
Using a semi-quantitative scoring system to grade the severity of degeneration.
-
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving MSTPs and a typical experimental workflow for their in vivo study.
Spastin Signaling in Neuronal Function
// Nodes Spastin [label="Spastin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Microtubules [label="Microtubules", fillcolor="#FBBC05", fontcolor="#202124"]; AxonalTransport [label="Axonal Transport", fillcolor="#34A853", fontcolor="#FFFFFF"]; SynapticFunction [label="Synaptic Function", fillcolor="#34A853", fontcolor="#FFFFFF"]; ER_Shaping [label="ER Shaping", fillcolor="#34A853", fontcolor="#FFFFFF"]; Atlastin [label="Atlastin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reticulon [label="Reticulon", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HSP [label="Hereditary Spastic\nParaplegia (HSP)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; MutantSpastin [label="Mutant Spastin", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Spastin -> Microtubules [label=" severs"]; Microtubules -> AxonalTransport [label=" regulates"]; Microtubules -> SynapticFunction [label=" regulates"]; AxonalTransport -> SynapticFunction [label=" supports"]; Spastin -> ER_Shaping [label=" regulates"]; Atlastin -> ER_Shaping; Reticulon -> ER_Shaping; MutantSpastin -> Spastin [arrowhead=tee, label=" impairs function"]; Spastin -> HSP [style=dashed, arrowhead=none]; MutantSpastin -> HSP [color="#EA4335"]; } caption: "Spastin's role in microtubule severing and cellular functions."
Katanin in Meiosis
// Nodes Katanin [label="Katanin (p60/p80)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Microtubules [label="Microtubules", fillcolor="#FBBC05", fontcolor="#202124"]; SpindlePoles [label="Spindle Poles", fillcolor="#F1F3F4", fontcolor="#202124"]; MeioticSpindle [label="Meiotic Spindle Assembly\n& Length Control", fillcolor="#34A853", fontcolor="#FFFFFF"]; ChromosomeSeg [label="Chromosome Segregation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Aneuploidy [label="Aneuploidy", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Katanin -> Microtubules [label=" severs"]; Katanin -> SpindlePoles [label=" localizes to"]; SpindlePoles -> MeioticSpindle; Microtubules -> MeioticSpindle; MeioticSpindle -> ChromosomeSeg [label=" enables"]; ChromosomeSeg -> Aneuploidy [label=" prevents", style=dashed, arrowhead=tee]; Katanin -> MeioticSpindle [label=" regulates"]; } caption: "Katanin's function in meiotic spindle regulation."
Fidgetin in Cell Migration
// Nodes Fidgetin [label="Fidgetin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Microtubules [label="Microtubules at\nLeading Edge", fillcolor="#FBBC05", fontcolor="#202124"]; CellPolarity [label="Cell Polarity", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellMigration [label="Cell Migration", fillcolor="#34A853", fontcolor="#FFFFFF"]; WoundHealing [label="Wound Healing", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Fidgetin_KO [label="Fidgetin Knockdown/\nKnockout", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Fidgetin -> Microtubules [label=" severs"]; Microtubules -> CellPolarity [label=" maintains"]; CellPolarity -> CellMigration [label=" directs"]; CellMigration -> WoundHealing [label=" contributes to"]; Fidgetin_KO -> Fidgetin [arrowhead=tee, label=" inhibits"]; Fidgetin_KO -> CellMigration [label=" enhances"]; } caption: "Role of Fidgetin in regulating cell migration."
Experimental Workflow for In Vivo this compound Studies
// Nodes AnimalModel [label="Animal Model Generation\n(e.g., CRISPR/Cas9)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Behavioral [label="Behavioral Analysis\n(e.g., Rotarod)", fillcolor="#FBBC05", fontcolor="#202124"]; Histological [label="Histological Analysis\n(Immunofluorescence)", fillcolor="#FBBC05", fontcolor="#202124"]; Biochemical [label="Biochemical Analysis\n(Western Blot)", fillcolor="#FBBC05", fontcolor="#202124"]; Data [label="Data Analysis &\nInterpretation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Conclusion [label="Conclusion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges AnimalModel -> Behavioral; AnimalModel -> Histological; AnimalModel -> Biochemical; Behavioral -> Data; Histological -> Data; Biochemical -> Data; Data -> Conclusion; } caption: "A typical workflow for in vivo studies of MSTPs."
References
- 1. Molecular and cellular mechanisms of spastin in neural development and disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Katanin controls mitotic and meiotic spindle length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fidgetin-Like 2: A Microtubule-Based Regulator of Wound Healing. [vivo.weill.cornell.edu]
- 4. Live imaging of synapse development and measuring protein dynamics using two-color fluorescence recovery after photo-bleaching at Drosophila synapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Katanin maintains meiotic metaphase chromosome alignment and spindle structure in vivo and has multiple effects on microtubules in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Role of Spastin in Axon Biology [frontiersin.org]
- 7. A method for estimating relative changes in the synaptic density in Drosophila central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An essential role for katanin p80 and microtubule severing in male gamete production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. molbiolcell.org [molbiolcell.org]
- 10. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 11. researchgate.net [researchgate.net]
- 12. The Role of Spastin in Axon Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Finding a right place to cut: How katanin is targeted to cellular severing sites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sdbonline.org [sdbonline.org]
- 15. Analysis of microtubule polymerization dynamics in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative and semi-quantitative measurements of axonal degeneration in tissue and primary neuron cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fidgetin regulates cultured astrocyte migration by severing tyrosinated microtubules at the leading edge - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MPD: JaxCC1: project protocol [phenome.jax.org]
- 19. semanticscholar.org [semanticscholar.org]
- 20. Rotarod-Test for Mice [protocols.io]
- 21. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Immunohistological Labeling of Microtubules in Sensory Neuron Dendrites, Tracheae, and Muscles in the Drosophila Larva Body Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Immunofluorescence and image analysis pipeline for Drosophila motor neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Immunofluorescence and image analysis pipeline for Drosophila motor neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of MSTP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrophage-stimulating protein (MSP), also known as hepatocyte growth factor-like protein, and its receptor, recepteur d'origine nantaise (RON), a receptor tyrosine kinase (RTK), play a crucial role in cell signaling pathways that govern cell growth, survival, and motility.[1][2] Dysregulation of the MSP-RON signaling axis is implicated in the progression of various cancers, making it an attractive target for therapeutic intervention.[3][4] The development of small molecule inhibitors targeting the kinase activity of RON is a promising strategy in cancer therapy.
High-throughput screening (HTS) is a critical component of the drug discovery process, enabling the rapid evaluation of large compound libraries to identify potential inhibitors.[5] This document provides detailed application notes and protocols for conducting HTS campaigns to discover and characterize novel inhibitors of MSTP/RON signaling.
This compound/RON Signaling Pathway
Upon binding of its ligand MSP, the RON receptor dimerizes and undergoes autophosphorylation of tyrosine residues within its intracellular kinase domain.[6] This activation triggers a cascade of downstream signaling events, primarily through the PI3K/AKT and MAPK/ERK pathways, which promote cell proliferation, survival, and migration.[1][7] Inhibitors of RON kinase activity aim to block this initial phosphorylation event, thereby abrogating the downstream signaling cascade.
This compound/RON Signaling Cascade
High-Throughput Screening Workflow
A typical HTS campaign for identifying RON kinase inhibitors follows a multi-stage process, beginning with a primary screen to identify initial hits, followed by secondary and orthogonal assays to confirm activity and elucidate the mechanism of action.
HTS Workflow for RON Inhibitor Discovery
Experimental Protocols
Protocol 1: Primary High-Throughput Screening - ADP-Glo™ Kinase Assay
This biochemical assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used to generate a luminescent signal.
Materials:
-
Recombinant human RON kinase
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35
-
Test compounds dissolved in DMSO
-
384-well white assay plates
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds or DMSO (control) into the wells of a 384-well plate.
-
Kinase/Substrate Addition: Prepare a 2X kinase/substrate solution in assay buffer containing RON kinase and Poly(Glu,Tyr) substrate. Add 2.5 µL of this solution to each well.
-
ATP Addition & Reaction Initiation: Prepare a 2X ATP solution in assay buffer. To initiate the kinase reaction, add 2.5 µL of the 2X ATP solution to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubation: Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubation: Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis: Calculate the percent inhibition for each compound relative to high (no enzyme) and low (DMSO) controls.
Protocol 2: Cell-Based Secondary Assay - Phospho-RON (p-RON) ELISA
This assay confirms the activity of hits from the primary screen by measuring the inhibition of RON autophosphorylation in a cellular context.
Materials:
-
Human cancer cell line overexpressing RON (e.g., HT-29)
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
MSP (ligand for RON activation)
-
Test compounds dissolved in DMSO
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Lysis Buffer
-
Phospho-RON (Tyr1238/1239) ELISA kit
-
96-well clear-bottom assay plates
Procedure:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of test compounds for 2 hours.
-
Ligand Stimulation: Stimulate the cells with MSP (100 ng/mL) for 15 minutes to induce RON phosphorylation.
-
Cell Lysis: Aspirate the media and lyse the cells with 100 µL of lysis buffer per well.
-
ELISA:
-
Transfer 50 µL of cell lysate to the phospho-RON ELISA plate.
-
Follow the manufacturer's instructions for the ELISA procedure, which typically involves incubation with capture and detection antibodies, followed by a substrate to generate a colorimetric signal.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Analysis: Determine the IC₅₀ value for each compound by fitting the dose-response data to a four-parameter logistic equation.
Data Presentation
Quantitative data from a representative HTS campaign for RON inhibitors are summarized below.
Table 1: Primary HTS and Dose-Response Data
| Parameter | Value |
| Library Size | 100,000 compounds |
| Screening Concentration | 10 µM |
| Z' Factor | 0.85 |
| Primary Hit Rate | 0.5% |
| Confirmed Hits (IC₅₀ < 10 µM) | 250 |
| Example Hit Compound | IC₅₀ (µM) |
| Compound A | 0.25 |
| Compound B | 1.2 |
| Compound C | 5.8 |
Table 2: Secondary Assay and Selectivity Data
| Compound | p-RON ELISA IC₅₀ (µM) | Kinase Selectivity (vs. MET) |
| Compound A | 0.5 | >100-fold |
| Compound B | 2.5 | 20-fold |
| Compound C | 12.1 | 5-fold |
| Reference Inhibitor (WM-S1-030) | 0.00039 | High[4] |
| Reference Inhibitor (BMS777607) | 0.00255 | Moderate[4] |
Conclusion
The protocols and data presented provide a framework for the successful execution of a high-throughput screening campaign to identify and validate novel inhibitors of the this compound/RON signaling pathway. A combination of robust biochemical primary screening and relevant cell-based secondary assays is crucial for identifying potent and selective lead compounds for further drug development. The use of orthogonal biophysical methods for hit confirmation is also highly recommended to ensure data quality and reduce false positives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of a Robust High-Throughput Screening Platform for Inhibitors of the Striatal-Enriched Tyrosine Phosphatase (STEP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting isoforms of RON kinase (MST1R) drives antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Throughput Screening of Tyrosine Kinase Inhibitor Cardiotoxicity with Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
Troubleshooting & Optimization
Technical Support Center: MSTP Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the synthesis and purification of Mesenchymal Stem Cell-derived Trophic Peptides (MSTPs) and other synthetic peptides.
Troubleshooting Guides
This section offers systematic approaches to diagnose and resolve common issues encountered during MSTP synthesis and purification.
Problem: Low Yield of Crude Peptide after Synthesis
Possible Causes and Solutions:
-
Incomplete Deprotection: The protecting groups on the amino acids (e.g., Fmoc or Boc) may not be completely removed, leading to truncated or failed sequences.
-
Poor Coupling Efficiency: The incoming amino acid may not have coupled completely to the growing peptide chain.
-
Solution: Extend the coupling reaction time, use a different coupling reagent, or double-couple the amino acid. Ensure reagents are fresh and anhydrous.
-
-
Peptide Aggregation: The growing peptide chains on the resin can aggregate, hindering reagent access.[2]
-
Solution: Use aggregation-disrupting solvents, perform the synthesis at an elevated temperature, or incorporate pseudoproline dipeptides in the sequence.
-
-
Resin Issues: Overloading of the first amino acid on the resin or poor resin swelling can lead to steric hindrance.[1]
Problem: Multiple Peaks in Crude Product Analysis (HPLC)
Possible Causes and Solutions:
-
Deletion Sequences: Incomplete coupling or deprotection steps can lead to peptides missing one or more amino acids.[1][3]
-
Solution: Optimize coupling and deprotection times. For known difficult couplings, perform a double coupling.
-
-
Incomplete Deprotection of Side Chains: Acid-labile side-chain protecting groups may not be fully cleaved during the final cleavage step.[4]
-
Solution: Extend the cleavage time or use a stronger cleavage cocktail with appropriate scavengers.[4]
-
-
Oxidation: Cysteine and Methionine residues are susceptible to oxidation.[3][5]
-
Solution: Degas all solvents, perform synthesis and purification under an inert atmosphere (e.g., nitrogen or argon), and add reducing agents like dithiothreitol (DTT) to purification buffers.
-
-
Peptide Aggregation: Hydrophobic peptides are prone to aggregation, which can appear as broad or multiple peaks in HPLC.[5]
-
Solution: Dissolve the crude peptide in stronger solvents like guanidinium hydrochloride or urea before purification. Optimize HPLC conditions by using organic modifiers or ion-pairing agents.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in synthetic peptides?
Common impurities include deletion sequences, truncated sequences from incomplete deprotection, peptides with residual protecting groups, and chemically modified peptides (e.g., oxidized Met or Cys, deamidated Asn or Gln).[3][5][6]
Q2: How can I confirm the identity of my synthesized this compound?
The most common method is mass spectrometry (MS) to confirm the molecular weight of the peptide.[7] Tandem MS (MS/MS) can be used to sequence the peptide and confirm the amino acid sequence.
Q3: My peptide is not dissolving well. What can I do?
For hydrophobic peptides, solubility can be a major issue. Try dissolving the peptide in a small amount of organic solvent like acetonitrile or DMSO before adding the aqueous buffer. For highly aggregated peptides, denaturants like 6M guanidinium hydrochloride or 8M urea may be necessary.
Q4: I see a peak with a +16 Da mass shift in my MS. What is it?
A +16 Da mass shift is typically indicative of oxidation, most commonly on a Methionine residue.[3]
Q5: How can I prevent peptide aggregation during purification?
To prevent aggregation, you can work at low temperatures, use lower peptide concentrations, and add organic solvents or anti-aggregation additives to your buffers.[8] Optimizing the pH of the buffer to be far from the peptide's isoelectric point can also help.
Data Presentation
Table 1: Common Impurities in this compound Synthesis and Their Mass Changes
| Impurity Type | Description | Mass Change from Expected Mass |
| Deletion Sequence | Missing one or more amino acids. | Negative (mass of missing amino acid(s)) |
| Truncation | Incomplete synthesis, peptide is shorter than the target. | Negative (mass of missing sequence) |
| Incomplete Side-Chain Deprotection | Residual protecting groups on amino acid side chains. | Positive (mass of the protecting group) |
| Oxidation (Methionine) | Addition of an oxygen atom to the sulfur of Met. | +16 Da |
| Oxidation (Cysteine) | Formation of sulfoxide or sulfonic acid. | +16 Da or +32 Da |
| Deamidation (Asparagine/Glutamine) | Conversion of Asn to Asp or Gln to Glu. | +1 Da |
| Acetylation | Acetylation of the N-terminus. | +42 Da |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Fmoc Chemistry
-
Resin Swelling: Swell the Fmoc-amino acid-loaded resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group.[1]
-
Washing: Wash the resin thoroughly with DMF (5 times) and then with dichloromethane (DCM) (3 times).
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid and a coupling agent (e.g., HBTU/HOBt) in DMF. Add the mixture to the resin and shake for 1-2 hours.
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether multiple times.
-
Drying: Dry the crude peptide under vacuum.
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification
-
Sample Preparation: Dissolve the crude peptide in an appropriate solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Column Equilibration: Equilibrate a C18 RP-HPLC column with the initial mobile phase conditions (e.g., 95% Solvent A: 0.1% TFA in water, 5% Solvent B: 0.1% TFA in acetonitrile).
-
Injection and Gradient Elution: Inject the dissolved peptide and run a linear gradient from low to high concentration of Solvent B to elute the peptide.
-
Fraction Collection: Collect fractions corresponding to the main peak detected by UV absorbance (typically at 214 nm and 280 nm).
-
Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
Mandatory Visualizations
Caption: Experimental workflow for this compound synthesis and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Investigation of Impurities in Peptide Pools [mdpi.com]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 6. agilent.com [agilent.com]
- 7. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]
- 8. biopharminternational.com [biopharminternational.com]
Unraveling "MSTP": A Critical First Step for Solubility Enhancement
Technical Support Center
Issue: Ambiguity of the abbreviation "MSTP" prevents the formulation of a specific solubility protocol.
Researchers frequently encounter challenges with the solubility of experimental compounds. A technical support request regarding "how to improve the solubility of this compound for experiments" highlights a crucial first step in addressing such issues: precise compound identification. The abbreviation "this compound" is ambiguous and does not correspond to a uniquely identifiable chemical entity in widely used chemical databases. It is critical to identify the specific compound to provide targeted and effective solubility enhancement strategies.
It is possible that "this compound" is a shorthand for a more complex chemical name, an internal project code, or a less common abbreviation. Without the full chemical name or, ideally, the CAS (Chemical Abstracts Service) registry number, any provided guidance on solubility would be generic and potentially inappropriate for the specific molecule .
Once the exact chemical identity of "this compound" is known, a systematic approach can be taken to improve its solubility for experimental use. This typically involves a multi-pronged strategy tailored to the compound's physicochemical properties.
General Troubleshooting Guide for Poorly Soluble Compounds
For researchers facing solubility challenges with a known compound, the following troubleshooting guide outlines a systematic approach to identify an effective solubilization strategy.
Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take when a compound shows poor solubility?
A1: Initially, it is recommended to attempt dissolution in common laboratory solvents of varying polarities. This will provide a general understanding of the compound's solubility profile. Starting with small quantities of the compound for these tests is advisable to conserve valuable material.
Q2: How does pH influence the solubility of ionizable compounds?
A2: For compounds with acidic or basic functional groups, pH plays a pivotal role in solubility. Adjusting the pH of the solution can convert the compound into its more soluble ionized (salt) form. For acidic compounds, increasing the pH (making it more basic) will generally increase solubility. Conversely, for basic compounds, decreasing the pH (making it more acidic) will typically enhance solubility.
Q3: When should I consider using co-solvents?
A3: If a compound has poor aqueous solubility, the use of water-miscible organic co-solvents can be an effective strategy. Co-solvents can reduce the polarity of the aqueous solution, making it a more favorable environment for nonpolar compounds. The choice of co-solvent and its concentration should be carefully considered to ensure compatibility with the experimental system.
Experimental Protocols for Solubility Enhancement
The following protocols provide detailed methodologies for systematically improving the solubility of a poorly soluble compound.
Protocol 1: Solvent Screening and Optimization
This protocol outlines a systematic approach to screen for suitable solvents and optimize the solvent system.
Methodology:
-
Preparation: Weigh a small, precise amount of the compound (e.g., 1 mg) into several individual vials.
-
Solvent Addition: To each vial, add a measured volume of a different solvent (e.g., 100 µL) from a pre-selected panel (see Table 1).
-
Agitation: Vigorously mix the vials using a vortex mixer for 30 seconds.
-
Sonication: If the compound does not dissolve, sonicate the vials in a water bath for 5-10 minutes.
-
Observation: Visually inspect each vial for complete dissolution. Note the formation of a clear solution, a suspension, or no change.
-
Quantification (Optional): For promising solvents, a more quantitative assessment can be performed by preparing a saturated solution and determining the concentration of the dissolved compound using techniques like UV-Vis spectroscopy or HPLC.
Table 1: Common Solvents for Solubility Screening
| Solvent Class | Examples | Polarity | Notes |
| Polar Protic | Water, Ethanol, Methanol | High | Good for polar and ionic compounds. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | Can dissolve a wide range of compounds. |
| Nonpolar | Hexanes, Toluene | Low | Suitable for highly nonpolar compounds. |
Protocol 2: pH-Dependent Solubility Profiling
This protocol is designed for ionizable compounds to determine their solubility at different pH values.
Methodology:
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).
-
Compound Addition: Add an excess amount of the compound to a fixed volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the samples to remove any undissolved solid.
-
Analysis: Determine the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method (e.g., HPLC, LC-MS).
-
Data Presentation: Plot the measured solubility as a function of pH to visualize the pH-solubility profile.
Table 2: Example of pH-Dependent Solubility Data
| pH | Solubility (µg/mL) |
| 2.0 | 550 |
| 4.0 | 250 |
| 6.0 | 50 |
| 7.4 | 10 |
| 8.0 | 15 |
| 10.0 | 100 |
Note: The data in this table is for illustrative purposes only.
Logical Workflow for Solubility Troubleshooting
The following diagram illustrates a logical workflow for addressing solubility issues with an experimental compound.
Technical Support Center: Optimizing Mitochondria-Penetrating Peptide (MSTP) Dosage for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Mitochondria-Penetrating Peptides (MSTPs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your in vivo experiments for successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for a novel Mitochondria-Penetrating Peptide (MSTP) in a mouse model?
A1: For initial in vivo studies with a novel this compound in mice, a starting dose in the range of 1-5 mg/kg body weight administered via intravenous (IV) or subcutaneous (SC) injection is a common starting point. However, the optimal dose is highly dependent on the specific peptide's sequence, its cargo, the animal model, and the therapeutic indication. A dose-escalation study is strongly recommended to determine the therapeutic window and the maximum tolerated dose (MTD). For the well-characterized this compound, SS-31, doses in mice have ranged from 3 mg/kg to 10 mg/kg for neuroprotective and cardioprotective effects.
Q2: How should I reconstitute and store my this compound?
A2: MSTPs should be reconstituted in sterile, pyrogen-free buffered saline, such as phosphate-buffered saline (PBS, pH 7.4), to a stock concentration of 1-10 mg/mL.[1] To reconstitute, gently swirl the vial to dissolve the lyophilized powder; avoid vigorous shaking, which can cause peptide aggregation.[1] It is best practice to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1] Reconstituted peptides can typically be stored at 4°C for up to one week.[1]
Q3: What are the potential off-target effects or toxicity concerns with MSTPs?
A3: While designed for mitochondrial specificity, off-target effects can occur, particularly at higher doses. Due to their cationic nature, some MSTPs can cause membrane disruption at high concentrations, leading to cytotoxicity.[2] Potential off-target effects may include mild immunogenic reactions or transient changes in blood pressure.[1] For the well-studied this compound, SS-31, the most commonly reported adverse event in clinical trials is a mild injection site reaction.[3] Close monitoring of animals for any adverse reactions and the inclusion of comprehensive toxicology assessments are crucial.
Q4: What is the expected in vivo half-life of an this compound?
A4: The in vivo half-life of peptides is often short due to enzymatic degradation and rapid renal clearance.[4] For the this compound SS-31, the elimination half-life is approximately 2 hours in rats, dogs, and monkeys.[5] However, the half-life can vary significantly between different this compound sequences and in different species. Pharmacokinetic studies are recommended to determine the precise half-life in your specific animal model.
Q5: Can MSTPs be administered orally?
A5: Oral administration of peptides is generally challenging due to their poor stability in the gastrointestinal tract and low absorption.[3][6] However, some studies have explored the oral delivery of MSTPs. For instance, oral administration of SS-31 has been reported to be safe and well-tolerated in humans, though bioavailability is a key consideration.[3] Formulation strategies, such as encapsulation in nanoparticles, may improve the oral bioavailability of MSTPs.
Troubleshooting Guides
Problem 1: Low efficacy or lack of desired biological effect in vivo.
| Possible Cause | Troubleshooting Steps |
| Inadequate Dosage | The administered dose may be too low to reach therapeutic concentrations in the target tissue. Conduct a dose-response study to determine the optimal dose. |
| Poor Bioavailability/Short Half-life | The this compound may be rapidly cleared from circulation before it can accumulate in the mitochondria of the target tissue. Consider alternative routes of administration (e.g., continuous infusion) or formulation strategies to prolong circulation time. |
| Inefficient Mitochondrial Targeting in Vivo | While effective in vitro, the this compound may not efficiently target mitochondria in the complex in vivo environment. Assess the biodistribution of the this compound to confirm its accumulation in the target organ and, if possible, in the mitochondrial fraction. |
| Endosomal Entrapment | The this compound may be taken up by cells via endocytosis but fail to escape the endosomes to reach the mitochondria. Co-administration with endosomolytic agents (use with caution and appropriate controls) or modification of the this compound sequence to include an endosome-escaping motif may be necessary. |
| Peptide Degradation | The this compound may be susceptible to degradation by proteases in the blood or tissues. Consider chemical modifications to enhance stability, such as using D-amino acids or cyclization. |
Problem 2: Observed toxicity or adverse events in animal models.
| Possible Cause | Troubleshooting Steps |
| Dose is too high | The administered dose may exceed the maximum tolerated dose (MTD). Perform a dose-ranging study to identify a safer and effective dose. |
| Off-target membrane disruption | At high concentrations, the cationic and lipophilic nature of some MSTPs can lead to non-specific membrane disruption and cytotoxicity.[2] Evaluate the hemolytic activity of the peptide in vitro and assess markers of cell damage (e.g., lactate dehydrogenase release) in vivo. |
| Immunogenicity | The this compound may elicit an immune response. Monitor for signs of inflammation and consider assessing anti-peptide antibody levels. Modifying the peptide sequence may reduce immunogenicity. |
| Cargo-related toxicity | The therapeutic cargo delivered by the this compound may be causing the toxicity. Include a control group treated with the "empty" this compound (without cargo) to differentiate between peptide- and cargo-induced toxicity. |
Quantitative Data Summary
Table 1: In Vivo Dosage of SS-31 in Animal and Human Studies
| Species | Route of Administration | Dosage | Indication/Model | Reference |
| Mouse | Intraperitoneal | 3 mg/kg | Aging skeletal muscle | [7][8] |
| Mouse | Intraperitoneal | 5-10 mg/kg | MPTP-induced neurotoxicity | [5] |
| Human | Intravenous Infusion | 0.01-0.25 mg/kg/hr | General safety | [1][3] |
| Human | Subcutaneous | 40 mg once daily | Heart failure | [3] |
| Human | Oral | Not specified | General safety | [3] |
Experimental Protocols
Protocol 1: Dose-Response and Maximum Tolerated Dose (MTD) Study for a Novel this compound in Mice
-
Animal Model: Select an appropriate mouse strain for your disease model (e.g., C57BL/6 for general studies). Use 8-10 week old mice of a single sex to minimize variability.
-
Peptide Preparation: Reconstitute the lyophilized this compound in sterile PBS (pH 7.4) to a stock concentration of 10 mg/mL. Further dilute with PBS to the final injection concentrations.
-
Animal Groups: Divide mice into at least 5 groups (n=5 per group):
-
Group 1: Vehicle control (PBS)
-
Group 2: 1 mg/kg this compound
-
Group 3: 5 mg/kg this compound
-
Group 4: 10 mg/kg this compound
-
Group 5: 25 mg/kg this compound (or higher, depending on preliminary data)
-
-
Dosing: Administer the this compound or vehicle via the desired route (e.g., intravenous tail vein injection).
-
Monitoring:
-
Monitor the animals for clinical signs of toxicity (e.g., changes in activity, posture, breathing) immediately after injection and at regular intervals for at least 24 hours.
-
Record body weight daily for 7-14 days. A weight loss of more than 15-20% is often considered a sign of significant toxicity.
-
At the end of the study, collect blood for hematology and serum chemistry analysis to assess organ function.
-
Perform a gross necropsy and collect major organs for histopathological analysis.
-
-
Data Analysis: Determine the MTD as the highest dose that does not cause significant toxicity or mortality.
Protocol 2: Pharmacokinetic and Biodistribution Study of an this compound in Mice
-
Animal Model and Peptide Preparation: As described in Protocol 1. The this compound should be labeled (e.g., with a fluorescent tag or radioisotope) for detection.
-
Animal Groups: Use a sufficient number of mice to allow for sample collection at multiple time points (n=3-5 per time point).
-
Dosing: Administer a single dose of the labeled this compound (a dose determined to be safe from the MTD study, e.g., 5 mg/kg) via intravenous injection.
-
Sample Collection:
-
Pharmacokinetics: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at various time points post-injection (e.g., 5, 15, 30, 60, 120, 240 minutes). Process the blood to obtain plasma and store at -80°C until analysis.
-
Biodistribution: At selected time points (e.g., 1, 4, and 24 hours), euthanize the mice and harvest major organs (heart, liver, kidneys, spleen, lungs, brain, and muscle).
-
-
Quantification:
-
Measure the concentration of the labeled this compound in plasma and tissue homogenates using an appropriate method (e.g., fluorescence spectroscopy, liquid scintillation counting, or LC-MS/MS).
-
-
Data Analysis:
-
Pharmacokinetics: Plot plasma concentration versus time and calculate key pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution).
-
Biodistribution: Express the amount of this compound in each organ as a percentage of the injected dose per gram of tissue (%ID/g).
-
Visualizations
Caption: Experimental workflow for optimizing this compound dosage in vivo.
Caption: this compound-mediated inhibition of the p38 MAPK pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Mitochondria-targeted antioxidant peptides [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo biodistribution and efficacy of peptide mediated delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. Mitochondria Penetrating Peptide-Conjugated TAMRA for Live-Cell Long-Term Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, biodistribution and toxicology of novel cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research Portal [scholarship.miami.edu]
- 8. [PDF] Mitochondrial‐targeted peptide rapidly improves mitochondrial energetics and skeletal muscle performance in aged mice | Semantic Scholar [semanticscholar.org]
Technical Support Center: MSP/RON (MST1R) Signaling Pathway
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Macrophage-Stimulating Protein (MSP) and its receptor, RON (Recepteur d'Origine Nantais), also known as Macrophage-Stimulating 1 Receptor (MST1R).
Frequently Asked Questions (FAQs)
Q1: What is the MSP/RON (MST1R) signaling pathway and why is it relevant in drug development?
A1: The MSP/RON signaling pathway involves the Macrophage-Stimulating Protein (MSP), a growth factor primarily produced by the liver, and its specific cell surface receptor, RON (or MST1R), a receptor tyrosine kinase (RTK) belonging to the MET proto-oncogene family.[1][2][3][4] Upon binding of MSP, the RON receptor activates, triggering downstream signaling cascades including the PI3K/AKT, MAPK, and β-catenin pathways.[1][4][5] This pathway is crucial for regulating cell growth, survival, motility, and inflammation.[4][6] Its dysregulation, particularly the overexpression and over-activation of RON, is implicated in the progression, metastasis, and drug resistance of various epithelial cancers, such as breast, colon, and pancreatic cancer, making it a significant target for therapeutic intervention.[1][7][8][9]
Q2: What is the mechanism of RON receptor activation?
A2: The process begins when MSP, circulating as an inactive precursor (pro-MSP), is cleaved into its active form at inflammatory sites or during blood coagulation.[2] The active MSP, a heterodimer of an alpha and beta chain, then binds to the extracellular domain of the RON receptor.[2][10] This binding induces receptor dimerization, which leads to the activation of its intrinsic tyrosine kinase domain and subsequent trans-autophosphorylation of key tyrosine residues (Y1238 and Y1239) in the intracellular portion of the receptor.[2][9] These phosphorylated sites act as docking stations for various downstream adaptor proteins and enzymes, initiating the intracellular signaling cascade.[1][2]
Q3: What are the primary downstream signaling pathways activated by RON?
A3: Activated RON serves as a scaffold for several key signaling proteins, leading to the activation of multiple downstream pathways critical for tumorigenesis:[1]
-
PI3K/AKT Pathway: This pathway is crucial for cell survival and is activated by RON.[4][11]
-
MAPK (RAS/ERK) Pathway: This cascade is involved in cell proliferation and differentiation and is a well-characterized downstream effector of RON signaling.[1][8][11]
-
β-catenin Pathway: RON activation can lead to the stabilization and nuclear accumulation of β-catenin, promoting gene transcription related to cell growth.[1]
-
NF-κB Pathway: In some contexts, RON signaling can activate the NF-κB pathway, which is linked to inflammation, angiogenesis, and cell survival.[7][11]
Q4: Are there different forms or variants of the RON receptor?
A4: Yes, alternative splicing of the MST1R gene is common, especially as the gene becomes overexpressed in cancer.[8] This can result in several different RON isoforms. Some of these variants, often referred to as short-form or truncated versions of RON, can be constitutively active (meaning they are "on" without MSP binding), contributing significantly to tumor progression and metastasis.[7][8][11]
Troubleshooting Guides
This section addresses common issues encountered during experiments involving the MSP/RON pathway.
Problem 1: Inconsistent or No Detection of RON Phosphorylation via Western Blot
You are stimulating epithelial cancer cells with recombinant MSP but fail to detect an increase in RON phosphorylation (p-RON) at Y1238/Y1239.
Possible Causes & Solutions
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Low Endogenous RON Expression | The cell line may not express sufficient levels of the RON receptor. | Protocol 1: RON Expression Analysis. Perform a baseline Western blot or qPCR on your cell lysate to confirm the expression level of total RON protein or MST1R mRNA, respectively. Compare with a known RON-positive cell line. |
| Inactive Recombinant MSP | The MSP ligand may be degraded or improperly folded, rendering it unable to bind and activate RON. | Protocol 2: MSP Bioactivity Assay. Test the recombinant MSP on a well-characterized, high-expressing RON cell line (e.g., certain breast or colon cancer lines) known to respond robustly. Confirm activation via Western blot for p-RON. |
| Suboptimal Stimulation Conditions | Serum in the culture media contains growth factors that can cause high basal signaling, masking the effect of MSP. The stimulation time may also be incorrect. | Protocol 3: Cell Stimulation. Starve cells in serum-free or low-serum (e.g., 0.5%) media for 12-24 hours before stimulation. Perform a time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) with a fixed concentration of MSP to determine the peak phosphorylation time, which is typically rapid (around 15 minutes). |
| Phosphatase Activity | Endogenous phosphatases in the cell lysate can rapidly dephosphorylate proteins after lysis. | Ensure your lysis buffer is fresh and contains a cocktail of phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride). Keep samples on ice at all times. |
Problem 2: Difficulty Confirming RON-Mediated Cell Migration in a Transwell Assay
You hypothesize that MSP/RON signaling promotes cell migration, but your transwell assay results are not significant.
Possible Causes & Solutions
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Incorrect Chemoattractant Gradient | MSP must be used as a chemoattractant in the lower chamber to induce directional migration. | Protocol 4: Transwell Migration Assay. Seed serum-starved cells in the upper chamber (transwell insert) in serum-free media. Add media containing MSP to the lower chamber. Do not add MSP to the upper chamber. Use serum-free media in the lower chamber as a negative control. |
| Cell Seeding Density | Too few cells will result in a weak signal, while too many can lead to overcrowding and non-migratory behavior. | Optimize the number of cells seeded per well. Perform a titration experiment (e.g., 2.5x10⁴, 5x10⁴, 1x10⁵ cells/well) to find the optimal density that allows for migration without overcrowding the membrane. |
| Assay Duration | The incubation time may be too short for the cells to migrate or too long, causing the gradient to dissipate. | Perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal migration time for your specific cell line. |
| RON Signaling Not Coupled to Migration | In your specific cell model, RON activation may primarily drive other phenotypes like proliferation or survival, but not migration. | Confirm that RON is active (via p-RON Western blot) and consider assessing other functional outcomes. Analyze downstream effectors of migration (e.g., phosphorylation of FAK or Src) to see if they are activated by MSP. |
Methodologies for Key Experiments
Protocol 1: Western Blot for Total and Phospho-RON
-
Cell Lysis: After cell stimulation and washing with cold PBS, lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Load 20-30 µg of protein per lane onto an 8% SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against phospho-RON (Y1238/Y1239) or total RON, diluted in 5% BSA/TBST.
-
Washing & Secondary Antibody: Wash the membrane 3x with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash 3x with TBST, apply an Enhanced Chemiluminescence (ECL) substrate, and visualize using a chemiluminescence imager.
Protocol 4: Transwell Migration Assay
-
Cell Preparation: Culture cells to ~80% confluency. Starve cells in serum-free medium for 12-24 hours.
-
Assay Setup: Rehydrate transwell inserts (typically 8 µm pore size) in serum-free media.
-
Seeding: Resuspend starved cells in serum-free media and seed them into the upper chamber of the transwell insert.
-
Chemoattractant: Add media containing the desired concentration of MSP to the lower chamber. Use serum-free media as a negative control and media with 10% FBS as a positive control.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for the optimized duration (e.g., 24 hours).
-
Staining and Counting: Remove non-migrated cells from the top of the insert with a cotton swab. Fix the migrated cells on the bottom of the membrane with methanol and stain with Crystal Violet.
-
Quantification: Elute the stain and measure absorbance, or count the number of migrated cells in several fields of view under a microscope.
Visualizations: Pathways and Workflows
Caption: Canonical MSP/RON (MST1R) signaling pathway.
Caption: Troubleshooting workflow for p-RON detection.
References
- 1. The Ron Receptor Tyrosine Kinase in Tumorigenesis and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling by MST1 | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A network map of macrophage-stimulating protein (MSP) signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oncogenic signaling pathways activated by RON receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are MST1R inhibitors and how do they work? [synapse.patsnap.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Pathogenesis of RON receptor tyrosine kinase in cancer cells: activation mechanism, functional crosstalk, and signaling addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 9. mdpi.com [mdpi.com]
- 10. Reactome | MST1 binds MST1R [reactome.org]
- 11. Ron receptor tyrosine kinase signaling as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of Mesenchymal Stem Cell Therapeutic Products (MSTP)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working to reduce the off-target effects of Mesenchymal Stem Cell Therapeutic Products (MSTP).
Troubleshooting Guides
This section offers guidance on specific problems that may arise during your experiments, along with detailed methodologies for key assays.
Issue 1: Poor Homing and Engraftment of Administered MSCs
Problem: Low retention and survival of MSCs at the target site, leading to reduced therapeutic efficacy.
Possible Causes:
-
Low expression of homing receptors (e.g., CXCR4) on cultured MSCs.
-
Suboptimal delivery route for the target tissue.
-
Hostile microenvironment at the site of injury (e.g., inflammation, oxidative stress).
Troubleshooting Steps:
-
Assess Homing Receptor Expression: Verify the surface expression of key homing receptors like CXCR4 on your MSC population using flow cytometry.
-
Optimize Delivery Route: The route of administration can significantly impact cell fate and efficacy.[1] Consider the advantages and disadvantages of different delivery methods.
-
Precondition MSCs: Priming MSCs before administration can enhance their survival and homing capabilities.
Quantitative Data Summary: Comparison of MSC Delivery Routes for Myocardial Infarction
| Delivery Route | Description | Advantages | Disadvantages | Improvement in Left Ventricular Ejection Faction (LVEF) in Preclinical Swine Models |
| Intravenous (IV) Infusion | Systemic delivery into a vein. | Least invasive.[2] | Low cell retention at the target site due to entrapment in lungs and other organs.[1] | Variable |
| Intracoronary (IC) Infusion | Delivery into the coronary arteries. | More targeted delivery to the heart than IV. | Potential for microvascular obstruction. | 7.1% reduction in infarct size (not statistically significant).[2] |
| Intramyocardial (Direct) Injection (DI) | Direct injection into the heart muscle during a thoracotomy. | Most direct and precise epicardial approach.[2] | Highly invasive; potential for cell leakage from the injection site.[2] | Not specified in the provided data. |
| Transendocardial Stem Cell Injection (TESI) | Catheter-based injection directly into the myocardium from within the heart chamber. | Minimally invasive; higher cell retention than DI.[2] | Requires specialized equipment and expertise. | 9.4% reduction in infarct size.[2] |
Experimental Protocol: Flow Cytometry for MSC Surface Marker Expression
This protocol allows for the characterization of your MSC population, including the expression of homing receptors.
Materials:
-
Human Mesenchymal Stem Cells
-
Staining Buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against human CD90, CD73, CD105 (positive markers), CD45, CD34, CD14, CD19, HLA-DR (negative markers), and CXCR4.[3][4]
-
Isotype control antibodies corresponding to each fluorochrome.
-
5 mL flow cytometry tubes.
-
Centrifuge.
-
Flow cytometer.
Procedure:
-
Wash cell samples with 2 mL of Staining Buffer and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet and count the cells.
-
Transfer approximately 1 x 10^6 cells in 100 µL of Staining Buffer to a 5 mL flow cytometry tube.
-
Add 10 µL of each fluorochrome-conjugated antibody to the respective tubes. Use corresponding isotype controls in separate tubes as negative controls.[5]
-
Incubate the tubes for 30-45 minutes at room temperature in the dark.
-
After incubation, wash the cells with 2 mL of Staining Buffer to remove excess antibodies. Centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in an appropriate volume of Staining Buffer for flow cytometric analysis.
-
Acquire and analyze the data on a flow cytometer. MSCs should be positive for CD90, CD73, and CD105, and negative for the hematopoietic markers.[4] The percentage of CXCR4-positive cells can then be quantified.
Diagram: SDF-1/CXCR4 Signaling Pathway in MSC Homing
Issue 2: Unwanted Differentiation of MSCs
Problem: MSCs differentiate into non-target cell lineages (e.g., adipocytes instead of osteoblasts) after administration, potentially leading to adverse effects or reduced efficacy.
Possible Causes:
-
Heterogeneity of the initial MSC population.
-
Inappropriate in vitro expansion conditions.
-
Local cues in the in vivo microenvironment directing differentiation towards an undesired fate.
Troubleshooting Steps:
-
Characterize MSC Multipotency: Before in vivo application, confirm the trilineage differentiation potential of your MSC population (osteogenesis, chondrogenesis, and adipogenesis) in vitro.
-
Control Differentiation with Specific Media: Utilize well-defined differentiation media to guide MSCs towards the desired lineage.
-
Modulate Key Signaling Pathways: Key signaling pathways like TGF-β and Wnt are critical in determining MSC fate.[6][7][8]
Experimental Protocol: Directed Differentiation of MSCs to Osteoblasts
This protocol provides a method for inducing osteogenic differentiation in vitro.
Materials:
-
MSCs
-
StemXVivo™ Human/Mouse Osteogenic/Adipogenic Base Media
-
StemXVivo™ Human or Mouse Osteogenic Supplement
-
Penicillin-Streptomycin (100x)
-
Tissue culture plates
Procedure:
-
Prepare the complete StemXVivo Osteogenic/Adipogenic Base Media by adding Penicillin-Streptomycin at a 1:100 dilution.[9]
-
Seed 2.3 - 2.5 x 10^5 MSCs in 10 mL of the complete base media in a 10 cm tissue culture plate. The cells should reach 50-70% confluency in 1-2 days.[9]
-
Once the desired confluency is reached, replace the base media with 10 mL of pre-warmed complete StemXVivo Osteogenic Differentiation Media (prepared by adding the Osteogenic Supplement to the base media at a 1:20 dilution).[9]
-
Change the differentiation media every 3-4 days.[9]
-
Osteogenic differentiation is typically complete after 14-21 days, which can be confirmed by morphological changes and specific staining for calcium deposits (e.g., Alizarin Red S).[10]
Diagram: Key Signaling Pathways in MSC Fate Determination
Frequently Asked Questions (FAQs)
Q1: What are the main off-target effects associated with this compound?
A1: The primary off-target effects of concern are:
-
Tumorigenicity: The potential for MSCs to form tumors after administration.[11]
-
Unwanted Differentiation: Differentiation of MSCs into inappropriate cell types at the target site.[12]
-
Immune Rejection: The host immune system may recognize allogeneic (donor-derived) MSCs as foreign and mount an immune response.[11]
-
Poor Homing and Engraftment: Failure of MSCs to migrate to and remain at the intended site of action.
Q2: Is there a significant risk of tumor formation from MSC therapy?
A2: While tumorigenicity is a major safety concern, multiple studies have indicated that properly sourced and handled MSCs have a low risk of forming tumors.[13] It is crucial to perform tumorigenicity assays as part of the safety assessment of any MSC-based product.
Q3: How can I assess the tumorigenicity of my MSC product?
A3: Tumorigenicity can be assessed using a combination of in vitro and in vivo assays.
-
In Vitro: The soft agar colony formation assay measures the ability of cells to grow in an anchorage-independent manner, a hallmark of transformed cells.[13]
-
In Vivo: This involves injecting the MSCs into immunocompromised animals (e.g., nude mice) and monitoring for tumor formation over an extended period.[13]
Experimental Protocol: Soft Agar Colony Formation Assay
This assay is a standard in vitro method to assess the tumorigenic potential of a cell population.
Materials:
-
MSCs and a positive control cell line (e.g., a cancer cell line)
-
Noble Agar
-
2x cell culture medium
-
6-well plates
-
Sterile water
Procedure:
-
Prepare the Bottom Agar Layer: Mix equal volumes of 1% Noble agar (melted and cooled to 42°C) and 2x culture medium. Pipette 1.5 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature for 30 minutes.[14]
-
Prepare the Top Agar Layer with Cells: Create a single-cell suspension of your MSCs. Mix equal volumes of a 0.6% Noble agar solution (melted and cooled to 42°C) and a cell suspension in 2x culture medium to achieve a final cell concentration of approximately 5,000 cells per 1.5 mL.[14]
-
Plate the Top Layer: Gently pipette 1.5 mL of the cell/agar mixture on top of the solidified bottom layer.[14]
-
Incubation: Allow the top layer to solidify at room temperature for 30 minutes. Then, add a small amount of complete culture medium on top to prevent drying and incubate at 37°C in a humidified incubator.
-
Monitoring and Analysis: Feed the cells every 2-3 days by adding fresh medium. After 2-3 weeks, count the number of colonies formed. Transformed cells will form colonies, while normal cells will not.
Q4: How do MSCs interact with the immune system?
A4: MSCs have immunomodulatory properties. They generally have low immunogenicity due to low expression of MHC class II molecules.[7] They can also suppress the activation and proliferation of various immune cells, including T cells and B cells.[7] However, under certain inflammatory conditions, their immunogenicity can increase.
Q5: How can I assess the immunomodulatory potential of my MSCs?
A5: The Mixed Lymphocyte Reaction (MLR) is a common in vitro assay to evaluate the ability of MSCs to suppress T cell proliferation.[15][16][17]
Experimental Protocol: Mixed Lymphocyte Reaction (MLR)
This assay measures the ability of MSCs to suppress the proliferation of T cells when co-cultured with allogeneic peripheral blood mononuclear cells (PBMCs).
Materials:
-
MSCs
-
Peripheral Blood Mononuclear Cells (PBMCs) from two different healthy donors
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Cell proliferation dye (e.g., CFSE) or a proliferation assay kit (e.g., based on ATP measurement)
Procedure:
-
Isolate PBMCs: Isolate PBMCs from the whole blood of two different donors using density gradient centrifugation.
-
Label Responder Cells: Label the "responder" PBMCs from one donor with a cell proliferation dye like CFSE according to the manufacturer's instructions.
-
Prepare Stimulator Cells: Irradiate or treat with mitomycin C the "stimulator" PBMCs from the second donor to prevent their proliferation.
-
Set up the Co-culture: In a 96-well plate, co-culture the labeled responder PBMCs with the stimulator PBMCs.
-
Add MSCs: To test for immunosuppression, add your MSCs (also irradiated or treated with mitomycin C) to the co-culture at different ratios (e.g., 1:1, 1:10 MSC:PBMC).
-
Incubation: Incubate the plate for 5-7 days at 37°C in a humidified incubator.
-
Analyze Proliferation: Measure the proliferation of the responder T cells. If using CFSE, this can be done by flow cytometry, where each cell division results in a halving of the fluorescence intensity. Alternatively, use a colorimetric or luminescent assay to measure overall cell proliferation. A reduction in responder cell proliferation in the presence of MSCs indicates immunosuppressive activity.
Diagram: Workflow for Assessing MSC Immunomodulatory Potential
References
- 1. Mesenchymal Stem Cell Delivery Routes and Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Route of Delivery Modulates the Efficacy of Mesenchymal Stem Cell Therapy for Myocardial Infarction: A Meta-Analysis of Preclinical Studies and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization and Classification of Mesenchymal Stem Cells in Several Species Using Surface Markers for Cell Therapy Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mesenchymal Stem Cell Characterization [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Wnt signaling controls the fate of mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Wnt Signaling: From Mesenchymal Cell Fate to Lipogenesis and Other Mature Adipocyte Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TGF-β Family Signaling in Mesenchymal Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Osteogenic Differentiation of Human/Mouse Mesenchymal Stem Cells: R&D Systems [rndsystems.com]
- 10. cellntec.com [cellntec.com]
- 11. Wnt signaling controls the fate of mesenchymal stem cells. | Read by QxMD [read.qxmd.com]
- 12. [PDF] TGF-β Family Signaling in Mesenchymal Differentiation. | Semantic Scholar [semanticscholar.org]
- 13. The SDF-1/CXCR4 Signaling Pathway Directs the Migration of Systemically Transplanted Bone Marrow Mesenchymal Stem Cells Towards the Lesion Site in a Rat Model of Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A streamlined proliferation assay using mixed lymphocytes for evaluation of human mesenchymal stem cell immunomodulation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. marinbio.com [marinbio.com]
- 17. Validation of an ICH Q2 Compliant Flow Cytometry-Based Assay for the Assessment of the Inhibitory Potential of Mesenchymal Stromal Cells on T Cell Proliferation | MDPI [mdpi.com]
Technical Support Center: Improving the Stability of the MSTP Compound
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with the MSTP compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can degrade the this compound compound?
The stability of the this compound compound can be compromised by several factors, including exposure to heat, light, oxygen, and hydrolysis.[1] It is crucial to control these environmental conditions during storage and experimentation to ensure the integrity of the compound.
Q2: What are the visual indicators of this compound compound degradation?
Degradation of the this compound compound may be indicated by a change in physical appearance, such as color alteration, precipitation, or clumping.[1] For instance, a previously white powder becoming discolored or a clear solution turning cloudy can signify instability.
Q3: What are the recommended storage conditions for the this compound compound to ensure long-term stability?
For optimal long-term stability, the this compound compound should be stored in a cool, dark, and dry environment.[2] Specifically, storage at 2-8°C, protection from light using amber vials or light-resistant containers, and minimizing exposure to moisture are highly recommended.[2]
Q4: How can I monitor the degradation of the this compound compound in my samples?
High-Performance Liquid Chromatography (HPLC) with UV detection is a reliable method for monitoring the degradation of the this compound compound.[2] This technique allows for the separation and quantification of the parent compound and its degradants, providing a clear indication of stability over time.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the handling and experimentation of the this compound compound.
Issue 1: Rapid degradation of the this compound compound in an aqueous solution.
-
Possible Cause: Hydrolysis. The this compound compound may be susceptible to degradation in the presence of water.[1]
-
Troubleshooting Steps:
-
pH Adjustment: Determine the optimal pH for this compound stability by performing a pH-rate profile study. Adjust the buffer of your aqueous solution to this optimal pH.
-
Aprotic Solvents: If experimentally feasible, consider using a compatible aprotic solvent to dissolve the this compound compound to minimize hydrolysis.
-
Lyophilization: For long-term storage, lyophilize the compound to remove water and store it as a dry powder.
-
Issue 2: Inconsistent assay results with the this compound compound.
-
Possible Cause: Oxidative degradation. The this compound compound may be sensitive to oxidation, leading to a loss of potency and inconsistent experimental outcomes.[2]
-
Troubleshooting Steps:
-
Inert Atmosphere: When preparing solutions or aliquots, purge the vials with an inert gas such as nitrogen or argon to displace oxygen.[2]
-
Antioxidants: Consider the addition of a suitable antioxidant to the formulation. The choice of antioxidant should be validated to ensure it does not interfere with the experimental assay.
-
Chelating Agents: If metal ions are suspected to catalyze oxidation, add a chelating agent like EDTA to the buffer.
-
Issue 3: Decreased potency of the this compound compound after freeze-thaw cycles.
-
Possible Cause: Physical instability or degradation upon freezing and thawing. While many compounds are stable through freeze-thaw cycles, some can degrade or precipitate.[3]
-
Troubleshooting Steps:
-
Aliquotting: Prepare single-use aliquots of your this compound compound stock solution to avoid repeated freeze-thaw cycles.
-
Controlled Freezing and Thawing: Flash-freeze the aliquots in liquid nitrogen and thaw them quickly in a water bath at room temperature to minimize the time spent in a partially frozen state where degradation can be accelerated.
-
Stability Study: Conduct a freeze-thaw stability study by subjecting aliquots to multiple cycles and analyzing for degradation using HPLC.
-
Data Presentation
Table 1: Effect of Temperature on this compound Compound Stability in Solution (0.1 mg/mL in PBS, pH 7.4) over 24 hours.
| Temperature (°C) | % Remaining this compound Compound | Appearance |
| 4 | 98.5% | Clear, colorless |
| 25 (Room Temp) | 85.2% | Slight yellow tint |
| 40 | 62.7% | Yellow, slight precipitate |
Table 2: Photostability of this compound Compound in Solution (0.1 mg/mL in PBS, pH 7.4) under UV light (254 nm).
| Exposure Time (hours) | % Remaining this compound Compound | Appearance |
| 0 | 100% | Clear, colorless |
| 2 | 75.1% | Clear, colorless |
| 8 | 45.8% | Pale yellow |
Experimental Protocols
Protocol 1: Forced Degradation Study of the this compound Compound
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Methodology:
-
Acid Hydrolysis: Incubate a 1 mg/mL solution of the this compound compound in 0.1 N HCl at 60°C for 4 hours.
-
Base Hydrolysis: Incubate a 1 mg/mL solution of the this compound compound in 0.1 N NaOH at 60°C for 4 hours.
-
Oxidative Degradation: Treat a 1 mg/mL solution of the this compound compound with 3% hydrogen peroxide at room temperature for 2 hours.
-
Thermal Degradation: Heat a solid sample of the this compound compound at 105°C for 24 hours.
-
Photodegradation: Expose a 1 mg/mL solution of the this compound compound to UV light (254 nm) for 8 hours.[1]
-
Analysis: Analyze all samples by HPLC-UV to identify and quantify the degradants relative to an untreated control.
Protocol 2: Long-Term Stability Testing of the this compound Compound
Objective: To determine the shelf-life of the this compound compound under specified storage conditions.
Methodology:
-
Sample Preparation: Prepare multiple aliquots of the this compound compound in the desired formulation and container closure system.
-
Storage Conditions: Store the samples under controlled conditions as recommended by the International Council for Harmonisation (ICH) guidelines (e.g., 25°C/60% RH and 40°C/75% RH).
-
Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 24 months).
-
Analysis: At each time point, analyze the samples for appearance, pH, assay (potency), and degradation products using a validated stability-indicating HPLC method.
Visualizations
Caption: Hypothetical signaling pathway initiated by the this compound compound.
Caption: Workflow for long-term stability testing of the this compound compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Troubleshooting Inconsistent Results in MSTP Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Microscale Thermophoresis (MSTP) assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why am I seeing inconsistent MST traces in replicate experiments?
Inconsistent MST traces, where the signal varies randomly between measurements of the same sample, can stem from several factors related to sample quality and experimental setup.[1][2]
-
Sample Heterogeneity: The most common cause is the lack of sample homogeneity.[3] If your sample is not uniform, the initial fluorescence will vary between capillaries, leading to inconsistent traces.
-
Solution: Centrifuge your samples at high speed (e.g., >20,000 xg for 10 minutes) immediately before the experiment to remove any aggregates.[3] Consider adding a small amount of a non-ionic detergent like Tween-20 (e.g., 0.05%) to your buffer to prevent aggregation and improve sample solubility.[1][3]
-
-
Buffer Mismatch: Differences in buffer composition between your labeled target and your ligand can cause significant artifacts and inconsistent traces.[1]
-
Solution: Ensure that the final buffer conditions are identical across all samples in your dilution series. Dialyze your protein into the final assay buffer or perform a buffer exchange using a desalting column.
-
-
Protein Instability: The protein itself may be unstable in the chosen buffer or at the concentration used, leading to aggregation over time.[1][2]
-
High MST Power: Using excessive MST power can lead to sample heating, potentially causing denaturation or aggregation and resulting in inconsistent traces.[1]
-
Solution: Try lowering the MST power and analyze the initial temperature jump phase of the MST trace (e.g., 1.5 - 2.5 seconds) for more consistent results.[1]
-
2. My binding curve has a very low signal-to-noise ratio. How can I improve it?
A low signal-to-noise ratio can make it difficult to accurately determine binding affinities.[3][4]
-
Suboptimal Buffer Conditions: The buffer composition significantly impacts the stability of your molecule and, consequently, the noise in the MST signal.[3]
-
Low Labeling Efficiency: If the labeling of your target molecule is inefficient, the fluorescence signal will be weak.
-
Solution: Optimize your labeling reaction. This includes adjusting the molar ratio of dye to protein, the pH of the labeling buffer, and the incubation time.
-
-
Inappropriate Fluorophore: Some fluorophores are more sensitive to temperature changes and binding events than others.[3]
-
Solution: Whenever possible, use TRIC-sensitive fluorophores, as they are designed to maximize the signal amplitude in MST experiments.[3]
-
3. What causes sample aggregation, and how can I prevent it?
Sample aggregation is a common issue that leads to irregular and bumpy MST traces, making data analysis impossible.[5]
-
High Protein Concentration: Proteins are more prone to aggregation at high concentrations.[2]
-
Inadequate Buffer: The buffer may not be optimal for maintaining the solubility and stability of your protein.[1]
-
Solution: Optimize your buffer by varying the pH and salt concentration. The addition of detergents (e.g., 0.05% Tween-20) or reducing agents like DTT or glutathione can also be beneficial.[3]
-
-
Sample Handling: Improper handling can induce aggregation.
-
Solution: Always centrifuge your samples before the measurement.[3] Avoid vigorous vortexing; instead, mix by gentle pipetting.
-
4. The direction of my binding curve is unexpected (e.g., downward instead of upward). What does this mean?
The direction of the binding curve in an MST experiment (upward or downward) is dependent on the specific properties of the interacting molecules and does not affect the determination of the binding affinity (Kd).[6] The change in the thermophoretic signal upon binding can be either positive or negative, reflecting changes in size, charge, and hydration shell of the complex compared to the free-labeled molecule.[6] Both upward and downward curves can be used for Kd analysis.
5. How can I optimize my protein labeling efficiency?
Optimizing labeling efficiency is crucial for obtaining a good fluorescence signal.
-
pH of the Labeling Reaction: The pH of the reaction buffer is critical for the efficiency of amine-reactive labeling.
-
Solution: For NHS-ester based labeling, a slightly basic pH (typically 7.0-9.0, with an optimum around 8.0-8.5) is recommended.[7]
-
-
Molar Ratio of Dye to Protein: The ratio of the labeling reagent to the protein needs to be optimized.
-
Reactant Concentrations: Higher concentrations of both the protein and the labeling reagent generally lead to better labeling efficiency.[7][8]
-
Solution: Aim for a protein concentration of 1-10 mg/mL for the labeling reaction.[7]
-
-
Incubation Time and Temperature: These parameters can influence the extent of labeling.
Quantitative Data Summary
Table 1: Recommended Buffer Additives for Troubleshooting
| Additive | Typical Concentration | Purpose |
| Tween-20 | 0.005% - 0.1% | Prevents non-specific binding and aggregation.[3] |
| Pluronic F-127 | 0.01% - 0.1% | Alternative non-ionic detergent. |
| Bovine Serum Albumin (BSA) | 0.1 - 1 mg/mL | Blocks non-specific binding sites on surfaces.[1] |
| Dithiothreitol (DTT) | 1 - 5 mM | Reducing agent to prevent oxidation of cysteine residues.[3] |
| Glycerol | 5% - 20% | Stabilizes proteins and can reduce aggregation. |
Table 2: Key Parameters for Optimizing NHS-Ester Labeling
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 9.0 | Optimal for primary amine reactions is typically 8.0-8.5.[7] |
| Molar Ratio (Label:Protein) | 10:1 to 50:1 | The optimal ratio should be determined empirically for each protein.[7] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations generally improve labeling efficiency.[7] |
| Incubation Time | 30 - 60 min (RT) or 2 hours (4°C) | Longer times may be needed for less reactive proteins.[7] |
| Quenching Agent Conc. | 20 - 50 mM | Tris-HCl is a common quenching agent.[7] |
Experimental Protocols
Protocol 1: General Protein Preparation for MST
-
Purification: Purify the protein of interest to the highest possible degree. For most biophysical techniques, highly pure and stable protein is required for reliable results.[1] Size-exclusion chromatography (SEC) is recommended as a final purification step.
-
Quality Control: Verify the purity and integrity of the protein using SDS-PAGE and mass spectrometry. Check for aggregation using dynamic light scattering (DLS).
-
Buffer Exchange: Exchange the protein into the desired MST assay buffer using dialysis or a desalting column. The final buffer should be well-defined and consistent for all components of the assay.
-
Concentration Determination: Accurately determine the protein concentration using a reliable method such as UV-Vis spectroscopy at 280 nm, using the calculated extinction coefficient.
-
Storage: Store the purified protein in small aliquots at -80°C to avoid repeated freeze-thaw cycles. Before use, thaw the aliquot quickly and keep it on ice.
Protocol 2: Standard NHS-Ester Labeling of a Protein
-
Prepare Protein Solution: Dissolve or dilute the purified protein in a labeling buffer (e.g., PBS) at a pH of 8.0-8.5 to a concentration of 1-10 mg/mL.[7] The buffer should be free of primary amines (e.g., Tris).
-
Prepare Dye Solution: Dissolve the NHS-ester functionalized dye in an anhydrous organic solvent like DMSO to a concentration of 1-10 mM.
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the dissolved dye to the protein solution.[7] Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C in the dark.[7]
-
Quench Reaction: Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris-HCl, to a final concentration of 20-50 mM.[7]
-
Remove Free Dye: Separate the labeled protein from the unreacted dye using a desalting column (e.g., Sephadex G-25) equilibrated with the desired MST assay buffer.
-
Determine Labeling Efficiency: Calculate the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the dye (at its specific excitation maximum).
Visualizations
Caption: Troubleshooting workflow for inconsistent MST results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nanotempertech.com [nanotempertech.com]
- 4. Microscale Thermophoresis Quantifies Biomolecular Interactions under Previously Challenging Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using Microscale Thermophoresis to Characterize Hits from High-Throughput Screening: A European Lead Factory Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. support.nanotempertech.com [support.nanotempertech.com]
- 7. benchchem.com [benchchem.com]
- 8. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
Optimizing Cell Culture Conditions for Mesenchymal Stem Cell-Based Therapy Products (MSTP): A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize cell culture conditions for Mesenchymal Stem Cell-based Therapy Products (MSTP).
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the growth rate of Mesenchymal Stem Cells (MSCs) in culture?
A1: The growth rates of MSCs are primarily influenced by a combination of factors including media composition, seeding density, oxygen tension, temperature, choice of culture vessel, and strict contamination control practices.[1] Optimizing these parameters is crucial for robust and consistent MSC proliferation, which is vital for successful therapeutic applications.[1]
Q2: Why is transitioning to a serum-free media recommended for clinical-grade MSC production?
A2: While fetal bovine serum (FBS) has traditionally been used to culture MSCs, it poses potential risks for clinical applications, including the transmission of diseases like transmissible spongiform encephalopathy and bovine spongiform encephalopathy.[2] Serum-free media (SFM) provide a safer alternative, enhance consistency and reproducibility, and simplify regulatory processes.[1][2] Chemically defined, serum-free formulations eliminate the batch-to-batch variability inherent in serum-containing media.[1]
Q3: What are the optimal incubation conditions for MSC culture?
A3: For optimal MSC growth, it is recommended to maintain a stable temperature of 37°C, a CO₂ level of 5%, and a humidity of approximately 95%.[1] These conditions help to maintain the physiological pH and osmotic pressure of the culture medium, which are essential for cellular metabolism and proliferation.[1]
Q4: How does seeding density affect MSC expansion and differentiation?
A4: Seeding density significantly impacts MSC proliferation and differentiation. Lower seeding densities (e.g., 100 cells/cm²) have been shown to result in a faster proliferation rate compared to higher densities.[3] However, the optimal seeding density can vary depending on the tissue source of the MSCs and the specific experimental goals. For instance, in some applications, a higher seeding density might be beneficial for inducing specific differentiation pathways.[4] It is crucial to determine the optimal seeding density for each specific MSC source and application to ensure efficient expansion and desired cell fate.[3][4]
Q5: What is hypoxic preconditioning and how does it benefit MSCs for therapeutic use?
A5: Hypoxic preconditioning involves culturing MSCs in a low oxygen environment (typically 1-5% O₂) for a specific period before their therapeutic use.[5][6][7] This process can enhance the survival, migration, and therapeutic potential of MSCs.[5][8][9] Studies have shown that hypoxic preconditioning can induce metabolic changes in MSCs, leading to reduced apoptosis and improved cell retention after transplantation.[7][8] It can also increase the expression of factors involved in tissue regeneration and immunomodulation.[6][9]
Troubleshooting Guides
Issue 1: Slow MSC Proliferation
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal Media Composition | Transition to a high-quality, chemically defined, serum-free medium specifically formulated for MSCs. Ensure the medium is properly supplemented with essential growth factors.[1] |
| Inappropriate Seeding Density | Optimize the seeding density. Typically, a lower density (around 5,000 cells/cm²) promotes proliferation.[1] Conduct a titration experiment to find the optimal density for your specific MSC line. |
| Incorrect Incubation Conditions | Calibrate and regularly monitor your incubator to ensure a stable temperature of 37°C, 5% CO₂, and ~95% humidity.[1] |
| Infrequent Media Changes | Refresh the culture media every 48 to 72 hours to replenish nutrients and remove metabolic waste.[1] |
| High Passage Number | Use MSCs at a lower passage number. Prolonged culturing can lead to cellular senescence and a decrease in proliferative capacity.[10] |
Issue 2: Poor Cell Attachment
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inadequate Culture Surface | Use tissue-culture treated vessels. For some serum-free media, coating the culture surface with an extracellular matrix protein like fibronectin may be necessary.[11] |
| Cell Viability Issues Post-Thaw | Optimize your cryopreservation and thawing protocols. Rapidly thaw cells in a 37°C water bath and dilute the cryoprotectant with pre-warmed medium.[12] |
| Trypsinization Damage | Minimize the duration of trypsin exposure during passaging. Use a neutralizing agent (like FBS-containing media or a specific trypsin inhibitor) promptly. |
Issue 3: Spontaneous Differentiation
Possible Causes and Solutions:
| Cause | Recommended Solution |
| High Cell Confluency | Avoid letting the cells become over-confluent. Passage the cells when they reach 70-80% confluency.[13] |
| Media Composition | Ensure the culture medium does not contain unintended inducing agents. Use a basal medium specifically designed for MSC expansion. |
| Passage Number | High passage numbers can increase the likelihood of spontaneous differentiation. Maintain a well-characterized, low-passage cell bank.[10] |
Experimental Protocols
Protocol 1: Basic MSC Culture Protocol
-
Thawing of Cryopreserved MSCs:
-
Rapidly thaw the vial of MSCs in a 37°C water bath for 1-2 minutes.
-
Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium.
-
Centrifuge at 300g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
-
Cell Seeding:
-
Incubation:
-
Incubate the flask at 37°C in a humidified atmosphere with 5% CO₂.[1]
-
-
Media Change:
-
Change the medium every 2-3 days.[1]
-
-
Passaging:
-
When the cells reach 70-80% confluency, wash them with PBS.[13]
-
Add trypsin-EDTA and incubate for a few minutes until the cells detach.
-
Neutralize the trypsin and re-seed the cells in new flasks at the appropriate density.
-
Protocol 2: Hypoxic Preconditioning of MSCs
-
Culture MSCs under standard normoxic conditions (21% O₂) until they reach approximately 60-70% confluency.
-
Transfer the culture flasks to a hypoxic incubator or chamber with an oxygen level of 1-5% O₂.[6][7]
-
Maintain the cells in the hypoxic environment for 24-48 hours.[6][7]
-
After the preconditioning period, the cells can be harvested for therapeutic applications or further experiments.
Visualizations
References
- 1. yoconcelltherapy.com [yoconcelltherapy.com]
- 2. Serum‐free media for the production of human mesenchymal stromal cells: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimising Human Mesenchymal Stem Cell Numbers for Clinical Application: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Cell Seeding Density on Proliferation and Osteodifferentiation of Umbilical Cord Stem Cells on Calcium Phosphate Cement-Fiber Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. ahajournals.org [ahajournals.org]
- 7. Hypoxic preconditioning induces the expression of prosurvival and proangiogenic markers in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Hypoxia-Conditioned Mesenchymal Stem Cells in Tissue Regeneration Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. rndsystems.com [rndsystems.com]
- 12. atlantisbioscience.com [atlantisbioscience.com]
- 13. Isolation and Maintenance of Mesenchymal Stem Cell - Creative Biolabs [creative-biolabs.com]
- 14. yoconcelltherapy.com [yoconcelltherapy.com]
Technical Support Center: Ensuring Sample Integrity in Microscale Thermophoresis (MST) Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent protein degradation and ensure high-quality data in Microscale Thermophoresis (MST) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein sample degradation and how do they affect MST data?
A1: Protein degradation in solution is primarily caused by physical and chemical instability. Physical instability often leads to aggregation, where protein molecules clump together. Chemical instability involves the breaking or modification of covalent bonds, such as hydrolysis, oxidation, or deamidation. Both degradation and aggregation can significantly impact MST data by altering the binding affinity, causing noisy signals, or preventing accurate measurements altogether. In MST, it is crucial to work with a homogenous, stable sample to obtain reliable results.
Q2: My protein sample appears aggregated in the MST instrument. What are the likely causes and how can I fix this?
A2: Aggregation is a common issue in MST experiments and can be identified by irregular and "bumpy" MST traces. The primary causes include suboptimal buffer conditions (pH, ionic strength), high protein concentration, and exposure to hydrophobic interfaces. To address this, consider the following:
-
Centrifugation: Before your experiment, spin down your protein stocks to remove large aggregates.[1]
-
Buffer Optimization: Ensure your buffer's pH is optimal for your protein's stability. Some proteins prefer more acidic or basic conditions, and the salt concentration can also play a critical role.[2]
-
Detergents: Adding a small amount of a non-denaturing detergent, such as 0.05% Tween-20, can help prevent aggregation by minimizing interactions with the capillary walls and the air-water interface.[2][3]
-
Reducing Agents: For proteins with cysteine residues, including a reducing agent like DTT or β-mercaptoethanol can prevent the formation of non-native disulfide bonds that lead to aggregation.[2][4]
Q3: How critical is the buffer composition for preventing degradation in MST experiments?
A3: Buffer composition is paramount for maintaining protein stability and preventing degradation during MST experiments. A suboptimal buffer can lead to a poor signal-to-noise ratio, sample aggregation, and adsorption of the protein to the capillary walls.[2] It's advisable to start with a buffer system in which your protein is known to be stable. If you are unsure, systematically screen different buffer conditions, varying the pH and salt concentrations, to find the optimal environment for your protein.[2]
Q4: Can repeated freeze-thaw cycles of my protein sample lead to degradation?
A4: Yes, repeated freeze-thaw cycles are a common cause of protein degradation and aggregation. The formation of ice crystals can denature proteins. It is best practice to store your purified protein in single-use aliquots at -80°C.[4] When ready to use, thaw the aliquot quickly and keep it on ice. Avoid leaving protein samples at room temperature for extended periods.
Q5: What are some common additives that can be used to stabilize my protein in solution for MST experiments?
A5: Several additives can be included in your buffer to enhance protein stability:
-
Glycerol: Often used as a cryoprotectant to prevent damage during freezing, glycerol can also stabilize proteins in solution at concentrations of 25-50%.[5]
-
Surfactants (Detergents): Non-ionic detergents like Tween-20 or Triton X-100 are frequently used at low concentrations (e.g., 0.05%) to prevent surface-induced aggregation and sticking to capillaries.[2][3]
-
Reducing Agents: Dithiothreitol (DTT) or β-mercaptoethanol (BME) at 1-5 mM can prevent oxidation of cysteine residues.[4][5]
-
Protease Inhibitors: If you are working with cell lysates, the inclusion of a protease inhibitor cocktail is essential to prevent enzymatic degradation of your target protein.[6][7]
-
Bovine Serum Albumin (BSA): At concentrations of 0.5-1 mg/ml, BSA can be used to minimize non-specific binding and adsorption to surfaces.[3]
Troubleshooting Guides
Issue 1: Inconsistent fluorescence readings across capillaries.
-
Possible Cause: Inhomogeneous sample due to aggregation or precipitation.
-
Troubleshooting Steps:
-
Centrifuge your sample immediately before the experiment (e.g., 10 minutes at >20,000 x g) to pellet any aggregates.[2]
-
Add a non-ionic detergent (e.g., 0.05% Tween-20) to your buffer to prevent aggregation and sticking to the capillaries.[2]
-
Re-evaluate your buffer conditions (pH, salt concentration) to ensure they are optimal for your protein's stability.[2]
-
Issue 2: No binding curve is observed, or the data is very noisy.
-
Possible Cause: The protein may be degraded or inactive. The signal-to-noise ratio may be too low.
-
Troubleshooting Steps:
-
Confirm the integrity and activity of your protein using an orthogonal technique (e.g., SDS-PAGE, dynamic light scattering).
-
Optimize your buffer conditions to improve the signal-to-noise ratio. This can be done by systematically testing different buffers and measuring the signal variation.[2]
-
Ensure that the concentration of the fluorescently labeled partner is kept constant and is in an appropriate range for the expected dissociation constant (Kd).[2]
-
Issue 3: The measured binding affinity (Kd) is different from previously reported values.
-
Possible Cause: The protein may be partially degraded, leading to a lower active concentration. Buffer components may be interfering with the binding interaction.
-
Troubleshooting Steps:
-
Verify the purity and homogeneity of your protein sample.
-
Ensure that all buffer components are compatible with the binding interaction being studied. Some additives may interfere with binding.
-
Include a positive control with a known binding affinity to validate your experimental setup.
-
Data Presentation
Table 1: Common Buffer Additives for Protein Stabilization in MST
| Additive | Typical Concentration | Purpose | Reference(s) |
| Tween-20 | 0.01% - 0.1% | Prevents aggregation and surface adsorption | [2][3][8] |
| Glycerol | 25% - 50% (v/v) | Cryoprotectant, stabilizes protein structure | [5][9] |
| Dithiothreitol (DTT) | 1 - 5 mM | Reducing agent, prevents disulfide bond formation | [2][4][9] |
| Bovine Serum Albumin (BSA) | 0.5 - 1 mg/mL | Reduces non-specific binding and adsorption | [3] |
| Protease Inhibitor Cocktail | Varies (follow manufacturer's instructions) | Prevents enzymatic degradation in cell lysates | [6][7] |
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess Protein Stability
This protocol is designed to identify conditions that may lead to the degradation of your protein of interest, helping you to establish optimal handling and storage procedures.
-
Preparation of Stock Solution: Prepare a stock solution of your purified protein at a known concentration in a well-characterized, neutral buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Application of Stress Conditions: Aliquot the stock solution into separate, low-adhesion tubes and subject them to various stress conditions:
-
Thermal Stress: Incubate at a range of elevated temperatures (e.g., 37°C, 50°C, and 60°C) for different time points (e.g., 1, 4, 24 hours).
-
Low pH Stress: Adjust the pH to acidic conditions (e.g., pH 3.0, 4.0, 5.0) and incubate at 4°C and room temperature.
-
High pH Stress: Adjust the pH to basic conditions (e.g., pH 8.0, 9.0, 10.0) and incubate at 4°C and room temperature.
-
Oxidative Stress: Add a low concentration of an oxidizing agent (e.g., 0.03% hydrogen peroxide) and incubate for a short period.
-
Mechanical Stress: Subject the sample to agitation (vortexing or shaking) for different durations.
-
-
Analysis of Degradation: After exposure to the stress conditions, analyze the samples for signs of degradation and aggregation using techniques such as:
-
SDS-PAGE: To visualize fragmentation or aggregation.
-
Dynamic Light Scattering (DLS): To quantify the presence of aggregates.
-
MST: To assess changes in binding activity.
-
-
Data Interpretation: Compare the results from the stressed samples to a control sample stored under optimal conditions (e.g., -80°C). This will reveal the conditions under which your protein is most susceptible to degradation.
Mandatory Visualization
Caption: Troubleshooting workflow for inconsistent MST data.
Caption: Common protein degradation pathways in solution.
References
- 1. uni-hohenheim.de [uni-hohenheim.de]
- 2. nanotempertech.com [nanotempertech.com]
- 3. cmi.hms.harvard.edu [cmi.hms.harvard.edu]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Measurement of Protein-Protein Interactions through Microscale Thermophoresis (MST) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 9. utsouthwestern.edu [utsouthwestern.edu]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experiments involving Macrophage-Stimulating Protein (MSTP) and its receptor, RON kinase.
Frequently Asked Questions (FAQs)
Q1: I am not seeing this compound-induced RON phosphorylation in my Western blot. What could be the issue?
A1: Several factors could contribute to the lack of RON phosphorylation signal. Consider the following troubleshooting steps:
-
Cell Line and RON Expression: Confirm that your cell line expresses sufficient levels of endogenous RON. Some cell lines, like T47D human breast cancer cells, are known to have high RON expression. If expression is low, you may need to use a different cell line or consider transiently or stably overexpressing RON.
-
This compound Bioactivity: Ensure the recombinant this compound you are using is bioactive. Check the manufacturer's specifications and consider performing a dose-response experiment to determine the optimal concentration for stimulation. A typical starting concentration for this compound stimulation is 5 nM.[1]
-
Stimulation Time: The kinetics of RON phosphorylation can be transient. Perform a time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) to identify the peak phosphorylation time.
-
Antibody Quality: Verify the specificity and sensitivity of your phospho-RON antibody. Use a positive control, such as a cell line known to respond to this compound, to validate your antibody.
-
Lysis Buffer Composition: Ensure your lysis buffer contains phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to prevent dephosphorylation of RON after cell lysis.
-
Protein Loading: Load a sufficient amount of total protein (typically 20-30 µg) on your gel to detect the phosphorylated target.[2]
Q2: My cell migration/invasion assay results with this compound are inconsistent. How can I improve reproducibility?
A2: Inconsistent results in cell migration and invasion assays are common. Here are some tips to improve reproducibility:
-
Cell Seeding Density: Optimize the initial cell seeding density. Too few cells may not produce a detectable signal, while too many can lead to overcrowding and altered migration behavior. A common starting point is 25,000 cells per insert for a 24-well plate.
-
Serum Starvation: Serum-starve your cells for 12-24 hours before the assay to reduce baseline migration and increase the response to this compound.
-
Chemoattractant Gradient: Ensure a stable and consistent chemoattractant gradient is established. Use serum-free media in the upper chamber and media with this compound and/or other chemoattractants (like 10% FBS) in the lower chamber.
-
Matrigel Coating (for invasion assays): The thickness of the Matrigel layer is critical. An overly thick layer can impede cell invasion. Optimize the Matrigel concentration and volume during preliminary experiments.
-
Incubation Time: The optimal incubation time (typically 12-48 hours) depends on the cell type's migratory and invasive capacity. Perform a time-course experiment to determine the ideal endpoint.
-
Quantification Method: Use a consistent and unbiased method for quantifying migrated/invaded cells. Automated cell counting from multiple fields of view is preferable to manual counting.
Q3: I am planning an in vivo study with an this compound-targeting therapeutic. What are some key considerations for the experimental design?
A3: In vivo studies require careful planning to ensure robust and translatable results. Key considerations include:
-
Xenograft Model Selection: Choose a xenograft model where the tumor cells express RON and are responsive to this compound. Patient-derived xenograft (PDX) models that retain the characteristics of the original tumor can be particularly valuable.
-
Route of Administration and Dosing: The route and frequency of administration of your therapeutic should be optimized. This often requires preliminary pharmacokinetic (PK) and pharmacodynamic (PD) studies.
-
Tumor Implantation and Monitoring: For subcutaneous xenografts, co-injection of tumor cells with Matrigel can improve tumor take and growth. Monitor tumor growth regularly using calipers and track animal body weight as a measure of toxicity.
-
Control Groups: Include appropriate control groups, such as vehicle-treated animals and animals treated with a standard-of-care therapy, for comparison.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
Troubleshooting Guides
Western Blot Analysis of RON Phosphorylation
| Problem | Possible Cause | Recommended Solution |
| No or Weak Signal | Insufficient RON expression in the cell line. | Use a cell line with known high RON expression (e.g., T47D) or a RON-overexpressing cell line. |
| Inactive this compound ligand. | Check the activity of your this compound stock. Perform a dose-response curve to find the optimal concentration. | |
| Suboptimal stimulation time. | Perform a time-course experiment (e.g., 0-60 min) to determine peak phosphorylation. | |
| Inefficient primary antibody. | Use a validated phospho-RON antibody. Include a positive control. Increase primary antibody concentration or incubation time (e.g., overnight at 4°C). | |
| Phosphatase activity in lysate. | Add phosphatase inhibitors to your lysis buffer. | |
| High Background | Primary antibody concentration too high. | Titrate the primary antibody to find the optimal concentration that gives a good signal-to-noise ratio. |
| Insufficient blocking. | Block the membrane for at least 1 hour at room temperature or overnight at 4°C with 5% BSA in TBST. Milk is not recommended for phospho-antibodies due to the presence of casein.[3] | |
| Inadequate washing. | Increase the number and duration of wash steps with TBST. | |
| Non-specific Bands | Primary antibody is not specific. | Use a highly specific and validated antibody. Perform a BLAST search to check for potential cross-reactivity. |
| Protein degradation. | Add a protease inhibitor cocktail to your lysis buffer and keep samples on ice. |
Cell Migration and Invasion Assays
| Problem | Possible Cause | Recommended Solution |
| Low Cell Migration/Invasion | Cell seeding density is too low. | Optimize cell number; a typical range is 1 x 10⁵ to 1 x 10⁶ cells/mL. |
| Insufficient chemoattractant gradient. | Ensure a significant difference in this compound concentration between the upper and lower chambers. Consider adding a low percentage of serum to the lower chamber. | |
| Matrigel layer is too thick (invasion assay). | Reduce the concentration and/or volume of Matrigel. | |
| Pore size of the insert is too small. | Use inserts with a pore size appropriate for your cell type (e.g., 8 µm for many cancer cells). | |
| High Variability Between Replicates | Uneven cell seeding. | Ensure a homogenous cell suspension before seeding. |
| Scratches of inconsistent width (scratch assay). | Use a consistent tool and pressure to create the scratch. Consider using commercially available inserts that create a defined gap. | |
| Air bubbles under the insert. | Carefully place the insert into the well to avoid trapping air bubbles. | |
| High Background Migration (Control) | Cells were not properly serum-starved. | Increase the duration of serum starvation (e.g., up to 24 hours). |
| Presence of residual serum. | Wash cells with serum-free medium before seeding. |
Experimental Protocols
Protocol 1: this compound-Induced RON Phosphorylation Assay (Western Blot)
1. Cell Culture and Treatment:
-
Seed cells (e.g., T47D) in a 6-well plate and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Stimulate cells with recombinant human this compound (e.g., 5 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.
2. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
3. Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-RON (e.g., p-RON Tyr1238/1239) overnight at 4°C. A typical starting antibody dilution is 1:1000.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total RON and a loading control (e.g., GAPDH or β-actin) to normalize the data.
Protocol 2: Transwell Cell Migration Assay
1. Preparation of Transwell Inserts:
-
Rehydrate Transwell inserts (e.g., 8 µm pore size for a 24-well plate) with serum-free medium for at least 30 minutes at 37°C.
2. Cell Preparation:
-
Culture cells to sub-confluency.
-
Serum-starve cells for 12-24 hours.
-
Trypsinize, wash, and resuspend cells in serum-free medium at a concentration of 1 x 10⁵ to 1 x 10⁶ cells/mL.
3. Assay Setup:
-
Add medium containing the chemoattractant (e.g., 5 nM this compound in serum-free medium or medium with 10% FBS) to the lower chamber.
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
Include a control with serum-free medium in the lower chamber.
4. Incubation:
-
Incubate the plate for 12-48 hours at 37°C in a 5% CO₂ incubator.
5. Quantification:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde or methanol for 10-20 minutes.
-
Stain the cells with 0.1% crystal violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Elute the crystal violet with 10% acetic acid and measure the absorbance at 590 nm, or count the stained cells under a microscope from multiple fields.
Quantitative Data Summary
| Experiment | Parameter | Typical Values/Range | Cell Line Example | Reference |
| RON Phosphorylation | This compound Concentration | 1-10 nM (peak often at 5 nM) | 5637 bladder cancer cells | [1] |
| Peak Phosphorylation Time | 15-30 minutes | 5637 bladder cancer cells | [1] | |
| Kinase Inhibition | IC50 of RON inhibitors (e.g., Crizotinib) | 10-100 nM | T47D breast cancer cells | [4] |
| Cell Proliferation (MTT Assay) | Optimal Seeding Density | 1,000 - 10,000 cells/well (96-well plate) | Varies by cell line | |
| Incubation Time | 24-72 hours | Varies by cell line | ||
| Cell Migration (Transwell) | Optimal Seeding Density | 25,000 cells/insert (24-well plate) | HT 1080, NIH 3T3 | [5] |
| Incubation Time | 12-48 hours | Varies by cell line | [6] | |
| Fold Increase in Migration (vs. control) | 2 to 15-fold | B16F10 melanoma cells | [6] | |
| In Vivo Xenograft | Tumor Cell Inoculum | 1 x 10⁶ - 1 x 10⁷ cells per mouse | Varies by cell line | [7] |
| Tumor Growth to Measurable Size | 2-5 weeks | Varies by cell line and mouse strain | [1] |
Visualizations
This compound-RON Signaling Pathways
Caption: this compound binding to the RON receptor induces dimerization, autophosphorylation, and activation of downstream signaling pathways including PI3K/AKT/mTOR, RAS/MAPK, and STAT3, leading to various cellular responses.
Experimental Workflow for Studying this compound-RON Signaling
Caption: A typical workflow for investigating this compound-RON signaling, starting from in vitro characterization of cellular responses to in vivo validation of therapeutic strategies.
References
- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of signaling pathways regulating YAP/TAZ activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blot: The Complete Guide | Antibodies.com [antibodies.com]
- 4. Pre-clinical efficacy of Ron kinase inhibitors alone and in combination with PI3K inhibitors for treatment of sfRon-expressing breast cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 6. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Therapeutic Potential of the MSP-RON Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Macrophage-Stimulating Protein (MSP) and its receptor, the Recepteur d'Origine Nantais (RON) tyrosine kinase, form a signaling pathway implicated in the progression of numerous cancers, including breast, colorectal, and pancreatic cancer.[1][2] Aberrant RON activation promotes tumor growth, metastasis, and resistance to therapy, making it a compelling target for novel cancer therapeutics. This guide provides a comparative analysis of emerging therapeutic strategies targeting the MSP-RON pathway, supported by preclinical experimental data, to aid researchers in navigating this promising area of drug development.
Comparative Analysis of RON Kinase Inhibitors
Small molecule tyrosine kinase inhibitors (TKIs) represent a major strategy to counteract aberrant RON signaling. These agents typically compete with ATP to block the kinase activity of RON, thereby inhibiting downstream signaling cascades.
Table 1: In Vitro Potency of Small Molecule RON Kinase Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of key RON inhibitors against the RON kinase and various cancer cell lines. Lower IC50 values indicate higher potency.
| Compound | Type | RON Kinase IC50 (nM) | Cancer Cell Line | Cell Viability IC50 | Citation(s) |
| BMS-777607 (ASLAN002) | Dual MET/RON Inhibitor | 1.8 | GTL-16 (Gastric) | <100 nM | [3] |
| H1993 (Lung) | ~20 nM | [3] | |||
| BxPC3 (Pancreatic) | 1.96 µM | [3] | |||
| Cabozantinib (XL184) | Multi-TKI (VEGFR2, MET, RON) | 124 | CE81T (Esophageal) | 4.61 µM | [1] |
| TT (Thyroid) | 94 nM | [1] | |||
| PHA665752 | Dual MET/RON Inhibitor | 68 | BxPC3 (Pancreatic) | 3.18 µM | [3] |
| Tivantinib (ARQ 197) | Selective MET Inhibitor* | - | BxPC3 (Pancreatic) | 0.31 µM | [3] |
Note: Tivantinib is primarily a MET inhibitor but is often used in comparative studies within the same family of kinases.
Table 2: In Vivo Efficacy of Small Molecule RON Kinase Inhibitors
This table presents data from preclinical animal models, showcasing the ability of these inhibitors to suppress tumor growth in a living system.
| Compound | Cancer Model | Dosing Regimen | Outcome | Citation(s) |
| ASLAN002 (BMS-777607) | Breast Cancer PDX (PIK3CA WT) | 50 mg/kg, p.o., q.o.d. | Significant tumor growth inhibition | [4] |
| ASLAN002 (BMS-777607) | Breast Cancer Metastasis Model | 50 mg/kg, p.o., daily | Reduced metastatic outgrowth | [5] |
| Cabozantinib | Papillary Renal Cell Carcinoma PDX (MET mutant) | Not specified | Striking tumor regression and inhibition of lung metastasis | [6] |
Alternative Therapeutic Strategy: Antibody-Drug Conjugates (ADCs)
A promising alternative to small molecule inhibitors are antibody-drug conjugates (ADCs) that target RON. ADCs utilize a monoclonal antibody to selectively deliver a potent cytotoxic payload to tumor cells expressing RON on their surface. This approach offers the potential for higher specificity and reduced off-target toxicity.
Table 3: Preclinical Performance of Anti-RON Antibody-Drug Conjugates
| ADC | Cancer Model | In Vitro IC50 | In Vivo Dosing & Efficacy | Citation(s) |
| Zt/g4-MMAE | Triple-Negative Breast Cancer (TNBC) Cell Lines | 0.06 to 3.46 µg/mL | 10 mg/kg, Q12 x 2: Complete tumor eradication in xenografts | [2] |
| Humanized Zt/g4-MMAE | Pancreatic Cancer Cell Lines | 10-20 nM | 1-3 mg/kg (Tumoristatic Concentration): Eradicated tumors in multiple xenograft models | [7][8] |
| Zt/g4-DM1 | Colorectal Cancer (CRC) Xenograft | ~1.2 µg/mL | 10-15 mg/kg, q4d x 5: >95% tumor growth inhibition | [9][10] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in RON signaling and the workflows for drug validation is crucial for a comprehensive understanding.
Detailed Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
96-well flat-bottom microplate
-
Cancer cell lines of interest
-
Complete culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the therapeutic agent (e.g., RON inhibitor) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy
PDX models involve the implantation of fresh tumor tissue from a patient into an immunodeficient mouse, preserving the original tumor's characteristics and providing a more predictive preclinical model.[11]
Materials:
-
Fresh, sterile patient tumor tissue
-
Immunodeficient mice (e.g., NOD/SCID or NSG mice)
-
Surgical instruments (scalpels, forceps)
-
Anesthesia
-
Calipers for tumor measurement
-
Therapeutic agent and vehicle control
Procedure:
-
Tissue Implantation: Anesthetize an immunodeficient mouse. Create a small incision in the skin of the flank. Implant a small fragment (2-3 mm³) of the patient's tumor tissue subcutaneously. Suture the incision.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Use calipers to measure the tumor dimensions (length and width) 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Cohort Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group).[11]
-
Treatment Administration: Administer the therapeutic agent (e.g., RON inhibitor) or vehicle control to the respective groups according to the planned dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Assessment: Continue to monitor tumor volume and mouse body weight throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Endpoint Analysis: At the end of the study, euthanize the mice and resect the tumors. The tumors can be weighed and processed for further analysis, such as histology (to assess necrosis) or Western blotting (to confirm target inhibition).
Conclusion
The MSP-RON signaling axis is a validated and promising target in oncology. Both small molecule kinase inhibitors and antibody-drug conjugates have demonstrated significant preclinical potential in suppressing tumor growth and metastasis. Small molecule inhibitors like BMS-777607 (ASLAN002) show potent activity, particularly when tailored to tumors with specific genetic backgrounds, such as wild-type PIK3CA.[4] Concurrently, anti-RON ADCs like Zt/g4-MMAE have shown remarkable efficacy, with the ability to completely eradicate tumors in xenograft models, highlighting the potential of targeted payload delivery.[2] The choice between these modalities will likely depend on tumor-specific characteristics, such as RON expression levels and the presence of co-occurring mutations. The data and protocols presented in this guide offer a foundational resource for researchers aiming to further investigate and harness the therapeutic potential of targeting the MSP-RON pathway.
References
- 1. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibition of RON kinase potentiates anti-CTLA-4 immunotherapy to shrink breast tumors and prevent metastatic outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pre-clinical efficacy of Ron kinase inhibitors alone and in combination with PI3K inhibitors for treatment of sfRon-expressing breast cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the Cancer Gene Targeting and Biochemical Selectivities of All Targeted Kinase Inhibitors Approved for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. Therapeutic efficacy, pharmacokinetic profiles, and toxicological activities of humanized antibody-drug conjugate Zt/g4-MMAE targeting RON receptor tyrosine kinase for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of anti-RON antibody Zt/g4-drug maytansinoid conjugation (Anti-RON ADC) as a novel therapeutics for targeted colorectal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. tumor.informatics.jax.org [tumor.informatics.jax.org]
A Head-to-Head Battle: Microscale Thermophoresis vs. Surface Plasmon Resonance for Protein-Protein Interaction Analysis
A comprehensive guide for researchers in drug development and molecular biology on the comparative performance of Microscale Thermophoresis (MST) and Surface Plasmon Resonance (SPR) in the quantitative analysis of protein-protein interactions.
In the realm of molecular interaction analysis, the precise quantification of binding affinities is paramount for understanding biological processes and for the development of novel therapeutics. Among the array of available biophysical techniques, Microscale Thermophoresis (MST) and Surface Plasmon Resonance (SPR) have emerged as two of the most prominent methods for characterizing protein-protein interactions. This guide provides a detailed comparison of these two powerful techniques, supported by experimental data, to aid researchers in selecting the most suitable method for their specific application.
At a Glance: MST vs. SPR
| Feature | Microscale Thermophoresis (MST) | Surface Plasmon Resonance (SPR) |
| Principle | Measures the directed movement of molecules in a microscopic temperature gradient, detecting changes upon binding. | Detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. |
| Immobilization | Immobilization-free (one binding partner is fluorescently labeled).[1] | One binding partner is immobilized on a sensor surface. |
| Sample Consumption | Low sample consumption (microliter scale).[2][3][4] | Higher sample consumption, dependent on flow rate and interaction time. |
| Throughput | High-throughput screening is feasible.[4] | Can be configured for high-throughput analysis. |
| Buffer Constraints | Tolerant to a wide range of buffers and detergents. | Sensitive to buffer composition, which can affect the refractive index. |
| Crude Lysates | Can be used with unpurified proteins in cell lysates.[2][3][4] | Requires purified samples to avoid non-specific binding to the sensor surface. |
| Kinetic Data | Can provide binding affinities (Kd); kinetic analysis (kon, koff) is also possible in some cases.[1] | Routinely provides real-time kinetic data (kon, koff) in addition to binding affinity (Kd). |
Delving Deeper: Experimental Showdown
To illustrate the practical differences and outcomes of each technique, we will consider a common application: the characterization of the interaction between Programmed cell death protein 1 (PD-1) and its ligand, Programmed death-ligand 1 (PD-L1). This interaction is a critical immune checkpoint that is often exploited by cancer cells to evade the immune system.
Experimental Design
Objective: To determine the binding affinity (dissociation constant, Kd) of the human PD-1/PD-L1 interaction using both MST and SPR.
Microscale Thermophoresis (MST) Protocol
-
Labeling: Human PD-1-eGFP fusion protein is expressed in CHO-K1 cells and the cell lysate containing the protein is used directly.[2][3][4] The eGFP tag serves as the fluorescent label.
-
Serial Dilution: A 16-step serial dilution of the unlabeled PD-L1 ligand is prepared.
-
Incubation: A constant concentration of the PD-1-eGFP lysate is mixed with each dilution of PD-L1 and incubated briefly to allow binding to reach equilibrium.
-
Measurement: The samples are loaded into standard capillaries and the thermophoresis is measured using an MST instrument. The change in the normalized fluorescence (ΔFnorm) is plotted against the logarithm of the ligand concentration.
-
Data Analysis: The resulting binding curve is fitted to the law of mass action to determine the dissociation constant (Kd).
Surface Plasmon Resonance (SPR) Protocol
-
Immobilization: Recombinant human PD-1 is immobilized on a CM5 sensor chip via amine coupling.
-
Ligand Injection: A series of concentrations of purified, soluble PD-L1 are injected over the sensor surface. A reference flow cell without immobilized PD-1 is used for background subtraction.
-
Measurement: The change in the response units (RU) is monitored in real-time to observe the association and dissociation phases of the interaction.
-
Data Analysis: The steady-state response levels are plotted against the ligand concentration and fitted to a 1:1 binding model to determine the Kd. Alternatively, the association and dissociation curves are fitted to a kinetic model to determine the on-rate (kon) and off-rate (koff), from which the Kd is calculated (Kd = koff/kon).
Comparative Results
| Parameter | Microscale Thermophoresis (MST) | Surface Plasmon Resonance (SPR) |
| PD-1/PD-L1 Binding Affinity (Kd) | 7.2 µM[2] | 8.2 µM |
The binding affinities determined by both MST and SPR for the PD-1/PD-L1 interaction are in close agreement, demonstrating the capability of both techniques to provide accurate quantitative data. However, the experimental workflows highlight key differences in their approach and sample requirements.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for MST and SPR.
Signaling Pathway Context
The interaction between PD-1 and PD-L1 is a key signaling event in the regulation of the adaptive immune response. Understanding the binding affinity of this interaction is crucial for the development of checkpoint inhibitor therapies.
Conclusion: Making the Right Choice
Both Microscale Thermophoresis and Surface Plasmon Resonance are robust and reliable techniques for the quantitative analysis of protein-protein interactions. The choice between them often depends on the specific experimental needs and the properties of the molecules being studied.
Choose MST when:
-
Sample availability is limited.
-
The protein is difficult to purify or is preferably studied in a more native-like environment (e.g., cell lysate).
-
High-throughput screening is a primary goal.
-
The protein is sensitive to immobilization.
Choose SPR when:
-
Real-time kinetic information (kon and koff) is critical.
-
Sufficient quantities of purified protein are available.
-
The effects of immobilization are not a concern.
-
A well-established and highly characterized system is preferred.
By carefully considering the advantages and limitations of each technique, researchers can confidently select the optimal method to advance their understanding of molecular interactions and accelerate their drug discovery efforts.
References
Decoding Specificity: A Comparative Guide to MSTP/RON Kinase Inhibitors
For researchers, scientists, and drug development professionals, confirming the on-target specificity of a kinase inhibitor is a critical step in preclinical development. Off-target effects can lead to unforeseen toxicities and confound experimental results. This guide provides a comparative overview of currently available inhibitors targeting the Macrophage Stimulating Protein (MSTP) receptor, RON (Recepteur d'Origine Nantais), a key player in cancer and inflammatory diseases. We present available quantitative data, detailed experimental protocols for specificity validation, and visual guides to the signaling pathway and experimental workflows.
The this compound/RON Signaling Pathway
Macrophage Stimulating Protein (MSP) is the exclusive ligand for the RON receptor tyrosine kinase.[1][2] The binding of MSP to RON induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. These pathways, including the PI3K/AKT, MAPK, and JNK pathways, are crucial for cellular processes such as proliferation, migration, and invasion.[3] Dysregulation of the this compound/RON pathway has been implicated in the progression of various cancers, including those of the breast, colon, and pancreas, making it an attractive target for therapeutic intervention.[3]
Comparison of this compound/RON Inhibitors
The following tables summarize the available quantitative data for several small molecule inhibitors with activity against RON kinase. The data is compiled from various sources and presented to facilitate a comparative analysis of their potency and selectivity. It is important to note that assay conditions can vary between studies, and these values should be considered as a guide.
| Inhibitor | RON IC50 (nM) | c-Met IC50 (nM) | Other Notable Targets (IC50 < 100 nM) | Reference |
| BMS-777607 (ASLAN002) | 1.8 | 3.9 | Axl (1.1 nM), Tyro3 (4.3 nM) | [4][5] |
| WM-S1-030 | 0.39 | - | Axl, Flt4, Mer, TRKC (< 10 nM) | [6][7] |
| Foretinib | 3 | 0.4 | KDR (0.9 nM), Flt-1 (6.8 nM), Flt-4 (2.8 nM) | [8] |
| Golvatinib | 17 | 1 | Eph family, c-Kit (10 nM) | [9] |
| PHA-665752 | 68 | 9 | - | [2] |
| Cabozantinib (XL184) | 124 | 1.3 | VEGFR2 (0.035 nM), RET (4 nM), KIT (4.6 nM), AXL (7 nM), FLT3 (11.3 nM), Tie2 (14.3 nM) | [3][10] |
| Tivantinib (ARQ 197) | No inhibition | Ki ~355 nM | Microtubule polymerization | [11][12] |
| OSI-296 | Potent inhibitor (IC50 not specified) | Potent inhibitor (IC50 not specified) | - | [13][14] |
Experimental Protocols for Specificity Confirmation
To rigorously assess the specificity of an this compound/RON inhibitor, a multi-pronged approach combining biochemical and cell-based assays is recommended.
Kinome Profiling
This high-throughput biochemical assay provides a broad view of an inhibitor's selectivity by testing its activity against a large panel of purified kinases.
Methodology:
-
Plate Preparation: A library of purified, active kinases is arrayed in a multi-well plate format.
-
Compound Incubation: The test inhibitor is added to the wells at one or more concentrations (e.g., 1 µM).
-
Kinase Reaction: A mixture containing a universal kinase substrate and radiolabeled ATP (e.g., [γ-³³P]ATP) is added to initiate the kinase reaction.
-
Incubation: The plates are incubated at a controlled temperature to allow for substrate phosphorylation.
-
Signal Detection: The amount of incorporated radiolabel into the substrate is quantified, which is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: The percentage of inhibition for each kinase is calculated by comparing the activity in the presence of the inhibitor to a vehicle control. The results are often visualized as a dendrogram or a "kinome map" to illustrate the inhibitor's selectivity profile.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful cell-based assay that assesses target engagement in a physiological context by measuring the thermal stabilization of a target protein upon ligand binding.
References
- 1. A selective small molecule inhibitor of c-Met, PHA-665752, reverses lung premalignancy induced by mutant K-ras - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Aberrant RON and MET Co-overexpression as Novel Prognostic Biomarkers of Shortened Patient Survival and Therapeutic Targets of Tyrosine Kinase Inhibitors in Pancreatic Cancer [frontiersin.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Aberrant RON and MET Co-overexpression as Novel Prognostic Biomarkers of Shortened Patient Survival and Therapeutic Targets of Tyrosine Kinase Inhibitors in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WM-S1-030 | Ron kinase inhibitor | Probechem Biochemicals [probechem.com]
- 7. Targeting isoforms of RON kinase (MST1R) drives antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. selleckchem.com [selleckchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. OSI-296 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 14. Novel 6-aminofuro[3,2-c]pyridines as potent, orally efficacious inhibitors of cMET and RON kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of MST1/2 Kinase Inhibition in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental findings related to the inhibition of Mammalian Sterile 20-like kinases 1 and 2 (MST1/2), core components of the Hippo signaling pathway. The focus is on the well-characterized inhibitor, XMU-MP-1, and its performance cross-validated across various experimental models. This document is intended to serve as a resource for researchers in oncology and drug development, offering objective data and detailed methodologies to aid in the evaluation and application of MST1/2 inhibition as a therapeutic strategy.
The Hippo Signaling Pathway and MST1/2 Kinases
The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis.[1] MST1 and MST2 are central kinases in this pathway. When active, they initiate a phosphorylation cascade that leads to the inhibition of the transcriptional co-activators YAP and TAZ.[1] By inhibiting MST1/2, compounds like XMU-MP-1 deactivate this inhibitory cascade, allowing YAP and TAZ to promote genes involved in cell growth and survival.[1] However, the role of the Hippo pathway in cancer is complex and context-dependent. While YAP is often considered an oncoprotein, in some cancers, particularly hematological malignancies, activating YAP through MST1/2 inhibition has shown anti-tumor effects.[2]
Quantitative Comparison of MST1/2 Inhibitor XMU-MP-1
XMU-MP-1 is a potent, selective, and reversible inhibitor of MST1/2.[3][4] Its efficacy has been documented in numerous studies, with key quantitative data summarized below.
| Inhibitor | Target | Class | IC50 | Cell Line/Assay | Reference |
| XMU-MP-1 | MST1 | Kinase Inhibitor | 71.1 nM | Cell-free kinase assay | [4][5] |
| MST2 | Kinase Inhibitor | 38.1 nM | Cell-free kinase assay | [4][5] |
The inhibitory effect of XMU-MP-1 on the Hippo pathway is further demonstrated by its impact on downstream signaling molecules. In HepG2 human liver cancer cells, XMU-MP-1 reduces the phosphorylation of MOB1, LATS1/2, and YAP in a dose-dependent manner at concentrations ranging from 0.1 to 10 µM.[4][6]
The anti-cancer effects of XMU-MP-1 are particularly pronounced in hematopoietic tumor cells. The half-maximal effective concentration (EC50) for reducing cell viability after 72 hours of treatment is in the low micromolar range for several B- and T-cell lines.[6]
| Cell Line | Cancer Type | EC50 (72h) | Reference |
| Namalwa | Burkitt's Lymphoma | 1.21 µM | [6] |
| Raji | Burkitt's Lymphoma | 1.85 µM | [6] |
| Ramos | Burkitt's Lymphoma | 2.7 µM | [6] |
| Jurkat | T-cell Leukemia | 2.1 µM | [6] |
| Daudi | Burkitt's Lymphoma | 1.9 µM | [6] |
Comparison with Other Therapeutic Strategies
While direct, quantitative head-to-head studies of XMU-MP-1 against other kinase inhibitors in the same experimental settings are not extensively available in the reviewed literature, its potential in combination therapies has been explored. Studies have shown that XMU-MP-1 can enhance the anti-tumor activity of conventional chemotherapy drugs such as doxorubicin, etoposide, and cisplatin.[2] This suggests that MST1/2 inhibition could be a valuable component of a multi-pronged therapeutic approach.
It is important to note that XMU-MP-1 has been reported to have off-target activities, including the inhibition of Aurora kinases A and B, which are involved in cell cycle regulation.[7][8] This could contribute to its anti-proliferative effects and should be considered when interpreting experimental results.[7] Newer, more selective MST1/2 inhibitors, such as pyrrolopyridazines and pyrrolopyrimidines, are in development and have shown promise in preclinical models of prostate cancer and acute myeloid leukemia.[8]
Experimental Protocols
Detailed methodologies are crucial for the cross-validation of experimental findings. Below are summaries of key protocols used to assess the efficacy of MST1/2 inhibitors.
Cell Viability Assay (MTS/MTT Assay)
This protocol provides a general framework for evaluating the effect of an inhibitor on cell viability.[3]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the inhibitor (e.g., XMU-MP-1) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a specified period, typically 48 to 72 hours.
-
Reagent Addition: Add MTS or MTT reagent to each well.
-
Incubation & Measurement: Incubate for 1-4 hours at 37°C. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader. The amount of formazan product is directly proportional to the number of viable cells.[3]
Apoptosis Assay (Caspase-Glo 3/7 Assay)
This assay quantifies apoptosis by measuring the activity of caspases 3 and 7.[2]
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the inhibitor as described for the cell viability assay.
-
Reagent Addition: After the desired incubation period, add the Caspase-Glo 3/7 reagent to each well.
-
Incubation: Incubate at room temperature as per the manufacturer's instructions to allow for cell lysis and caspase cleavage of the substrate.
-
Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.[2]
Western Blotting for Phosphorylation Status
This method is used to determine if an inhibitor affects the upstream Hippo kinase cascade by examining the phosphorylation of key pathway proteins.
-
Cell Treatment and Lysis: Treat cells with the inhibitor or vehicle control for the desired time. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., MST1/2, LATS1/2, YAP, MOB1).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to detect the proteins of interest. A decrease in the ratio of phosphorylated to total protein for a given target indicates inhibition of the upstream kinase.
Visualizing Signaling Pathways and Experimental Workflows
Diagrams are essential for understanding the complex relationships in signaling pathways and the logic of experimental designs.
Conclusion
The inhibition of MST1/2 kinases, particularly with the small molecule XMU-MP-1, presents a compelling, albeit complex, therapeutic avenue in oncology. The experimental findings cross-validated in this guide demonstrate its potent effects on the Hippo signaling pathway and its context-dependent impact on cancer cell proliferation and survival. For drug development professionals, the dual role of MST1/2 inhibition—promoting regeneration in some tissues while inducing apoptosis in certain cancer types—necessitates careful consideration of the target indication. The provided experimental protocols offer a foundation for further comparative studies, which are essential for elucidating the full therapeutic potential of MST1/2 inhibitors relative to other targeted therapies and standard-of-care treatments. The continued development of more selective inhibitors and their evaluation in robust preclinical models will be critical in translating the promise of Hippo pathway modulation into effective cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. XMU-MP-1, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The hippo kinases MST1/2 in cardiovascular and metabolic diseases: A promising therapeutic target option for pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Mesenchymal Stem Cell-Targeting Peptide (MSTP) Performance Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The targeted delivery of therapeutic agents to mesenchymal stem cells (MSCs) holds immense promise for regenerative medicine and targeted cancer therapy. Mesenchymal Stem Cell-Targeting Peptides (MSTPs) are crucial in this endeavor, offering a specific and efficient means of homing drugs, genes, and imaging agents to these multipotent cells. This guide provides a comparative analysis of the performance of various cell-penetrating peptides (CPPs), which are foundational to or serve as analogs for MSTPs, across different cell lines. The data presented here is collated from multiple studies to offer insights into the differential binding affinity, internalization efficiency, and potential targeting specificity of these peptides.
Quantitative Performance of Cell-Penetrating Peptides in Various Cell Lines
The efficacy of a targeting peptide is contingent on its ability to bind to and be internalized by the target cell line. The following table summarizes the internalization efficiency of different CPPs in various cancer and non-cancer cell lines. It is important to note that direct comparison between studies should be approached with caution due to variations in experimental conditions.
| Peptide/Shuttle | Cell Line | Cell Type | Internalization Efficiency (Method) | Concentration & Time | Source |
| Mut3DPT | B cells (from healthy donors) | Primary B Lymphocyte | Moderate (FACS) | 50 µM, 4h | [1] |
| Mut3DPT | B cells (from CLL patients) | Chronic Lymphocytic Leukemia | High (FACS) | 50 µM, 4h | [1] |
| CIGB-552 | H460 | Human Lung Carcinoma | High (Flow Cytometry) | 5 µM & 50 µM, 1h | [2] |
| CIGB-552 | HT-29 | Human Colon Adenocarcinoma | Moderate (Flow Cytometry) | 5 µM & 50 µM, 1h | [2] |
| CIGB-552 | MCF-7 | Human Breast Adenocarcinoma | Low (Flow Cytometry) | 5 µM & 50 µM, 1h | [2] |
| Trastuzumab-Alexa Fluor 647/MMAE | SK-BR-3 | HER2+ Breast Cancer | High (HCS Imaging) | Not specified, 72h | [3] |
| Trastuzumab-Alexa Fluor 647/MMAE | MDA-MB-231 | HER2- Breast Cancer | Minimal (HCS Imaging) | Not specified, 72h | [3] |
| rMaspin594 | MDA-MB-231 | Breast Cancer | High (Confocal Microscopy) | Not specified | [4] |
| rMaspin594 | Hs578T | Breast Cancer | High (Confocal Microscopy) | Not specified | [4] |
| rMaspin594 | BT549 | Breast Cancer | High (Confocal Microscopy) | Not specified | [4] |
Note: "Internalization Efficiency" is a qualitative summary (High, Moderate, Low) based on the findings reported in the cited sources. The specific quantitative data can be found in the respective publications.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess peptide performance.
Protocol for Assessing Peptide Internalization via Flow Cytometry
This protocol is a generalized procedure based on methodologies described for evaluating CPP internalization[1][2].
-
Cell Culture:
-
The selected cell lines (e.g., MCF-7, HT-29, H460) are cultured in their appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Peptide Treatment:
-
Cells are seeded in 6-well or 12-well plates and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing the fluorescently labeled peptide at the desired concentrations (e.g., 5 µM and 50 µM).
-
Cells are incubated with the peptide for a specific duration (e.g., 1 to 4 hours) at 37°C. To distinguish between active uptake and passive membrane binding, a control group is incubated at 4°C, a temperature at which most endocytic processes are inhibited[2][4].
-
-
Cell Harvesting and Staining:
-
After incubation, the peptide-containing medium is removed, and cells are washed multiple times with ice-cold Phosphate-Buffered Saline (PBS) to remove non-internalized peptide.
-
Adherent cells are detached using trypsin-EDTA.
-
The cell suspension is centrifuged, and the cell pellet is resuspended in FACS buffer (e.g., PBS with 2% FBS).
-
-
Flow Cytometry Analysis:
-
The fluorescence intensity of the cells is measured using a flow cytometer.
-
Untreated cells are used as a negative control to set the baseline fluorescence.
-
Data is analyzed to determine the percentage of fluorescently positive cells and the median fluorescence intensity (MFI), which correlates with the amount of internalized peptide[2].
-
Protocol for Determining Binding Affinity using Microscale Thermophoresis (MST)
This protocol outlines the steps for measuring the binding affinity of a peptide to a protein, which can be adapted for MSTP-receptor interactions. This method can be performed with purified proteins or directly in cell lysates[5][6][7][8].
-
Target Protein Preparation:
-
Purified Protein: The target protein is purified and fluorescently labeled according to standard protocols.
-
Cell Lysate: Cells overexpressing a fluorescently tagged protein (e.g., GFP-fusion) are cultured and harvested. The cells are then lysed in a non-denaturing buffer to maintain protein integrity[5][8]. The lysate is centrifuged to remove cell debris, and the supernatant containing the fluorescent protein is used for the assay.
-
-
Ligand (Peptide) Preparation:
-
A series of 16 dilutions of the unlabeled peptide (ligand) is prepared in the same buffer as the target protein.
-
-
MST Measurement:
-
A constant concentration of the fluorescently labeled target protein is mixed with each dilution of the peptide.
-
The samples are loaded into MST capillaries.
-
The capillaries are placed in the MST instrument, which measures the movement of the fluorescent molecules along a microscopic temperature gradient[6].
-
Binding of the peptide to the protein changes the protein's size, charge, or hydration shell, which in turn alters its thermophoretic movement[6][9]. This change is detected as a variation in the fluorescence signal.
-
-
Data Analysis:
-
The change in fluorescence is plotted against the logarithm of the ligand concentration.
-
A binding curve is fitted to the data points to determine the dissociation constant (Kd), which quantifies the binding affinity between the peptide and the target protein.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Peptide Internalization Analysis
The following diagram illustrates a typical workflow for assessing the internalization of a targeting peptide in different cell lines.
References
- 1. Identification and characterization of novel enhanced cell penetrating peptides for anti-cancer cargo delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Penetrating Capacity and Internalization Mechanisms Used by the Synthetic Peptide CIGB-552 and Its Relationship with Tumor Cell Line Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correlating Internalization and Potency to Accelerate Antibody Discovery and Development | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Internalization by Multiple Endocytic Pathways and Lysosomal Processing Impact Maspin-based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of Protein-Protein Interactions through Microscale Thermophoresis (MST) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of the Microscale Thermophoresis Binding Assay in COVID-19 Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. bio-protocol.org [bio-protocol.org]
Navigating the Landscape of Mesenchymal Stem Cell Trophic Factor Research: A Guide to Understanding Variability and Enhancing Reproducibility
For researchers, scientists, and drug development professionals, the therapeutic potential of mesenchymal stem cell (MSC)-derived trophic factors (MSTP), collectively known as the MSC secretome, offers a promising frontier in regenerative medicine. However, the path to clinical translation is paved with challenges, most notably the lack of standardized protocols and the resulting variability in study outcomes. This guide provides a comparative overview of the key factors influencing the composition and therapeutic efficacy of the MSC secretome, offering insights to foster more robust and reproducible research.
The beneficial effects of MSCs are increasingly attributed to their secretome—a complex cocktail of cytokines, chemokines, growth factors, proteins, and extracellular vesicles—rather than the cells themselves.[1][2] This cell-free approach circumvents issues associated with cell transplantation, such as immunocompatibility and tumorigenicity.[1][3] Despite promising preclinical data, the translation of secretome-based therapies is hampered by a lack of consistency across studies.[1][4] This guide synthesizes current knowledge to illuminate the sources of this variability and provide a framework for designing more reproducible experiments.
Factors Influencing MSC Secretome Composition and Function
The therapeutic efficacy of the MSC secretome is not static; it is profoundly influenced by a multitude of factors related to the cell source, donor characteristics, and manufacturing processes.[5][6] Understanding these variables is critical for interpreting existing literature and designing future studies.
| Factor | Influence on Secretome | Key Considerations | Supporting Evidence |
| Cell Source | The tissue of origin significantly alters the secretome profile. | Bone marrow (BMSCs), adipose tissue (ASCs), and umbilical cord (UCSCs) secrete different profiles of proteins and extracellular vesicles.[5] For instance, ASCs may have a stronger impact on axonal growth compared to BMSCs.[3] | Baglio et al. demonstrated that BMSCs and ASCs secrete different tRNA species. Pires et al. illustrated distinct profiles and efficiencies of secretomes from BMSCs, UMSCs, and ASCs.[5] |
| Donor Variability | Age, gender, and health status of the donor can impact MSC function and secretome composition. | The age of the donor has been shown to affect the properties and functions of MSCs, as well as their secretome profiles.[5] While some studies suggest donor individuality does not affect the types of proteins secreted, it can influence their expression levels.[5] | Donor-dependent variations are reflected in the different expression levels of proteins in the MSC secretome.[5] Senescence, influenced by donor age and in vitro culture, can lead to a senescence-associated secretory phenotype (SASP), altering the secretome's therapeutic properties.[7] |
| Cell Culture Conditions | The in vitro environment plays a pivotal role in modulating the secretome. | Parameters such as cell passage number, confluency, conditioning period, culture medium composition, and the use of 2D versus 3D culture systems can all alter the secretome.[5][8] For example, prolonged passaging can lead to cellular senescence and a decline in therapeutic effect.[8] | Hypoxia can enhance the paracrine therapeutic effect of MSCs.[6] Microgravity has been shown to improve the secretory functions of MSCs.[6] The absence of well-defined and standard culture media contributes to the heterogeneity of results.[3] |
| Secretome Isolation and Purification | The methods used to collect and process the conditioned medium can affect the final product. | Techniques like ultracentrifugation for exosome isolation can be time-consuming, yield low quantities, and result in contamination with other particles, leading to poor reproducibility.[4] | The need for standardized protocols for the isolation, purification, and characterization of MSC-derived exosomes is a frequently cited challenge.[4] |
Experimental Protocols: A Generalized Workflow
The following workflow outlines the key steps in generating and analyzing the MSC secretome, highlighting stages where variability can be introduced.
References
- 1. The paradigm of stem cell secretome in tissue repair and regeneration: Present and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mesenchymal stem cells secretome: current trends and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Challenges and advances in clinical applications of mesenchymal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of Microtubule-Stabilizing Targeting Probes (MSTP): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the on-target effects of Microtubule-Stabilizing Targeting Probes (MSTP). We present objective comparisons of this compound performance with other microtubule-stabilizing agents, supported by experimental data and detailed protocols for key validation assays.
Introduction to Microtubule Dynamics and this compound Action
Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their constant state of flux, known as dynamic instability, is crucial for numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1] Microtubule-stabilizing agents (MSAs), a class to which MSTPs belong, exert their effects by suppressing this dynamic instability. They promote the polymerization of tubulin into microtubules and inhibit their depolymerization, leading to an accumulation of hyper-stable, non-functional microtubules.[1] This disruption of microtubule dynamics triggers a cascade of cellular events, most notably cell cycle arrest at the G2/M phase and subsequent apoptosis, which is the basis for the therapeutic use of many MSAs in oncology.[2][3][4]
Validating that a novel this compound specifically interacts with and stabilizes microtubules is a critical step in its development. This involves a combination of in vitro biochemical assays, cell-based imaging, and functional assays to build a robust data package supporting its on-target activity.
Comparative Analysis of On-Target Validation Methods
The on-target effects of an this compound can be rigorously assessed and compared to other microtubule-stabilizing agents using a variety of established experimental techniques. The following sections detail the most common in vitro and cellular assays.
In Vitro Validation: Direct Interaction with Tubulin
1. Tubulin Polymerization Assay:
This is a fundamental biochemical assay that directly measures a compound's effect on the assembly of purified tubulin into microtubules in a cell-free system.[2][4] An increase in the rate and extent of tubulin polymerization is a hallmark of a microtubule-stabilizing agent.[2] The polymerization process can be monitored by measuring the increase in turbidity (light scattering) at 340 nm as microtubules form.[2][5] Alternatively, fluorescence-based assays, which are often more sensitive, utilize fluorescent reporters that bind to polymerized microtubules, resulting in an increased fluorescence signal.[6][7]
Key Parameters for Comparison:
-
Vmax (Maximum Rate of Polymerization): Reflects how quickly microtubules are formed.
-
Maximal Polymer Mass: The plateau of the polymerization curve, indicating the total amount of polymerized tubulin.
-
EC50 (Half-maximal Effective Concentration): The concentration of the this compound that induces 50% of the maximal polymerization effect.
Table 1: Comparison of Tubulin Polymerization Activity
| Compound | Class | EC50 for Polymerization | Vmax Enhancement (fold-change vs. control) | Reference |
| This compound-X (Example) | Novel Stabilizer | [Insert Data] | [Insert Data] | Internal Data |
| Paclitaxel | Taxane | ~0.5 µM | ~4 | [4][5] |
| Docetaxel | Taxane | ~0.7 µM | Variable | [3] |
| Laulimalide | Non-taxane Stabilizer | ~25 nM | Variable | [3] |
| Epothilone B | Epothilone | ~1.5 µM | Variable | [8] |
Note: EC50 and Vmax values are dependent on assay conditions (e.g., tubulin concentration, temperature).
2. Microtubule Co-sedimentation Assay:
This assay is used to determine the binding of a compound to microtubules.[1] Pre-formed microtubules are incubated with the test compound, and then centrifuged at high speed. If the compound binds to the microtubules, it will be found in the pellet along with the microtubules. Quantification of the compound in the pellet and supernatant allows for the determination of binding affinity.
Cellular Validation: Effects on the Microtubule Network
1. Immunofluorescence Microscopy:
This powerful imaging technique allows for the direct visualization of the microtubule network within intact cells.[2][9] Cells are treated with the this compound, and then the microtubules are stained with fluorescently labeled antibodies against tubulin (e.g., anti-α-tubulin).[9] Microtubule stabilization typically results in the formation of dense microtubule bundles and an overall increase in microtubule mass.[2][10]
Key Observational Parameters:
-
Increased density of the microtubule network.
-
Formation of microtubule bundles.
-
Altered cellular morphology.
2. Cellular Tubulin Polymerization Assay:
This assay quantifies the shift in the equilibrium between soluble (unpolymerized) and polymerized tubulin within cells.[11] Following treatment with the this compound, cells are lysed, and the soluble and polymerized tubulin fractions are separated by centrifugation. The amount of tubulin in each fraction is then quantified by Western blotting.[11] A potent this compound will cause a significant increase in the proportion of polymerized tubulin.[11]
Table 2: Comparison of Cellular Effects
| Compound | Cell Line | IC50 (Antiproliferative Activity) | Phenotype at 10x IC50 | Reference |
| This compound-X (Example) | e.g., HeLa, MCF-7 | [Insert Data] | [Insert Data] | Internal Data |
| Paclitaxel | HeLa | ~5 nM | Mitotic arrest, microtubule bundling | [12] |
| Vincristine (Destabilizer) | HeLa | ~2 nM | Mitotic arrest, loss of microtubules | [12] |
| Nocodazole (Destabilizer) | A549 | ~30 nM | Mitotic arrest, microtubule depolymerization | [8] |
| Eribulin (Destabilizer) | ALL cells | <1 nM | Mitotic arrest, microtubule depolymerization | [12] |
Note: IC50 values are highly dependent on the cell line and assay duration.
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidimetric)
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM stock)
-
Glycerol
-
Test this compound and control compounds (e.g., paclitaxel, DMSO)
-
UV-transparent 96-well plate
-
Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: On ice, reconstitute tubulin to a final concentration of 3 mg/mL in General Tubulin Buffer containing 1 mM GTP and 10% glycerol.[5]
-
Compound Preparation: Prepare a 10x stock solution of the this compound and control compounds in General Tubulin Buffer.
-
Assay Setup: Add 10 µL of the 10x compound solution to the appropriate wells of a pre-warmed (37°C) 96-well plate.[13] Include wells with buffer only as a negative control.
-
Initiate Polymerization: Initiate the reaction by adding 90 µL of the cold tubulin solution to each well.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer pre-heated to 37°C and measure the absorbance at 340 nm every minute for 60-90 minutes.[2][13]
-
Data Analysis: Plot absorbance versus time. Calculate the Vmax from the steepest slope of the curve and determine the maximal polymer mass from the plateau.[6]
Protocol 2: Immunofluorescence Staining of Microtubules
Materials:
-
Adherent cells (e.g., HeLa, A549) cultured on glass coverslips
-
Test this compound and control compounds
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with various concentrations of the this compound or control compounds for a specified duration (e.g., 18-24 hours).[8]
-
Fixation: Gently wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.[9]
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.[9]
-
Blocking: Wash with PBS and block with 1% BSA for 30-60 minutes to reduce non-specific antibody binding.
-
Antibody Incubation: Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.[9]
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.[9]
-
Counterstaining and Mounting: Wash with PBS, counterstain nuclei with DAPI for 5 minutes, wash again, and then mount the coverslips onto microscope slides using antifade mounting medium.[9]
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images of the microtubule network and nuclei.[2]
Visualizing the Mechanism and Workflow
To better understand the processes involved in validating this compound on-target effects, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: Mechanism of this compound action on microtubules.
Caption: Workflow for in vitro tubulin polymerization assay.
Caption: Workflow for cellular immunofluorescence analysis.
Conclusion
Validating the on-target effects of a novel this compound is a critical, multi-faceted process. By employing a combination of in vitro biochemical assays to demonstrate direct interaction with tubulin and cell-based assays to observe the downstream cellular consequences, researchers can build a comprehensive data package. This rigorous evaluation is essential to confirm the intended mechanism of action and to support the continued development of new and improved microtubule-targeting agents for various therapeutic applications. The experimental protocols and comparative data provided in this guide offer a framework for the robust assessment of these promising compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent progress with microtubule stabilizers: new compounds, binding modes and cellular activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. benchchem.com [benchchem.com]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Microtubule-stabilizing agents based on designed laulimalide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Contrasting effects of microtubule destabilizers versus stabilizers on induction of death in G1 phase of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tubulin Polymerization Assay [bio-protocol.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the side effect profiles of two of the most common nonsteroidal anti-inflammatory drugs (NSAIDs), Aspirin (acetylsalicylic acid) and Ibuprofen. Both medications are widely used for their analgesic, anti-inflammatory, and antipyretic properties. However, their distinct pharmacological characteristics lead to different safety profiles, particularly concerning gastrointestinal, cardiovascular, and renal adverse events. This comparison is intended to inform research and drug development by providing a clear overview of their relative risks, supported by experimental data and detailed methodologies.
Mechanism of Action: The Cyclooxygenase Pathway
Aspirin and Ibuprofen exert their therapeutic effects, as well as some of their side effects, by inhibiting the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. Prostaglandins are lipid compounds that mediate pain, inflammation, and fever, but also play a protective role in the gastric mucosa and in maintaining renal blood flow. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.
Aspirin is a non-selective COX inhibitor that irreversibly acetylates a serine residue in the active site of both COX-1 and COX-2. This irreversible inhibition of COX-1 in platelets is the basis for Aspirin's antiplatelet effect, which is crucial for its use in cardiovascular disease prevention. In contrast, Ibuprofen is a non-selective, reversible inhibitor of both COX-1 and COX-2. The reversibility of its action means that its inhibitory effect is dependent on the drug's concentration in the blood.
Data Presentation: Comparative Side Effect Profiles
The following tables summarize quantitative data on the gastrointestinal, cardiovascular, and renal side effects of Aspirin and Ibuprofen from key clinical trials.
Table 1: Gastrointestinal Side Effects
| Side Effect | Aspirin | Ibuprofen | Study/Source |
| Any GI Adverse Event | 18.5% | 11.5% | Journal of International Medical Research[1] |
| Abdominal Pain | 6.8% | 2.8% | The PAIN Study[2] |
| Dyspepsia | - | - | - |
| Nausea | - | - | - |
| Diarrhea | - | - | - |
| GI Bleeding (Isotope Counting) | Consistently higher than Ibuprofen | Consistently lower than Aspirin | Journal of Clinical Pharmacology[3] |
| Clinically Significant GI Events (vs. Celecoxib) | 41% higher | 54% higher | PRECISION Trial[4] |
Data for Dyspepsia, Nausea, and Diarrhea were noted as principal GI adverse events but specific percentages were not provided in the abstract.
Table 2: Cardiovascular Side Effects
| Side Effect | Aspirin | Ibuprofen | Study/Source |
| Major Adverse Cardiovascular Events (MACE) in Aspirin Users (vs. Celecoxib) | No significant difference | No significant difference | PRECISION Trial[5] |
| Heart Attack or Stroke (in high-risk patients taking Aspirin) | - | 9 times more likely (vs. lumiracoxib/aspirin) | Post hoc analysis of TARGET[6] |
| Congestive Heart Failure (in high-risk patients taking Aspirin) | - | Trend towards more (1.6% vs 0.25% for lumiracoxib/aspirin) | Post hoc analysis of TARGET[6] |
Table 3: Renal Side Effects
| Side Effect | Aspirin | Ibuprofen | Study/Source |
| Worsening Kidney Function (vs. Celecoxib) | - | 64% higher risk | PRECISION Trial[4] |
| Renal Events in Aspirin Users (vs. Celecoxib) | No significant difference | Higher | PRECISION Trial[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of clinical findings. Below are outlines of typical protocols used to assess the side effects of NSAIDs.
Protocol for Assessment of Gastrointestinal Side Effects: Upper Endoscopy
Objective: To visually assess and grade the gastroduodenal mucosa for damage (e.g., erosions, ulcers) following NSAID administration.
Procedure:
-
Patient Preparation: Patients are required to fast for at least 8 hours prior to the procedure. Medications, particularly other NSAIDs, anticoagulants, and antiplatelet agents, are typically withheld for a specified period as per the study protocol.
-
Anesthesia and Sedation: A local anesthetic spray is applied to the back of the throat. Intravenous sedation is administered to ensure patient comfort and cooperation.
-
Endoscope Insertion: A flexible endoscope with a light and camera is passed through the mouth, esophagus, and into the stomach and duodenum.
-
Insufflation: Air is gently introduced to expand the upper gastrointestinal tract for better visualization.
-
Systematic Examination: The endoscopist systematically examines the mucosa of the esophagus, stomach, and duodenum.
-
Biopsy and Documentation: Any abnormalities, such as erythema, erosions, or ulcers, are documented with photographs. Biopsies may be taken for histological examination.
-
Grading of Lesions: A standardized grading system (e.g., Lanza scale) is used to classify the severity of mucosal injury.
-
Post-Procedure Monitoring: Patients are monitored in a recovery area until the effects of sedation have worn off.
Protocol for Assessment of Gastrointestinal Bleeding: Fecal Occult Blood Test (FOBT)
Objective: To detect the presence of occult (hidden) blood in the stool, which can be an indicator of gastrointestinal bleeding.
Procedure:
-
Patient Instructions: Patients are provided with a test kit and detailed instructions. They are often advised to avoid certain foods (e.g., red meat, some raw fruits and vegetables) and medications (e.g., other NSAIDs, vitamin C supplements) for a few days before and during the test period to prevent false-positive results.
-
Sample Collection: Patients collect stool samples from three consecutive bowel movements using the provided applicator sticks. A small, thin smear of the stool is applied to the designated areas on the test cards.
-
Sample Labeling and Storage: Each card is labeled with the patient's information and the date of collection. The cards are stored at room temperature, away from light and heat.
-
Developer Solution Application: In the laboratory, a few drops of a developer solution (containing hydrogen peroxide) are applied to the back of the stool smear on the test card.
-
Result Interpretation: A color change (typically blue) within a specified time indicates a positive result, suggesting the presence of hemoglobin in the stool. The absence of a color change indicates a negative result.
-
Quality Control: Positive and negative controls are run to ensure the validity of the test.
Protocol for Assessment of Cardiovascular Side Effects: Adjudication of Major Adverse Cardiovascular Events (MACE)
Objective: To systematically and consistently identify and classify major adverse cardiovascular events in a clinical trial.
Procedure:
-
Endpoint Definition: A clear and precise definition of MACE is established in the study protocol. This typically includes cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke.
-
Event Reporting: Investigators at the clinical trial sites are responsible for reporting all potential cardiovascular events to a central coordinating center.
-
Source Document Collection: The coordinating center collects all relevant source documents for each potential event, including hospital records, physician notes, laboratory results, and imaging reports.
-
Adjudication Committee: An independent Clinical Endpoint Committee (CEC), composed of cardiologists and other relevant specialists who are blinded to the treatment allocation, is established.
-
Event Review: Each potential event is reviewed by at least two members of the CEC. They independently review the source documents and apply the predefined endpoint definitions to classify the event.
-
Discrepancy Resolution: If the two reviewers disagree on the classification of an event, a third member of the CEC, or the full committee, will review the case and make a final decision.
-
Data Recording: The final, adjudicated event classification is recorded in the clinical trial database for statistical analysis.
Protocol for Assessment of Renal Side Effects: Monitoring of Renal Function
Objective: To monitor for any potential adverse effects of NSAIDs on renal function.
Procedure:
-
Baseline Assessment: Before initiating treatment, baseline renal function is assessed through blood and urine tests. This includes measuring serum creatinine, blood urea nitrogen (BUN), and calculating the estimated glomerular filtration rate (eGFR). A urinalysis may also be performed.
-
Regular Monitoring: Renal function is monitored at regular intervals throughout the study, as defined in the protocol. The frequency of monitoring may be higher in patients with pre-existing renal impairment or other risk factors.
-
Adverse Event Criteria: The study protocol defines specific criteria for what constitutes a clinically significant change in renal function (e.g., a certain percentage increase in serum creatinine from baseline).
-
Adverse Event Reporting: Any significant changes in renal function are reported as adverse events.
-
Follow-up: If a significant change in renal function is observed, the patient is closely monitored, and the study drug may be discontinued. Further investigations may be conducted to determine the cause of the renal impairment.
References
- 1. dicardiology.com [dicardiology.com]
- 2. droracle.ai [droracle.ai]
- 3. [PDF] Standardized Definitions for Cardiovascular and Stroke Endpoint Events in Clinical Trials | Semantic Scholar [semanticscholar.org]
- 4. Fecal Occult Blood Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Nonsteroidal anti-inflammatory drugs. Proposed guidelines for monitoring toxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Olaparib and Standard Chemotherapy in the Management of BRCA-Mutated Metastatic Breast Cancer
For researchers and professionals in drug development, understanding the comparative efficacy and mechanisms of novel therapies against the standard of care is paramount. This guide provides a detailed comparison between the poly (ADP-ribose) polymerase (PARP) inhibitor, Olaparib, and standard single-agent chemotherapy for the treatment of patients with HER2-negative metastatic breast cancer and a germline BRCA mutation. This analysis is primarily based on the pivotal OlympiAD Phase III clinical trial.
Quantitative Data Summary
The following tables summarize the key efficacy and safety outcomes from the OlympiAD trial, providing a clear comparison between Olaparib and the physician's choice of standard chemotherapy (capecitabine, eribulin, or vinorelbine).
Table 1: Efficacy Outcomes
| Endpoint | Olaparib (n=205) | Standard Chemotherapy (n=104) | Hazard Ratio (95% CI) / Odds Ratio (95% CI) | p-value |
| Progression-Free Survival (Median) | 7.0 months | 4.2 months | 0.58 (0.43-0.80) | <0.001 |
| Objective Response Rate | 59.9% | 28.8% | 3.69 (2.03-6.87) | <0.001 |
| Overall Survival (Median) | 19.3 months | 17.1 months | 0.90 (0.66-1.23) | 0.513 |
| Time to Second Progression or Death (Median) | 13.2 months | 9.3 months | 0.57 (0.40-0.83) | 0.003 |
Table 2: Safety Profile - Common Adverse Events (≥20% in either group)
| Adverse Event | Olaparib (Grade ≥3) | Standard Chemotherapy (Grade ≥3) |
| Anemia | 16.1% | 4.9% |
| Neutropenia | 9.3% | 26.2% |
| Nausea | 3.9% | 1.0% |
| Fatigue/Asthenia | 3.9% | 2.9% |
| Vomiting | 2.0% | 1.0% |
| Hand-Foot Syndrome | 0% | 7.8% |
Experimental Protocols
The data presented is derived from the OlympiAD trial, a randomized, open-label, Phase III study.
Patient Population:
-
Patients with HER2-negative metastatic breast cancer.
-
Confirmed germline BRCA1 or BRCA2 mutation.
-
Received up to two previous lines of chemotherapy for metastatic disease. Patients with hormone receptor-positive disease must have progressed on at least one endocrine therapy.
Treatment Regimen:
-
Olaparib Arm: Patients received Olaparib tablets at a dose of 300 mg twice daily.
-
Standard of Care Arm: Patients received physician's choice of standard chemotherapy on a 21-day cycle:
-
Capecitabine (1250 mg/m² orally twice daily on days 1-14)
-
Eribulin (1.4 mg/m² intravenously on days 1 and 8)
-
Vinorelbine (30 mg/m² intravenously on days 1, 8, and 15)
-
Endpoints:
-
Primary Endpoint: Progression-free survival (PFS), assessed by blinded independent central review.
-
Secondary Endpoints: Overall survival (OS), time to second progression or death (PFS2), objective response rate (ORR), and safety.
Mechanism of Action & Experimental Workflow
The following diagrams illustrate the underlying biological pathways and the clinical trial design, providing a visual representation of the comparison.
Caption: Mechanism of DNA repair in BRCA-proficient cells.
Caption: Synthetic lethality induced by Olaparib in BRCA-mutated cells.
Safety Operating Guide
Navigating the Maze: A Guide to Proper MSTP Waste Disposal
For researchers, scientists, and drug development professionals, meticulous adherence to waste disposal protocols is not just a matter of compliance, but a cornerstone of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the proper disposal of waste generated in a Medical Scientist Training Program (MSTP) or similar biomedical research environment. Following these guidelines will ensure a safe laboratory environment, protect personnel from hazardous materials, and maintain regulatory compliance.
Essential Safety and Logistical Information
Proper disposal begins with the correct identification and segregation of waste streams. Each category of waste has specific handling and disposal requirements to minimize risk and environmental impact.
Waste Stream Identification and Segregation: A Step-by-Step Guide
-
Identify the Waste Type at the Point of Generation: Before discarding any item, determine its category:
-
General Laboratory Waste: Non-hazardous materials, such as paper towels, packaging, and office waste.
-
Biohazardous (Infectious) Waste: Materials contaminated with biological agents, including cultures, stocks, human or animal tissues, and items saturated with blood or other potentially infectious materials (OPIM).
-
Sharps Waste: Any item that can puncture or cut skin, including needles, scalpels, slides, and broken glass.
-
Chemical Waste: Unused, expired, or waste chemicals, including solvents, reagents, and cleaning agents. This category is further divided into hazardous and non-hazardous chemical waste.
-
Radioactive Waste: Any material contaminated with radioactive isotopes. (Note: This guide focuses on non-radioactive waste streams. Radioactive waste requires specialized handling and disposal protocols not covered here.)
-
-
Utilize Designated, Color-Coded Containers: Segregate waste immediately into appropriately labeled, color-coded containers. This is a critical step to prevent cross-contamination and ensure proper downstream handling.
-
Red or Orange Biohazard Bags: For solid biohazardous waste.
-
Puncture-Resistant Sharps Containers: For all sharps waste. These are typically red.
-
Clearly Labeled, Compatible Containers for Chemical Waste: The container material must be compatible with the chemical it holds. Labels should clearly state "Hazardous Waste" and identify the contents.
-
Black or Clear Bags for General Waste.
-
-
Proper Container Management:
-
Do not overfill waste containers. Bags should be no more than three-quarters full. Sharps containers should be closed when they are three-quarters full.
-
Keep all waste containers closed when not in use.
-
Store waste in a designated accumulation area away from general traffic.
-
-
Decontamination of Biohazardous Waste:
-
Autoclaving (Steam Sterilization): The preferred method for decontaminating most biohazardous waste.
-
Chemical Disinfection: For liquid biohazardous waste, an appropriate disinfectant (e.g., a fresh 10% bleach solution) should be used with a sufficient contact time before disposal.
-
-
Final Disposal:
-
Once decontaminated, autoclaved biohazardous waste can often be disposed of as general waste, depending on institutional and local regulations. The biohazard symbol should be defaced or covered.
-
Chemical waste must be disposed of through a licensed hazardous waste vendor.
-
Full sharps containers are collected by a licensed medical waste disposal company.
-
Quantitative Data on Laboratory Waste
The following table summarizes key quantitative data related to laboratory waste generation and disposal costs. These figures can vary significantly based on the type of research, institutional practices, and geographic location.
| Metric | Value | Source/Notes |
| Waste Generation | ||
| Average Daily Solid Biomedical Waste per Laboratory | 4.9 ± 3.13 kg/day | Based on a study of medical laboratories.[1][2][3] |
| - Infectious Waste Component | 3.86 ± 2.66 kg/day | |
| - Sharps Waste Component | 1.10 ± 0.853 kg/day | |
| Disposal Costs | ||
| Autoclaving Cost per kg | $0.14 - $0.33 | |
| Incineration Cost per kg | $0.27 - $1.66 | Significantly higher due to air pollution control requirements. |
| Chemical Waste Disposal Costs (per kg) | ||
| - Combustible Liquid (Bulk) | $2 | |
| - Flammable Liquid (Bulk) | $3 | |
| - Corrosive & Poison (Lab Pack) | $26 | |
| - Flammable Solid (Lab Pack) | $23 | |
| Consumable Costs | ||
| Biohazard Waste Bags (10 Gallon, Box of 50) | ~
| |
| Biohazard Waste Bags (20-25 Gallon, Box of 50) | ~
|
Experimental Protocol: Autoclave Sterilization of Solid Biohazardous Waste
This protocol outlines the standard operating procedure for the decontamination of solid biohazardous waste using an autoclave.
Objective: To render solid biohazardous waste non-infectious through steam sterilization.
Materials:
-
Autoclavable biohazard bags
-
Puncture-resistant secondary container (autoclavable)
-
Autoclave tape
-
Chemical integrator strips
-
Personal Protective Equipment (PPE): heat-resistant gloves, safety glasses, lab coat
Methodology:
-
Preparation of Waste:
-
Collect solid biohazardous waste in an autoclavable biohazard bag. Do not place sharps in these bags.
-
Ensure the bag is no more than three-quarters full to allow for steam penetration.
-
Add approximately 100-200 ml of water to the bag to facilitate steam generation.
-
Loosely close the bag, leaving a small opening for steam to enter. Do not seal it tightly, as this could cause the bag to rupture.
-
Place a strip of autoclave tape on the outside of the bag.
-
Place the bag in a durable, leak-proof, and autoclavable secondary container.
-
-
Loading the Autoclave:
-
Place the secondary container with the biohazard bag inside the autoclave.
-
If processing multiple bags, ensure there is adequate space between them for steam circulation.
-
Place a chemical integrator strip in the center of the waste load. This will provide a more accurate indication of successful sterilization than autoclave tape alone.
-
-
Running the Autoclave Cycle:
-
Select the appropriate cycle for biohazardous waste. A typical cycle is a minimum of 30 minutes at 121°C (250°F) and 15 psi. However, the duration may need to be longer depending on the size and density of the load.
-
Ensure the autoclave is functioning correctly and that the cycle parameters are met.
-
-
Unloading the Autoclave:
-
After the cycle is complete and the pressure has returned to a safe level, open the autoclave door slowly, standing to the side to avoid exposure to steam.
-
Allow the contents to cool for at least 10 minutes before handling.
-
Wearing heat-resistant gloves and safety glasses, carefully remove the secondary container.
-
-
Verification and Final Disposal:
-
Check the autoclave tape for the expected color change.
-
Verify that the chemical integrator indicates a successful sterilization cycle.
-
Once cooled, securely close the biohazard bag.
-
Deface or cover the biohazard symbol on the bag.
-
Dispose of the treated waste in the designated general waste stream, in accordance with institutional policy.
-
Record the autoclave run in the logbook.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of this compound waste disposal procedures.
Caption: Waste segregation workflow from point of generation to final disposal.
Caption: Treatment and disposal workflow for biohazardous waste.
References
Essential Safety and Disposal Guidance for Handling MSTP
For Immediate Reference: A Guide for Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of 4-(5-(methylsulfonyl)-1H-tetrazol-1-yl)phenol (MSTP). Given that the toxicological properties of this compound have not been thoroughly investigated, a cautious approach is paramount. The procedures outlined below are based on the available Safety Data Sheet (SDS) for this compound, as well as best practices for handling novel research chemicals, tetrazole derivatives, and sulfonyl compounds.
Core Safety Information
While this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS), it is crucial to note that it may be irritating to the mucous membranes and upper respiratory tract.[1] It may also be harmful through inhalation, ingestion, or skin absorption and can cause irritation to the eyes, skin, or respiratory system.[1] The tetrazole functional group present in this compound is known to be energetically unstable in some compounds and may pose a risk of explosive decomposition when subjected to heat, shock, or friction. Therefore, handling this compound requires stringent safety measures.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. This is the minimum required PPE; a site-specific risk assessment should be conducted to determine if additional protection is necessary.
| Body Area | Personal Protective Equipment | Specifications and Rationale |
| Hands | Double-gloving with nitrile or other chemical-resistant gloves. | Provides robust protection against skin contact. Change gloves immediately if contaminated. |
| Eyes/Face | Chemical safety goggles and a full-face shield. | Safety glasses alone are insufficient. A face shield offers additional protection from splashes. |
| Body | Flame-retardant lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. | A NIOSH-approved respirator may be necessary depending on the scale and nature of the work. |
| Feet | Closed-toe shoes. | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key steps for safe handling in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
